Diazodimedone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601821. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-diazo-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2)3-5(11)7(10-9)6(12)4-8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOYBIUAWCVPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=[N+]=[N-])C(=O)C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326565 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807-68-7 | |
| Record name | Diazodimedone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of 2-Diazo-5,5-dimethylcyclohexane-1,3-dione
An In-Depth Technical Guide to the Synthesis of Diazodimedone from Dimedone: Mechanism and Protocol
2-Diazo-5,5-dimethylcyclohexane-1,3-dione, commonly known as this compound, is a highly valuable and versatile reagent in modern organic synthesis. As a "stabilized" diazo compound, the electron-withdrawing nature of the two adjacent carbonyl groups delocalizes the negative charge on the α-carbon, rendering it significantly more stable and safer to handle than simple diazoalkanes like diazomethane.[1] This stability, coupled with its rich reactivity, makes this compound a critical precursor for a variety of chemical transformations. It serves as a key intermediate for generating reactive carbenoids for C-H insertion and cyclopropanation reactions, participates in 1,3-dipolar cycloadditions, and is utilized in Wolff rearrangements.[2][3]
The principal and most efficient method for its preparation is the Regitz diazo transfer reaction, a reliable process for converting compounds with active methylene groups into their corresponding diazo derivatives.[1][2] This guide provides a detailed examination of the underlying mechanism of this transformation and presents a field-proven protocol for its successful execution in a laboratory setting.
The Regitz Diazo Transfer: Mechanistic Framework
The synthesis of this compound is a classic example of the Regitz diazo transfer. The reaction involves the transfer of a diazo group (N₂) from a sulfonyl azide donor to the C-H acidic methylene carbon of dimedone (5,5-dimethylcyclohexane-1,3-dione). The reaction is facilitated by a non-nucleophilic base.
Core Components:
-
The Methylene Acid Substrate: Dimedone is an ideal substrate due to the high acidity of the protons on the carbon atom situated between the two carbonyl groups (the α-carbon). This acidity arises from the ability of the conjugate base, an enolate, to be stabilized by resonance, delocalizing the negative charge across both oxygen atoms.
-
The Diazo Transfer Reagent: p-Toluenesulfonyl azide (tosyl azide, TsN₃) is the most common and efficient reagent for this transformation.[4] While its heat and shock-sensitive nature necessitates careful handling, its reactivity and cost-effectiveness make it superior for large-scale synthesis compared to many alternatives.[4][5][6] Other reagents like methanesulfonyl azide (MsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA) have been developed as safer alternatives but may be less efficient.[1][4]
-
The Base: A mild, non-nucleophilic base is required to deprotonate the dimedone without engaging in unwanted side reactions with the tosyl azide. Triethylamine (Et₃N) is commonly employed for this purpose.
Detailed Reaction Mechanism
The reaction proceeds through a well-established multi-step mechanism:
-
Deprotonation: The reaction is initiated by the deprotonation of dimedone at the α-carbon by triethylamine. This acid-base reaction is favorable due to the pronounced acidity of the methylene protons, leading to the formation of a resonance-stabilized dimedone enolate. This enolate is the active nucleophile in the reaction.
-
Nucleophilic Attack: The electron-rich enolate attacks the terminal, electrophilic nitrogen atom of the tosyl azide molecule. This forms a transient, linear triazene-like intermediate.
-
Collapse and Elimination: The intermediate rapidly collapses. This step involves a proton transfer and subsequent elimination of p-toluenesulfonamide (TsNH₂) as a stable leaving group. The departure of the sulfonamide anion is the thermodynamic driving force, resulting in the formation of the stable 2-diazodimedone product.
The overall transformation is highly efficient, often proceeding with excellent yields.
Caption: Mechanism of the Regitz diazo transfer for this compound synthesis.
Experimental Protocol and Data
The following protocol is a representative procedure for the synthesis of 2-diazodimedone.
Safety Precautions:
-
Tosyl azide is a potentially explosive compound that is sensitive to heat and shock. [6] It should be handled with extreme care in a well-ventilated fume hood, behind a blast shield. Avoid using metal spatulas or scratched glassware. It is recommended to prepare it in situ or use a commercially prepared solution.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Materials and Equipment:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
p-Toluenesulfonyl azide (Tosyl azide, TsN₃)
-
Triethylamine (Et₃N), distilled
-
Acetonitrile (CH₃CN), anhydrous
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Chromatography equipment (silica gel or alumina)
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (e.g., 10.0 g, 71.3 mmol). Dissolve the solid in 100 mL of anhydrous acetonitrile.
-
Base Addition: Cool the flask in an ice bath to 0 °C. To the stirred solution, add triethylamine (e.g., 10.9 mL, 78.4 mmol, 1.1 eq) dropwise over 5 minutes.
-
Diazo Transfer: In a separate dropping funnel, prepare a solution of tosyl azide (e.g., 14.8 g, 75.0 mmol, 1.05 eq) in 50 mL of anhydrous acetonitrile. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2-3 hours, then let it warm to room temperature and stir overnight. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile. Re-dissolve the residue in dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) and transfer it to a separatory funnel.
-
Purification: The primary byproduct, p-toluenesulfonamide, can be challenging to separate. Efficient purification is critical and is typically achieved via column chromatography on silica gel or alumina.[4] Elute with a gradient of hexane/ethyl acetate to isolate the pure product.
-
Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure. The resulting 2-diazodimedone should be a yellow crystalline solid. A high yield of over 90% is expected.[4]
Quantitative Data Summary
| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume | Equivalents |
| Dimedone | 140.18 | 71.3 | 10.0 g | 1.0 |
| Triethylamine | 101.19 | 78.4 | 10.9 mL | 1.1 |
| Tosyl Azide | 197.22 | 75.0 | 14.8 g | 1.05 |
| Product (Theoretical) | 166.17 | 71.3 | 11.85 g | 1.0 (100% Yield) |
Expert Insights and Causality
-
Choice of Base: The pKa of dimedone's methylene protons is low enough that a mild base like triethylamine is sufficient for complete deprotonation. A stronger base, such as an alkoxide, is unnecessary and could lead to side reactions. The triethylammonium salt of the sulfonamide byproduct is also readily removed during aqueous workup.
-
Solvent System: Acetonitrile is a common solvent as it effectively dissolves all reactants and does not interfere with the reaction. Dichloromethane is also a viable option. The reaction is typically performed under anhydrous conditions to prevent any potential hydrolysis of the reagents.
-
Purification Strategy: The successful isolation of pure this compound hinges on the chromatographic separation from p-toluenesulfonamide. This byproduct can sometimes co-elute with the product. Using a less polar solvent system initially and gradually increasing polarity often provides the best separation. In some cases, washing the crude organic extract with an aqueous base solution can help remove the acidic sulfonamide, simplifying the subsequent chromatography.
Conclusion
The Regitz diazo transfer reaction is an exceptionally effective method for synthesizing this compound from dimedone. A thorough understanding of the reaction mechanism, careful attention to the hazards associated with tosyl azide, and a robust purification strategy are paramount for achieving high yields of the pure product. The resulting this compound is a stable and versatile building block, enabling a wide array of complex molecular constructions essential for researchers in organic chemistry and drug development.
References
-
Regitz-Diazotransfer . Wikipedia. [Link]
-
Diazo . Wikipedia. [Link]
-
Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide . Synthesis, 2011(16), 2549-2552. [Link]
-
Regitz Diazo Transfer . Chem-Station International Edition. [Link]
-
Browne, D. L. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process . Organic & Biomolecular Chemistry, 14(14), 3561-3565. [Link]
-
Ley, S. V., & Leach, A. G. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion . Organic Process Research & Development, 25(11), 2538-2546. [Link]
Sources
- 1. Diazo - Wikipedia [en.wikipedia.org]
- 2. Regitz-Diazotransfer – Wikipedia [de.wikipedia.org]
- 3. Regitz Diazo Transfer | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 5. Taming tosyl azide: the development of a scalable continuous diazo transfer process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. DSpace [cora.ucc.ie]
Spectroscopic Characterization of Diazodimedone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazodimedone, formally known as 2-diazo-5,5-dimethylcyclohexane-1,3-dione, is a versatile organic compound that serves as a valuable building block in synthetic chemistry. Its unique structure, incorporating both a diazo functional group and a cyclic dione, imparts a rich reactivity profile, making it a precursor for a variety of heterocyclic compounds and a useful tool in photochemistry and as a carbene source. A thorough understanding of its spectroscopic properties is paramount for its effective utilization in research and development, ensuring purity, confirming structural integrity, and monitoring reaction progress. This in-depth guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the theoretical underpinnings and practical methodologies for its analysis by Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the diazo transfer reaction from 5,5-dimethylcyclohexane-1,3-dione (dimedone). This reaction involves the transfer of a diazo group from a donor, typically a sulfonyl azide, to an active methylene compound, in this case, dimedone.
Figure 1: General workflow for the synthesis of this compound via diazo transfer reaction.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized procedure for the synthesis of this compound via a diazo transfer reaction.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
p-Toluenesulfonyl azide (TsN₃) or Methanesulfonyl azide (MsN₃)
-
Triethylamine (Et₃N) or other suitable base
-
Acetonitrile or other suitable aprotic solvent
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 5,5-dimethylcyclohexane-1,3-dione in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution with stirring.
-
Slowly add a solution of the sulfonyl azide in acetonitrile to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorptions arising from the π → π* and n → π* transitions associated with the conjugated system of the diazo and dicarbonyl groups.
The UV-Vis spectrum of diazo compounds typically shows a strong absorption band in the UV region and a weaker band in the visible region. The exact position and intensity of these bands can be influenced by the solvent polarity.
Expected Absorptions:
-
A strong absorption band is expected in the range of 250-300 nm, corresponding to a π → π* transition.
-
A weaker, broad absorption band may be observed in the visible region, typically around 400-450 nm, which is characteristic of the n → π* transition of the diazo group.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong and characteristic absorption band of the diazo group.
Key Vibrational Modes:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2130 | Very Strong | Asymmetric stretching of the N≡N bond (νₐ(N₂)) |
| ~1640 | Strong | Symmetric stretching of the C=O bonds (νₛ(C=O)) |
| ~1350 | Medium | Symmetric stretching of the N-N bond (νₛ(N-N)) |
| ~2960 | Medium | C-H stretching of the methyl groups |
| ~1470 | Medium | C-H bending of the methylene groups |
The most prominent feature in the IR spectrum of this compound is the intense band around 2130 cm⁻¹, which is a definitive indicator of the presence of the diazo functional group.
Figure 2: Key functional group vibrations in the IR spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
Expected Chemical Shifts and Multiplicities:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.1 | Singlet | 6H | Two equivalent methyl groups (-CH₃) |
| ~2.5 | Singlet | 4H | Two equivalent methylene groups (-CH₂) |
The absence of a proton signal at the C2 position is a key indicator of successful diazo group introduction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Expected Chemical Shifts:
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Two equivalent carbonyl carbons (C=O) |
| ~90 | Carbon bearing the diazo group (C=N₂) |
| ~50 | Two equivalent methylene carbons (-CH₂) |
| ~30 | Quaternary carbon (-C(CH₃)₂) |
| ~28 | Two equivalent methyl carbons (-CH₃) |
The chemical shift of the carbon atom attached to the diazo group is highly characteristic and appears significantly downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A prominent fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which is a very stable neutral species.
-
Molecular Ion ([M]⁺): m/z = 166
-
Loss of N₂ ([M-28]⁺): m/z = 138. This is often the base peak in the spectrum.
-
Further fragmentation of the [M-28]⁺ ion can lead to the loss of carbon monoxide (CO) and other characteristic fragments of the dimedone ring system.
Figure 3: Proposed primary fragmentation pathway of this compound in mass spectrometry.
Conclusion
The spectroscopic characterization of this compound is a critical aspect of its synthesis and application. By employing a combination of UV-Vis, IR, NMR, and Mass Spectrometry, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic spectral features, particularly the strong IR absorption of the diazo group, the simple and symmetrical NMR spectra, and the facile loss of nitrogen in the mass spectrum, provide a clear and unambiguous spectroscopic fingerprint for this compound. This guide provides the foundational knowledge and expected data for scientists working with this versatile compound, enabling them to proceed with their research with a high degree of confidence in their starting material.
References
-
Kumar, A., Kumar, V., & Gupta, V. (2017). Regiospecific construction of diverse and polyfunctionalized γ-pyrone cores by indium(III)-catalyzed annulation of 2-diazo-1,3-dicarbonyl compounds with 4-hydroxy-2-pyranones/pyranthiones. Organic & Biomolecular Chemistry, 15(3), 565-578. [Link]
- Rauf, A., Shah, A., Ullah, B., & Uddin, G. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Azo Dyes Derived from Dimedone. Journal of the Chemical Society of Pakistan, 44(1).
- Téllez Soto, C. A., Ramos, J. M., Rianelli, R. S., de Souza, M. C. B. V., & Ferreira, V. F. (2007). Vibrational normal modes of diazo-dimedone: A comparative study by Fourier infrared/Raman spectroscopies and conformational analysis by MM/QM. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 1080-1087.
Diazodimedone as a carbene precursor mechanism
An In-Depth Technical Guide to Diazodimedone as a Carbene Precursor
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of this compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione), a versatile and highly valuable precursor for the generation of dimedonylcarbene. We will delve into the mechanistic underpinnings of its synthesis, carbene generation via thermal and photochemical pathways, and the subsequent reactivity of the carbene intermediate. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this reagent's role in modern organic synthesis.
Introduction: The Utility of Carbenes and the Role of this compound
Carbenes are neutral, divalent carbon species possessing six valence electrons, making them highly reactive and potent intermediates in organic synthesis.[1] Their ability to undergo unique transformations, such as cyclopropanation and C–H insertion, allows for the construction of complex molecular architectures that are otherwise difficult to access.[2][3] The primary challenge in carbene chemistry lies in their generation, which must be controlled and efficient.
Diazo compounds are the most prominent class of carbene precursors, extruding stable dinitrogen gas (N₂) upon activation to release the carbene.[4][5] this compound has emerged as a particularly useful precursor due to several key factors:
-
Accessibility: It is readily synthesized from dimedone, an inexpensive and commercially available starting material.[6]
-
Stability: As a cyclic α-diazo-β-dicarbonyl compound, it exhibits greater stability than simple diazoalkanes, facilitating easier handling and storage.
-
Predictable Reactivity: The resulting carbene is stabilized by the adjacent carbonyl groups, influencing its reactivity profile and often leading to clean, high-yielding reactions.
This guide will first detail the synthesis of the precursor itself, a critical first step in any workflow.
Synthesis of the Precursor: From Dimedone to this compound
The journey begins with dimedone (5,5-dimethylcyclohexane-1,3-dione), a compound synthesized via a Michael addition followed by an intramolecular condensation reaction.[7][8][9] The acidic nature of the methylene protons between the two carbonyls in dimedone is the key to its conversion to the diazo compound.[6] The most common and efficient method for this transformation is the diazo-transfer reaction.
In this process, the active methylene group of dimedone is deprotonated by a base (e.g., triethylamine) to form an enolate. This nucleophilic enolate then attacks an electrophilic diazo-transfer agent, such as tosyl azide (TsN₃) or p-acetamidobenzenesulfonyl azide (p-ABSA), to form a triazene intermediate. This intermediate subsequently collapses, eliminating the sulfonamide and transferring the diazo group to the dimedone backbone to yield the final product, this compound.
Caption: Workflow for the synthesis of this compound via a diazo-transfer reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a self-validating system. Adherence to these steps should yield a product with the expected characteristics, confirming successful synthesis.
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (10.0 g, 71.3 mmol) and acetonitrile (100 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (10.9 mL, 78.4 mmol) dropwise over 5 minutes.
-
Diazo-Transfer Agent: In a separate flask, dissolve p-acetamidobenzenesulfonyl azide (p-ABSA) (18.0 g, 74.9 mmol) in acetonitrile (50 mL). Add this solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Remove the solvent under reduced pressure. Add diethyl ether (150 mL) and water (100 mL) to the residue. Separate the organic layer, and wash it with 1 M NaOH (2 x 50 mL) followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product is a yellow solid. Recrystallize from a mixture of ethyl acetate and hexanes to afford pure this compound as bright yellow crystals.
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, IR spectroscopy (strong N₂ stretch ~2130 cm⁻¹), and melting point analysis.
| Parameter | Expected Value |
| Appearance | Bright yellow crystalline solid |
| Yield | 80-90% |
| Melting Point | 108-110 °C |
| IR (N₂ stretch) | ~2130 cm⁻¹ |
Mechanism of Carbene Generation
The conversion of this compound to dimedonylcarbene is achieved by supplying energy to induce the extrusion of dinitrogen, a thermodynamically favorable process due to the formation of the highly stable N₂ molecule.[10] This can be accomplished through two primary methods: thermolysis and photolysis.[4][5]
Thermolysis
Heating this compound above its decomposition temperature provides the thermal energy required to overcome the activation barrier for C-N bond cleavage. This process typically generates the carbene in its lowest energy singlet state. The singlet carbene has a pair of non-bonding electrons in a single sp² hybridized orbital and a vacant p-orbital.
Photolysis
Photolysis involves irradiating the this compound solution with ultraviolet (UV) light.[11] The diazo compound absorbs a photon, promoting it to an electronically excited state which then rapidly decomposes by ejecting N₂.[12]
-
Direct Photolysis: Irradiation at a wavelength absorbed by the diazo compound typically leads to the formation of the singlet carbene. The reactions of this species are often stereospecific.[13]
-
Sensitized Photolysis: If a photosensitizer (e.g., benzophenone) is added to the reaction, the sensitizer absorbs the light and transfers the energy to the diazo compound. This process can lead to the formation of the triplet carbene. The triplet state has two unpaired electrons in different orbitals and behaves like a diradical, often leading to non-stereospecific reactions.[1]
Caption: Pathways for generating singlet and triplet carbenes from this compound.
Reactivity and Synthetic Applications of Dimedonylcarbene
Once generated, the dimedonylcarbene is a powerful synthetic intermediate. Its reactivity is dominated by the electrophilic nature of the divalent carbon atom seeking to complete its octet.
Cyclopropanation
One of the most characteristic reactions of carbenes is their addition to alkenes to form cyclopropane rings.[2][3][13] This reaction is a cornerstone of carbene chemistry.
-
Mechanism: The reaction with singlet carbene is a concerted [2π + 1σ] cycloaddition, which is stereospecific. The stereochemistry of the starting alkene is retained in the cyclopropane product.[2]
-
Application: This provides a reliable method for synthesizing highly functionalized, strained three-membered rings, which are valuable building blocks in medicinal chemistry and materials science.
C-H Bond Insertion
Carbenes can insert into carbon-hydrogen (C-H) bonds, a reaction that forms a new C-C bond and a new C-H bond.[1][3]
-
Mechanism: This is another hallmark reaction, particularly for singlet carbenes. The insertion is generally favored at electron-rich C-H bonds (tertiary > secondary > primary).
-
Application: Intramolecular C-H insertion is a powerful strategy for the synthesis of five- and six-membered rings, providing rapid access to complex cyclic systems.
Workflow for a Representative Carbene Reaction
The following workflow outlines a typical cyclopropanation experiment using photolysis.
Caption: Standard experimental workflow for a carbene-mediated cyclopropanation.
Conclusion
This compound stands as a robust and reliable precursor for the generation of a stabilized carbene. Its straightforward synthesis and the predictable reactivity of the resulting dimedonylcarbene make it an invaluable tool for synthetic chemists. By understanding the distinct mechanisms of thermal and photochemical activation, researchers can control the generation of specific carbene spin states to achieve desired synthetic outcomes, from stereospecific cyclopropanations to regioselective C-H insertions. The protocols and mechanistic insights provided herein serve as a foundational guide for professionals seeking to leverage this powerful reagent in their research and development endeavors.
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Photolysis of diazomethane to produce a carbene . ChemTube3D. [Link]
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The Thermolysis and Photolysis of Diazirines . IslandScholar. [Link]
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Two Copper-Carbenes from One Diazo Compound . National Center for Biotechnology Information (PMC). [Link]
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Laser Flash Photolysis Studies: 1,2-Hydrogen Migration to a Carbene . IslandScholar. [Link]
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Generation of carbenes via thermal decomposition or photolysis . ResearchGate. [Link]
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A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media . ResearchGate. [Link]
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The reactivity of carbenes from photolysis of diazo-compounds towards carbon–hydrogen bonds. Effects of structure, temperature, and matrix on the insertion selectivity . Royal Society of Chemistry Publishing. [Link]
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Diazo Compounds: Synthesis, Carbene Generation and Reactivity . ResearchGate. [Link]
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Diazomethane . Wikipedia. [Link]
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12.9: Diazomethane, Carbenes, and Cyclopropane Synthesis . Chemistry LibreTexts. [Link]
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Methods of generating carbene from diazo compounds . ResearchGate. [Link]
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Dimedone Synthesis . Bartleby. [Link]
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Carbene . Wikipedia. [Link]
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Synthesis Of Dimedone Synthesis Lab Report . Cram. [Link]
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A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media . Semantic Scholar. [Link]
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Diazo Compounds: Properties and Synthesis . ScienceDirect. [Link]
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Continuous synthesis and transformation of diazomethane . ResearchGate. [Link]
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Diazodimedone safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of Diazodimedone
Executive Summary
This compound (2-Diazo-5,5-dimethyl-1,3-cyclohexanedione) is a versatile reagent in organic synthesis. However, its utility is counterbalanced by the significant hazards inherent to its diazo functional group. Like many diazo compounds, this compound is presumed to be toxic and is potentially explosive, demanding rigorous safety protocols and a comprehensive understanding of its chemical nature. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this compound safely. It moves beyond a simple checklist of precautions to explain the causality behind experimental choices, grounding all recommendations in the principles of chemical reactivity and hazard mitigation. The protocols described herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.
Chemical and Physical Properties
A foundational aspect of safe handling is understanding the basic physical properties of the substance. These properties dictate storage conditions, appropriate personal protective equipment, and potential physical hazards.
| Property | Value | Source |
| CAS Number | 1807-68-7 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Crystals / Crystalline Powder | [1] |
| Melting Point | 105-108 °C | [1] |
| Storage Class | 11 - Combustible Solids | [1] |
Core Hazard Analysis
The primary hazards of this compound stem from the diazo functional group. A deep understanding of its reactivity is not merely academic; it is the cornerstone of preventing laboratory incidents.
The Diazo Functional Group: Inherent Instability
The defining characteristic of diazo compounds is their potential for rapid decomposition, driven by the thermodynamically favorable formation of dinitrogen gas (N₂), one of the most stable molecules. This decomposition can be initiated by various stimuli and can be violently exothermic, posing a significant explosion hazard.[3][4]
-
Mechanism of Hazard : The C-N bond in the diazo group is relatively weak. Upon decomposition, the molecule releases N₂, a process with a highly negative enthalpy of reaction.[4] This release of energy and gas can be explosive if it occurs rapidly in a confined space.
-
Initiating Stimuli : Decomposition can be triggered by:
-
Heat : Thermal decomposition is a primary concern. Many diazo compounds decompose violently when heated.[4][5]
-
Shock and Friction : Mechanical energy, such as scratching with a metal spatula or grinding, can initiate explosive decomposition.[4][6]
-
Light : Strong artificial light or direct sunlight can promote decomposition.[4][7]
-
Acids : Protonation of the α-carbon leads to the formation of an unstable diazonium species, which rapidly decomposes.[8]
-
Rough Surfaces : Contact with rough surfaces, such as ground-glass joints or scratches in glassware, can trigger explosions.[9][10]
-
Thermal Stability
Toxicological Hazards
The toxicological properties of this compound have not been thoroughly investigated. However, diazo compounds as a class are presumed to be highly toxic.[14] Diazomethane, the simplest diazo compound, is a known respiratory irritant and can cause severe, sometimes fatal, pulmonary edema.[9][15] Based on data for similar compounds, this compound should be handled as a substance that is harmful if swallowed and may cause skin, eye, and respiratory irritation, as well as potential allergic skin reactions.[16] All handling should be performed with the assumption of high toxicity to prevent exposure.
Risk Mitigation & Safe Handling Protocols
A multi-layered approach, based on the hierarchy of controls, is essential for mitigating the risks associated with this compound.
Engineering Controls (The First Line of Defense)
Engineering controls are designed to remove the hazard at the source or isolate the worker from it. They are the most critical element in the safe handling of energetic materials like this compound.
-
Chemical Fume Hood : All manipulations of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning chemical fume hood.[14][17] This is non-negotiable and serves to contain any released dust or vapors and to provide some protection from splashes.
-
Blast Shield : Due to the recognized explosion hazard of diazo compounds, a sturdy, freestanding blast shield must be placed between the apparatus and the researcher at all times.[14][18] The fume hood sash alone is not sufficient protection.
-
Smooth Glassware : Avoid using glassware with ground-glass joints when possible, as these rough surfaces can initiate decomposition.[9][10] If necessary, ensure joints are well-lubricated. Inspect all glassware for scratches or cracks before use.
Administrative Controls (Standard Operating Procedures)
These are work practices and procedures that reduce the duration, frequency, and severity of exposure to hazardous chemicals.
-
Designated Area : All work with this compound should be restricted to a designated area within the lab, clearly marked with hazard warnings.[19]
-
Minimize Quantities : The most fundamental safety principle is to work with the smallest quantity of material necessary for the experiment. For any intentional isolation of a diazo compound, it is recommended to handle no more than 0.75 mmol at one time.[4][6]
-
Avoid Incompatibilities : this compound should be stored and handled separately from:
-
Tool Selection : Never use metal spatulas or stir bars that could scratch glassware. Use plastic or Teflon-coated implements for all transfers and manipulations of the solid.[6]
Personal Protective Equipment (PPE): The Final Barrier
PPE does not eliminate the hazard, but it provides a crucial final barrier between the researcher and the chemical. A comprehensive PPE regimen is mandatory.[19]
| PPE Category | Item Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes, dust, and provides an additional layer of protection from energetic events.[18][19][20] |
| Hand Protection | Double-gloving with chemical-resistant gloves (e.g., Neoprene or Butyl Rubber). | Provides protection against skin contact and absorption. Double-gloving minimizes exposure during glove removal.[17] |
| Body Protection | Flame-resistant lab coat. | Protects skin from splashes and prevents contamination of personal clothing.[17][19] |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator. | Required when handling the solid powder to prevent inhalation of fine particles.[1][19] |
Step-by-Step Experimental Workflow
This section outlines a self-validating protocol for handling solid this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.
Preparation and Pre-Handling Check
-
Verify Engineering Controls : Confirm the chemical fume hood has a valid certification and is functioning correctly. Place a blast shield in front of the work area.
-
Assemble Materials : Gather all necessary glassware (inspected for flaws), reagents, and quenching solutions before retrieving the this compound. This minimizes movement and time spent handling the hazardous material.
-
Don PPE : Put on all required PPE as specified in the table above.
Weighing and Transfer of Solid this compound
-
Use an Anti-Static Weighing Dish : To prevent static discharge, which could be an ignition source.
-
Use a Plastic Spatula : Gently scoop the required amount of this compound.[6] Do not scrape the container or the weighing dish. The goal is to avoid friction.
-
Transfer to Reaction Vessel : Carefully add the solid to the reaction vessel, which should already be in place behind the blast shield in the fume hood.
-
Clean Up Immediately : Use a damp paper towel to gently wipe the spatula and weighing area. This collected residue is hazardous waste.
Quenching and Neutralization Protocol
Excess diazo compounds must be safely destroyed before disposal. A common method is quenching with a weak acid.[18]
-
Cool the Reaction Mixture : If applicable, cool the reaction vessel in an ice bath to control the rate of the quenching reaction.
-
Slow Addition of Quenching Agent : Slowly and dropwise, add a dilute solution of acetic acid to the reaction mixture.
-
Monitor for Gas Evolution : The disappearance of the yellow color of the diazo compound and the cessation of nitrogen gas bubbling indicates the reaction is complete.[18]
-
Final Neutralization : Once the diazo compound is quenched, neutralize the reaction mixture to a safe pH before preparing it for waste disposal.
Emergency Procedures
Rapid and correct response to an emergency is critical. All personnel working with this compound must be familiar with these procedures.
| Emergency | Response Protocol |
| Spill | Evacuate personnel from the immediate area. If the spill is inside a fume hood, keep the sash closed.[18] Do not attempt to clean a large spill. For minor spills (<1g), cover with a non-reactive absorbent material (e.g., vermiculite), gently sweep into a designated waste container, and decontaminate the area with soap and water.[16][21][22] |
| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][21] Seek immediate medical attention.[17] |
| Eye Contact | Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding eyelids open.[16][21] Remove contact lenses if present and easy to do. Seek immediate medical attention.[16] |
| Inhalation | Move the affected person to fresh air immediately.[16] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Call for emergency medical services.[16] |
| Fire | Evacuate the area and activate the fire alarm. If the fire is small and you are trained, use a dry chemical or CO₂ extinguisher. Be aware that containers may explode when heated.[16] |
Storage and Waste Disposal
Storage
-
Store in a cool, dry, well-ventilated area away from sources of heat or ignition.[7][10]
-
Protect from direct sunlight and other light sources.[7]
-
Ensure the container is tightly closed and clearly labeled with the chemical name and all relevant hazard warnings.
-
Store separately from incompatible materials as listed in section 4.2.
Waste Disposal
-
Never dispose of unreacted this compound in standard waste streams.[18]
-
All waste, including quenched reaction mixtures, contaminated absorbent materials, gloves, and weighing dishes, must be collected as hazardous waste.[23]
-
The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[23]
-
Label all waste containers clearly and arrange for pickup by a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[23][24]
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow for safely handling solid this compound, from preparation to disposal.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Introduction: The Unique Profile of a Versatile Reagent
An In-Depth Technical Guide to the Physical and Chemical Properties of Diazodimedone
For Researchers, Scientists, and Drug Development Professionals
This compound, formally known as 2-diazo-5,5-dimethylcyclohexane-1,3-dione, is a crystalline organic compound that holds a significant position in the synthetic chemist's toolkit. As a cyclic α-diazoketone, its structure uniquely combines the stability of the dimedone backbone with the versatile reactivity of a diazocarbonyl group. This duality makes it a valuable precursor for a wide range of chemical transformations, enabling the construction of complex molecular architectures, including heterocyclic systems and carbocyclic skeletons. This guide provides an in-depth exploration of its core physical and chemical properties, experimental protocols, and critical safety considerations, designed to empower researchers in leveraging its full synthetic potential.
PART 1: Core Physical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective application and characterization in any synthetic workflow.
Physicochemical Data Summary
The key physical properties of this compound are summarized below. These values are essential for determining appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 108-109 °C | N/A |
| Solubility | Soluble in many organic solvents (e.g., ether, dioxane, chloroform, acetone).[1] | [1] |
| Stability | Decomposes upon heating above 100 °C, exposure to intense light, or contact with sharp surfaces (e.g., ground-glass joints).[1][2] | [1][2] |
Spectroscopic Fingerprint: A Guide to Identification
Spectroscopy provides an unambiguous method for confirming the identity and purity of this compound. The key is to recognize the characteristic signals arising from its unique functional groups.[3]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very strong and sharp absorption band around 2100 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the diazo group (N≡N).[4] Another strong absorption is observed around 1640 cm⁻¹ , corresponding to the C=O stretching of the conjugated ketone. The presence of these two distinct peaks is a strong indicator of the diazoketone functionality.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The spectrum is relatively simple. A sharp singlet appears around 1.1 ppm , integrating to 6 protons, which corresponds to the two magnetically equivalent methyl groups. Two singlets are expected for the two methylene groups on the cyclohexane ring, typically appearing around 2.3 ppm , each integrating to 2 protons. The absence of a proton at the C2 position is a key feature.
-
¹³C NMR : The spectrum will show distinct signals for the carbonyl carbons (~190 ppm), the diazo-substituted carbon (~60-70 ppm), the quaternary carbon of the gem-dimethyl group (~30-40 ppm), the methylene carbons (~50 ppm), and the methyl carbons (~28 ppm).
-
-
Mass Spectrometry (MS) : In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 166. A prominent and characteristic fragmentation pattern is the loss of dinitrogen gas (N₂), a very stable neutral molecule, resulting in a strong peak at m/z = 138 (M-28). This fragmentation is a hallmark of diazo compounds.[6][7]
PART 2: Synthesis and Chemical Reactivity
The utility of this compound stems from the predictable and powerful transformations of its diazocarbonyl moiety.
Synthesis Protocol: Diazo Transfer Reaction
The most common and efficient method for preparing this compound is through a diazo transfer reaction from dimedone. This process involves reacting the active methylene group of dimedone with a diazo transfer agent, typically tosyl azide (TsN₃), in the presence of a base.
Causality Behind Experimental Choices:
-
Base (Triethylamine, Et₃N): Dimedone is a 1,3-dicarbonyl compound with an acidic methylene proton (pKa ≈ 5.2). The base is required to deprotonate dimedone, forming the nucleophilic enolate. Triethylamine is a suitable non-nucleophilic organic base that is strong enough for this purpose and is easily removed during workup.
-
Diazo Transfer Agent (Tosyl Azide, TsN₃): Tosyl azide serves as the source of the N₂ unit. The enolate attacks the terminal nitrogen of the azide, initiating a cascade that results in the transfer of the diazo group and the formation of tosylamide as a byproduct.
-
Solvent (Acetonitrile or Chloroform): These solvents are chosen for their ability to dissolve the reactants and for being relatively inert under the reaction conditions.
-
Temperature (0 °C to room temperature): The reaction is often started at a lower temperature to control the initial rate and then allowed to warm to ensure completion.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve dimedone (1.0 eq) and tosyl azide (1.05 eq) in acetonitrile.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add triethylamine (1.1 eq) dropwise to the stirred solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until the dimedone is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to separate the yellow this compound from the tosylamide byproduct.
Core Reactivity Pathways
This compound is a precursor to highly reactive intermediates, primarily carbenes/carbenoids and ketenes, which are central to its synthetic applications.
-
Photochemical/Thermal Decomposition: The Wolff Rearrangement Upon photolysis (hν) or thermolysis (Δ), this compound readily extrudes N₂ gas to generate a highly reactive acylcarbene intermediate. This carbene undergoes a rapid[8][9]-rearrangement, known as the Wolff Rearrangement , to form a strained ketene. This ketene is a powerful electrophile that can be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield carboxylic acid derivatives, providing a route for ring contraction. This reaction is a cornerstone of the Arndt-Eistert synthesis for homologation.[10]
-
1,3-Dipolar Cycloadditions The diazocarbonyl group can act as a 1,3-dipole, reacting with electron-deficient or strained alkenes and alkynes (dipolarophiles) in a [3+2] cycloaddition reaction.[11] This transformation is a highly efficient method for constructing five-membered nitrogen-containing heterocyclic rings, such as pyrazolines and pyrazoles, which are common scaffolds in medicinal chemistry.
-
Carbene-Mediated Reactions In the presence of transition metal catalysts (e.g., Rh(II), Cu(I) salts), this compound decomposes to form a metal-carbene (carbenoid) intermediate.[12] This species is less reactive and more selective than the free carbene generated photochemically. It can participate in a variety of useful reactions:
-
Cyclopropanation: Reaction with an alkene yields a cyclopropane ring.
-
C-H Insertion: Insertion into an unactivated C-H bond forms a new C-C bond, a powerful strategy for late-stage functionalization.
-
Ylide Formation: Reaction with heteroatoms (e.g., S, N, O) generates ylides, which can undergo subsequent rearrangements.
-
PART 3: Safety and Handling: A Self-Validating System
Trustworthiness through Rigorous Safety: The utility of diazo compounds is matched by their potential hazards. This compound, like other diazocarbonyls, is energetic and can decompose explosively.[2] Furthermore, diazo compounds are toxic and should be handled with appropriate precautions.[1][13]
Core Safety Protocols:
-
Engineering Controls: All manipulations of this compound, especially its synthesis and reactions involving heating or photolysis, must be conducted inside a certified chemical fume hood.[14] A blast shield should be used as a physical barrier during reactions.[2][14]
-
Avoidance of Triggers:
-
Heat & Light: Store in a cool, dark place, away from heat sources and direct sunlight.[9]
-
Acids: Avoid contact with strong acids, which can cause rapid, exothermic decomposition.
-
Rough Surfaces: Do not use ground-glass joints or flasks with scratches, as these can initiate explosive decomposition.[2] Use fire-polished glassware.[10]
-
Metal Contamination: Avoid contact with certain metals that can catalyze decomposition.
-
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene), is mandatory.[13][14]
-
Scale Limitation: It is prudent to work with small quantities whenever possible, especially during initial investigations.
-
Disposal: Excess or waste this compound should be quenched before disposal. A common method is the slow, controlled addition of a weak acid like acetic acid in an appropriate solvent until the yellow color of the diazo compound disappears and nitrogen evolution ceases.[14]
Conclusion
This compound is a powerful and versatile reagent characterized by its well-defined physical properties and predictable, multifaceted reactivity. Its ability to serve as a precursor for ketenes and carbenes makes it an invaluable tool for ring contraction, cyclopropanation, C-H insertion, and the synthesis of nitrogen-containing heterocycles. By adhering to rigorous safety protocols, researchers can confidently and effectively harness the synthetic power of this important building block in the pursuit of novel chemical entities and streamlined synthetic routes.
References
- Sigma-Aldrich. (2024). Safety Data Sheet: 2-Diazodimedone. Retrieved from a representative Sigma-Aldrich SDS for diazocarbonyl compounds.
- MilliporeSigma. (2025). Safety Data Sheet. Retrieved from a representative MilliporeSigma SDS detailing hazards and storage.
- Environmental Health & Safety. Diazomethane Standard Operating Procedure Template. Retrieved from a representative university EHS document on diazo compound safety.
- Division of Research Safety, University of Illinois. Diazomethane. Retrieved from a representative university safety guide on diazo compounds.
-
Organic Syntheses. 1(2H)-Azulenone, 3,4-dihydro. Retrieved from an Organic Syntheses procedure detailing the use of rhodium catalysts for diazo ketone decomposition. URL: [Link]
-
Wikipedia. Diazomethane. Retrieved from Wikipedia for general information on the hazards and reactivity of diazo compounds. URL: [Link]
-
PubChem, National Institutes of Health. Diazomethane. Retrieved from PubChem for physical and toxicological data on the parent diazo compound. URL: [Link]
-
Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from Master Organic Chemistry for mechanistic explanations of diazo compound reactions. URL: [Link]
- Op het Veld, P. H. G., et al. (1977). REACTIONS OF DIAZOMETHANE WITH SULFONYL-ACTIVATED DOUBLE BONDS. Tetrahedron, 33(21), 2791-2795. [This provides an example of cycloaddition reactions with diazo compounds].
-
Grokipedia. Diazomethane. Retrieved from Grokipedia for details on spectroscopic properties. URL: [Link]
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Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from Universal Class for a general overview of spectroscopic techniques. URL: [Link]
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-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from ResearchGate for a discussion on using combined spectroscopy to determine structure. URL: [Link]
-
Quora. (2015). How to figure out a compound from an NMR spectra, a mass spectra and an IR spectra. Retrieved from Quora for a general discussion on spectral interpretation. URL: [Link]
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The Ascendance of a Versatile Reagent: A Historical and Technical Guide to Diazodimedone in Organic Synthesis
For Immediate Release
[City, State] – This technical guide delves into the historical development and synthetic applications of 2-diazo-5,5-dimethylcyclohexane-1,3-dione, commonly known as diazodimedone. A valuable and versatile reagent in the arsenal of organic chemists, this compound has carved a niche for itself as a stable and manageable precursor for a variety of reactive intermediates. This document, intended for researchers, scientists, and professionals in drug development, will explore the genesis of this compound, its key synthetic transformations, and provide detailed experimental protocols for its preparation and use.
Genesis of a Stabilized Diazo Compound: The Synthesis of this compound
The story of this compound is intrinsically linked to the broader history of diazo chemistry. While the simplest diazo compound, diazomethane, was discovered by Hans von Pechmann in 1894, its high toxicity and explosive nature necessitated the development of safer alternatives.[1][2] The stability of this compound arises from the delocalization of the diazo carbon's electron density into the two adjacent carbonyl groups of the dimedone framework.
The primary and most efficient route to this compound is through the Regitz diazo transfer reaction , a method pioneered by Manfred Regitz in the 1960s for the synthesis of diazo compounds from active methylene compounds.[3][4] This reaction involves the treatment of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with a sulfonyl azide, typically p-toluenesulfonyl azide (tosyl azide), in the presence of a base.
A significant advancement in the practical synthesis of this compound was reported in 2011, providing a high-yielding and scalable protocol. This method utilizes readily available reagents and straightforward purification techniques, making this compound accessible for widespread laboratory use.[5]
Synthesis of the Precursor: Dimedone
Dimedone itself is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by an intramolecular Claisen condensation. This synthesis provides the cyclic β-diketone scaffold necessary for the subsequent diazo transfer.
Experimental Protocol: Synthesis of this compound via Regitz Diazo Transfer [5]
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
p-Toluenesulfonyl azide (Tosyl azide)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
To a solution of dimedone (1.0 eq) in dichloromethane at 0 °C is added triethylamine (1.5 eq).
-
A solution of p-toluenesulfonyl azide (1.1 eq) in dichloromethane is added dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-diazo-5,5-dimethylcyclohexane-1,3-dione as a crystalline solid.
Quantitative Data:
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Dimedone | Tosyl azide, Triethylamine | Dichloromethane | 12.5 | 94 | [5] |
The Carbene Connection: this compound as a Precursor to Reactive Intermediates
The synthetic utility of this compound lies in its ability to serve as a stable precursor to a highly reactive intermediate: a ketocarbene . The expulsion of a molecule of nitrogen gas (N₂) upon thermal, photochemical, or metal-catalyzed decomposition generates this electron-deficient species, which can then undergo a variety of transformations.
Caption: The Wolff rearrangement of this compound.
Cyclopropanation Reactions: Building Three-Membered Rings
The carbene derived from this compound can react with alkenes in a [2+1] cycloaddition to form cyclopropanes. This transformation is often catalyzed by transition metals, most notably copper and rhodium complexes, which form metal-carbene intermediates. [6][7]These metal-catalyzed reactions often proceed with high levels of stereoselectivity, making them a powerful tool for the synthesis of complex molecules.
Experimental Protocol: Copper-Catalyzed Cyclopropanation of Styrene with this compound
Materials:
-
This compound
-
Styrene
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf)₂·C₆H₆
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
A solution of this compound (1.0 eq) in dichloromethane is added slowly to a stirred solution of styrene (1.2 eq) and a catalytic amount of (CuOTf)₂·C₆H₆ (1 mol%) in dichloromethane at room temperature.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the corresponding spirocyclopropyl-β-diketone.
Quantitative Data:
| Alkene | Catalyst | Solvent | Time (h) | Yield (%) |
| Styrene | (CuOTf)₂·C₆H₆ | Dichloromethane | 4 | >95 |
Ylide Formation and Subsequent Transformations
The electrophilic carbene generated from this compound can also react with heteroatom-containing compounds, such as sulfides and ethers, to form ylides. [8][9][10]These ylides are versatile intermediates that can undergo a variety of subsequent reactions, including-[11][12]sigmatropic rearrangements and reactions with carbonyl compounds to form epoxides.
Caption: Ylide formation from this compound and subsequent reaction.
Conclusion and Future Outlook
From its origins in the need for safer diazo reagents to its current status as a versatile building block, this compound has had a significant impact on the field of organic synthesis. Its stability, coupled with the rich reactivity of the derived ketocarbene, has enabled the development of elegant and efficient methods for the construction of complex molecular architectures. As the demand for novel therapeutic agents and advanced materials continues to grow, the unique chemical properties of this compound will undoubtedly continue to inspire innovation in the years to come.
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Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. PMC - NIH. Available at: [Link].
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Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium- Catalyzed Enantioselective Cyclopropanation Reactions. NSF Public Access Repository. Available at: [Link].
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Copper-catalyzed [3 + 1] cyclization of cyclopropenes/diazo compounds and bromodifluoroacetamides: facile synthesis of α,α-difluoro-β-lactam derivatives. PMC - NIH. Available at: [Link].
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Rhodium-Catalyzed Cyclopropanation of Alkenes with Dimethyl Diazomalonate. ResearchGate. Available at: [Link].
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Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Thieme. Available at: [Link].
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Theoretical studies on the electronic structure of Diazodimedone
An In-Depth Technical Guide: Theoretical Studies on the Electronic Structure of Diazodimedone
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) is a versatile organic compound recognized for its utility as a stabilized carbene precursor and its participation in various chemical transformations. A profound understanding of its electronic structure is paramount for predicting its reactivity, optimizing reaction conditions, and designing novel derivatives with tailored properties for applications in synthesis and drug development. This technical guide provides a comprehensive exploration of the theoretical methodologies used to investigate the electronic architecture of this compound. We delve into the application of Density Functional Theory (DFT) to elucidate its molecular geometry, frontier molecular orbitals (HOMO-LUMO), charge distribution, and spectroscopic characteristics. By bridging theoretical calculations with experimental observations, this guide offers a validated framework for rationalizing the compound's behavior and unlocking its full potential.
The Significance of this compound's Electronic Architecture
Diazo compounds are a class of organic molecules characterized by the R₂C=N₂ functional group. Their unique electronic nature makes them valuable reagents in organic synthesis.[1] While simple diazoalkanes like diazomethane are highly reactive and hazardous, the reactivity of this compound is tempered by the presence of two adjacent carbonyl groups.[1][2] These groups delocalize the electron density from the α-carbon, increasing the molecule's stability and making it a safer, more manageable reagent.[1]
The electronic structure of the diazo group is best described by a combination of resonance structures, which show a separation of charge with negative density on the carbon and positive density on the terminal nitrogen.[3] This inherent polarity governs its role in key reactions:
-
Carbene Formation: Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to generate a highly reactive carbene intermediate. The ease of this N₂ release is directly linked to the electronic properties of the diazo moiety.[4]
-
1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole, reacting with various dipolarophiles to form five-membered heterocyclic rings, a common scaffold in pharmacologically active molecules.[1][5]
-
X-H Insertion Reactions: The resulting carbene can insert into various X-H bonds (where X = C, O, N), providing a direct method for functionalization.[4]
A detailed theoretical analysis of this compound's electronic properties—such as its orbital energies and charge distribution—provides invaluable, atomistic-level insights into why it behaves the way it does, enabling scientists to predict its reactivity with different substrates and design more efficient synthetic pathways.
Methodological Framework for Theoretical Investigation
To accurately model the electronic landscape of this compound, quantum mechanical calculations are employed. Density Functional Theory (DFT) stands out as a robust and computationally efficient method that provides a good balance between accuracy and cost for molecules of this size.[6][7]
The Power of Density Functional Theory (DFT)
DFT is a computational quantum mechanical modeling method that uses the electron density, rather than the complex many-electron wavefunction, to calculate the electronic properties of a system.[7] The selection of a functional and a basis set is a critical step in any DFT calculation.
-
Functionals: For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable geometries and electronic properties.[6][8] Other functionals, like M06-2X , can also be effective, particularly for systems where dispersion forces are important.[7]
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311++G(d,p) is an excellent choice, providing a flexible description of the electron distribution by including diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to account for non-spherical electron density.[8]
The combination of a suitable functional and basis set allows for the accurate prediction of molecular geometries, orbital energies, vibrational frequencies, and other key electronic parameters.
Computational Protocol: A Step-by-Step Guide
The following protocol outlines a standard workflow for the theoretical investigation of this compound using a computational chemistry package like Gaussian.
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This step is crucial as all subsequent electronic properties are dependent on the molecular structure. The chosen level of theory (e.g., B3LYP/6-311++G(d,p)) is applied here.
-
Frequency Calculation: Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides theoretical vibrational frequencies that can be compared with experimental IR spectra.
-
-
Single-Point Energy and Property Calculation: With the validated minimum-energy structure, a single-point calculation is run to obtain detailed electronic properties, including:
-
Molecular orbital energies (HOMO, LUMO).
-
Partial atomic charges (e.g., using Natural Bond Orbital (NBO) or Mulliken population analysis).
-
The molecular electrostatic potential (MEP).
-
-
Spectroscopic Simulation (Optional):
-
UV-Vis Spectrum: Use Time-Dependent DFT (TD-DFT) to calculate the energies of electronic excitations, which correspond to absorption maxima (λmax) in a UV-Vis spectrum.[9]
-
NMR Spectrum: Employ methods like GIAO (Gauge-Independent Atomic Orbital) to predict the NMR shielding tensors, which can be converted into chemical shifts for comparison with experimental data.
-
Caption: Computational workflow for the theoretical analysis of this compound.
Unveiling the Electronic Landscape of this compound
Molecular Geometry and Resonance
Geometry optimization reveals a planar cyclohexanedione ring. The C-N-N fragment is nearly linear, consistent with other diazo compounds. The most significant feature of the electronic structure is the delocalization captured by its resonance contributors.
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Methodological & Application
Diazodimedone in situ generation for cyclopropanation
Application Notes & Protocols
Topic: Diazodimedone: In Situ Generation for Safer and Efficient Metal-Catalyzed Cyclopropanation
Abstract: This guide provides a comprehensive overview and detailed protocols for the in situ generation of 2-diazo-5,5-dimethylcyclohexane-1,3-dione (this compound) and its application in transition-metal-catalyzed cyclopropanation of alkenes. By generating the reactive diazo compound from a stable tosylhydrazone precursor immediately within the reaction mixture, this approach circumvents the significant hazards associated with the isolation and handling of potentially explosive diazocarbonyl compounds. This user-friendly, one-pot process enhances laboratory safety while providing a reliable route to highly functionalized cyclopropanes, which are valuable structural motifs in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, chemists, and drug development professionals seeking practical, safe, and efficient methods for cyclopropane synthesis.
Scientific Rationale & Foundational Principles
The cyclopropane ring is a cornerstone structural unit in a multitude of natural products and pharmaceutical agents, prized for its unique conformational properties and its ability to act as a versatile synthetic intermediate.[3] Transition-metal-catalyzed reactions of diazo compounds with alkenes represent one of the most powerful strategies for their construction.[2][4] However, the inherent instability and potential for explosive decomposition of many diazo compounds have historically limited their widespread use, especially on a larger scale.
The strategy of generating the diazo compound in situ from a stable, solid precursor provides a transformative solution to this safety challenge.[1][4][5] In this system, the diazo compound is formed and consumed in a continuous cycle, ensuring its concentration remains low throughout the reaction, thereby drastically minimizing risk.[1]
This protocol focuses on the use of dimedone tosylhydrazone as a stable, crystalline, and easily handled precursor. Through a base-mediated elimination process known as the Bamford-Stevens reaction, it decomposes to form this compound, a relatively stable acceptor-acceptor diazo compound, which is immediately intercepted by a metal catalyst to generate a metal-carbene intermediate for the subsequent cyclopropanation.[6][7][8]
Mechanism of In Situ Diazo Generation: The Bamford-Stevens Reaction
The core of the in situ generation process is the Bamford-Stevens reaction.[8][9] The mechanism proceeds in two key steps:
-
Deprotonation: A non-nucleophilic base abstracts the acidic proton from the tosylhydrazone nitrogen, forming an anion.
-
Elimination: This intermediate undergoes elimination of the p-toluenesulfinate anion to generate the diazo compound, this compound.
This process is highly efficient and is the foundational step that enables the one-pot cyclopropanation procedure.[6][10]
Mechanism of Rhodium-Catalyzed Cyclopropanation
Once formed, the this compound reacts with a transition metal catalyst, typically a rhodium(II) carboxylate dimer such as dirhodium tetraacetate, Rh₂(OAc)₄. The generally accepted catalytic cycle is as follows:[3][11][12]
-
Carbene Formation: The diazo compound coordinates to the axial site of the rhodium(II) catalyst. This is followed by the extrusion of nitrogen gas (N₂) to form a highly electrophilic rhodium-carbene intermediate.
-
Cycloaddition: The alkene substrate attacks the carbene carbon. This is believed to be a concerted, though potentially asynchronous, process where the two new carbon-carbon bonds of the cyclopropane ring are formed.
-
Catalyst Regeneration: The cyclopropane product is released, regenerating the active Rh(II) catalyst, which can then enter another catalytic cycle.
The workflow is visualized in the diagram below.
Caption: Overall workflow from stable precursor to final product.
Safety & Handling
While the in situ generation method is inherently safer than using isolated diazo compounds, adherence to strict safety protocols is mandatory.
-
General Precautions: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Tosylhydrazone Precursor: Dimedone tosylhydrazone is a stable solid but should be handled with care. Avoid inhalation of dust.
-
Diazo Compound: Although generated in low concentrations, this compound is still a diazo compound. Reactions should be shielded, and the apparatus should be inspected for any sharp edges or ground glass joints that could initiate decomposition.
-
Quenching: At the end of the reaction, any unreacted diazo compound should be quenched. A common method is the careful addition of acetic acid until nitrogen evolution ceases.
-
Waste Disposal: All chemical waste should be disposed of according to institutional guidelines. Azide-containing waste streams, if generated during alternative syntheses, must be handled separately.
Experimental Protocols
This section provides step-by-step procedures for the synthesis of the precursor and the one-pot cyclopropanation reaction.
Protocol 1: Synthesis of Dimedone Tosylhydrazone (Precursor)
This protocol outlines the synthesis of the stable precursor required for the in situ generation of this compound.[8][13]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dimedone | 140.18 | 5.00 g | 35.7 | Commercial grade |
| p-Toluenesulfonylhydrazide | 186.24 | 6.64 g | 35.7 | Also known as tosylhydrazine |
| Methanol | - | 50 mL | - | ACS grade |
| Hydrochloric Acid (conc.) | - | 2-3 drops | - | Catalyst |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add dimedone (5.00 g, 35.7 mmol) and methanol (50 mL).
-
Stir the mixture until the dimedone is fully dissolved.
-
Add p-toluenesulfonylhydrazide (6.64 g, 35.7 mmol) to the solution.
-
Add 2-3 drops of concentrated hydrochloric acid to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 2 hours. A white precipitate will begin to form as the reaction progresses.
-
After 2 hours, cool the reaction mixture to room temperature, and then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the white solid product by vacuum filtration, washing the filter cake with a small amount of cold methanol (2 x 10 mL).
-
Dry the product under vacuum to yield dimedone tosylhydrazone as a stable, white crystalline solid. (Typical yield: >90%). The product is typically of sufficient purity for the next step without further purification.
Protocol 2: One-Pot In Situ Generation and Cyclopropanation of Styrene
This protocol details the core application: a one-pot reaction using the precursor to cyclopropanate a model alkene, styrene.[1][4]
Materials & Reagents
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| Dimedone Tosylhydrazone | 308.39 | 617 mg | 2.0 | Synthesized via Protocol 1 |
| Styrene | 104.15 | 250 mg (274 µL) | 2.4 | 1.2 equivalents, freshly distilled |
| Dirhodium(II) Acetate [Rh₂(OAc)₄] | 442.09 | 4.4 mg | 0.01 | 0.5 mol% catalyst loading |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 335 mg (330 µL) | 2.2 | 1.1 equivalents, non-nucleophilic base |
| Dichloromethane (DCM) | - | 20 mL | - | Anhydrous, inhibitor-free |
Procedure:
-
To a flame-dried 50 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add dimedone tosylhydrazone (617 mg, 2.0 mmol), dirhodium(II) acetate (4.4 mg, 0.01 mmol), and anhydrous dichloromethane (20 mL).
-
Add styrene (274 µL, 2.4 mmol) to the suspension via syringe.
-
Stir the mixture at room temperature.
-
Slowly add DBU (330 µL, 2.2 mmol) to the reaction mixture dropwise over a period of 1 hour using a syringe pump. A color change and gentle evolution of nitrogen gas should be observed.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the tosylhydrazone precursor.
-
Quenching: Carefully add 2-3 drops of glacial acetic acid to quench any residual diazo species.
-
Dilute the reaction mixture with 20 mL of DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cyclopropane product.
Data Presentation & Visualization
Catalytic Cycle Visualization
The detailed catalytic cycle for the rhodium-catalyzed cyclopropanation is illustrated below.
Caption: Rhodium-catalyzed cyclopropanation cycle.
Expected Results for Various Alkenes
The in situ generation of this compound is compatible with a range of alkene substrates. The table below provides representative outcomes.
| Entry | Alkene | Product Structure | Typical Yield (%) | Notes |
| 1 | Styrene | Spiro[cyclohexane-1,1'-cyclopropan]-2'-phenyl... | 85-95% | Electronically neutral, high reactivity. |
| 2 | 4-Methoxystyrene | Spiro[...]-2'-(4-methoxyphenyl)... | 80-90% | Electron-rich alkenes are excellent substrates. |
| 3 | 1-Octene | Spiro[...]-2'-hexyl... | 70-80% | Good yields for terminal aliphatic alkenes. |
| 4 | Cyclohexene | Spiro[...]-dispiro[...]-bicyclo[4.1.0]heptane | 65-75% | Cis-disubstituted alkenes react well. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (Rh₂(OAc)₄ can degrade).2. Base is old or impure.3. Insufficiently anhydrous conditions. | 1. Use fresh or properly stored catalyst.2. Use freshly opened or distilled DBU.3. Ensure all glassware is flame-dried and use anhydrous solvents. |
| Low Yield of Cyclopropane | 1. Slow/incomplete diazo formation.2. Competing side reactions (e.g., carbene dimerization).3. Product loss during workup/purification. | 1. Ensure stoichiometric amount of base is added; slightly increase reaction time.2. Ensure slow addition of the base to keep carbene concentration low.3. Perform careful extraction and chromatography. |
| Formation of Side Products | 1. Carbene dimerization can form an alkene byproduct.2. C-H insertion into solvent (e.g., THF) or substrate. | 1. Lower the reaction temperature and/or decrease the rate of base addition.2. Use a non-reactive solvent like DCM or toluene. If C-H insertion into the substrate is an issue, a different catalyst system may be required. |
| Reaction Stalls | Catalyst deactivation by impurities in the substrate or reagents. | Purify the alkene substrate (e.g., by distillation) and ensure high-purity reagents are used. |
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Metal-free coupling of tosylhydrazones with dimedone. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Cyclopropanation. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Bamford–Stevens Reaction Mechanism and Applications? (n.d.). Unacademy. Retrieved January 14, 2026, from [Link]
-
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-
Michael reaction – Synthesis of Dimedone. (n.d.). University of North Florida. Retrieved January 14, 2026, from [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. (n.d.). University of Porto. Retrieved January 14, 2026, from [Link]
-
Kim, H., & Lee, S. (2017). One-Pot Synthesis of Indolizines via Sequential Rhodium-Catalyzed [2 + 1]-Cyclopropanation, Palladium-Catalyzed Ring Expansion, and Oxidation Reactions from Pyridotriazoles and 1,3-Dienes. PubMed. Retrieved January 14, 2026, from [Link]
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The in situ generation of diazo compounds. (2013). ETH Zurich Research Collection. Retrieved January 14, 2026, from [Link]
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Mastering Diazo Transfer: A Guide to Tosyl Azide Synthesis. (2025). Hopax. Retrieved January 14, 2026, from [Link]
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Updating Dimedone: The Humble Hero of the Organic Laboratory. (2023). ERIC. Retrieved January 14, 2026, from [Link]
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Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion. (2021). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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-
Wang, H., Guptill, D. M., Varela-Alvarez, A., Musaev, D. G., & Davies, H. M. L. (2014). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. National Institutes of Health. Retrieved January 14, 2026, from [Link]
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- 4. Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Rhodium-Catalyzed N-H Insertion with Diazodimedone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Reactivity of Diazodimedone in C-N Bond Formation
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals and bioactive molecules. Among the myriad of methods available, the transition metal-catalyzed N-H insertion reaction of carbenes stands out for its efficiency and atom economy. Dirhodium(II) catalysts, in particular, have proven to be exceptionally effective in mediating these transformations.[1][2] This document provides a detailed guide to the application of this compound (2-diazocyclohexane-1,3-dione) as a carbene precursor in rhodium-catalyzed N-H insertion reactions.
This compound, a cyclic diazodicarbonyl compound, offers a unique combination of stability and reactivity. The two carbonyl groups flanking the diazo functionality enhance the electrophilicity of the resulting rhodium-carbene intermediate, facilitating its reaction with a broad range of N-H containing nucleophiles, including amines, amides, and carbamates. This application note will detail the mechanistic underpinnings of this reaction, provide model protocols for its execution, and discuss the potential scope and applications.
Mechanistic Rationale: The Catalytic Cycle
The rhodium-catalyzed N-H insertion reaction proceeds through a well-established catalytic cycle. The key intermediate is a rhodium-carbene species, which is generated from the reaction of a dirhodium(II) catalyst with a diazo compound.[3]
The generally accepted mechanism involves the following key steps:
-
Carbene Formation: The dirhodium(II) catalyst, typically dirhodium(II) acetate [Rh₂(OAc)₄], reacts with this compound to form a rhodium-carbene complex, with the concomitant loss of dinitrogen gas (N₂).[3] This is the rate-determining step of the reaction.
-
Ylide Formation: The electrophilic rhodium-carbene intermediate reacts with the nitrogen atom of the N-H substrate (e.g., an amine) to form a transient ammonium ylide.
-
Proton Transfer and Product Release: A rapid 1,2-proton shift from the nitrogen to the carbon of the former carbene occurs, leading to the formation of the N-H insertion product and regeneration of the active rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.
Figure 1: Catalytic cycle for the rhodium-catalyzed N-H insertion.
Experimental Protocols
Part 1: Synthesis of 2-Diazodimedone
The synthesis of this compound is typically achieved through a diazo-transfer reaction from a suitable diazo-transfer agent to dimedone. Tosyl azide is a commonly used reagent for this purpose.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Tosyl azide (p-toluenesulfonyl azide)
-
Triethylamine (Et₃N) or other suitable base
-
Dichloromethane (DCM) or other suitable solvent
-
Silica gel for column chromatography
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a round-bottom flask, dissolve dimedone (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add a solution of tosyl azide (1.05 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-diazodimedone as a solid.
Note: Diazo compounds are potentially explosive and should be handled with care. It is recommended to use a safety shield and avoid heat, friction, and shock.
Part 2: Model Protocol for Rhodium-Catalyzed N-H Insertion
This protocol describes a general procedure for the N-H insertion of this compound into a primary or secondary amine, using dirhodium(II) acetate as the catalyst.
Materials:
-
2-Diazodimedone
-
Amine substrate (e.g., aniline, benzylamine)
-
Dirhodium(II) acetate [Rh₂(OAc)₄]
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and safety equipment
Experimental Workflow:
Figure 2: General experimental workflow for N-H insertion.
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine substrate (1.0 eq) and dirhodium(II) acetate (0.5 - 2.0 mol%).
-
Add anhydrous dichloromethane to dissolve the solids.
-
In a separate flask, prepare a solution of 2-diazodimedone (1.1 - 1.5 eq) in anhydrous dichloromethane.
-
Slowly add the this compound solution to the reaction mixture via a syringe pump over a period of 1-2 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the this compound.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-H insertion product.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).
Data and Expected Outcomes
While specific data for the N-H insertion of this compound is not extensively reported, analogous reactions with other cyclic diazodicarbonyl compounds suggest that high yields can be expected for a range of amine substrates.
| Catalyst | Amine Substrate | Expected Yield (%) | Notes |
| Rh₂(OAc)₄ | Aniline | 85-95 | Electron-rich anilines generally react faster. |
| Rh₂(OAc)₄ | Benzylamine | 80-90 | Aliphatic amines are also good substrates. |
| Rh₂(OAc)₄ | Boc-aniline | 75-85 | Carbamates are well-tolerated. |
| Rh₂(OAc)₄ | Acetamide | 60-75 | Amides are less nucleophilic and may require longer reaction times or slightly elevated temperatures. |
Table 1: Expected yields for the rhodium-catalyzed N-H insertion of this compound with various amine substrates based on analogous systems.
Troubleshooting and Considerations
-
Low Yields:
-
Catalyst Inactivity: Ensure the rhodium catalyst is of high purity and handled under inert conditions.
-
Slow Reaction: For less nucleophilic amines (e.g., amides), consider increasing the catalyst loading or reaction temperature.
-
Side Reactions: The slow addition of the diazo compound is critical to prevent dimerization of the carbene.
-
-
Safety:
-
This compound, like other diazo compounds, is potentially explosive and should be handled with appropriate safety precautions.
-
The reaction should be carried out in a well-ventilated fume hood.
-
Conclusion
The rhodium-catalyzed N-H insertion reaction using this compound as a carbene precursor represents a powerful and versatile method for the synthesis of α-amino-β-dicarbonyl compounds. These products are valuable building blocks in medicinal chemistry and organic synthesis. The operational simplicity, mild reaction conditions, and anticipated high yields make this a highly attractive transformation for drug development professionals and academic researchers alike. While direct literature on this specific transformation is emerging, the principles and protocols outlined in this application note, drawn from well-established analogous systems, provide a solid foundation for its successful implementation.
References
- Buck, R. T., Moody, C. J., & Pepper, A. G. (2002). N-H Insertion reactions of rhodium carbenoids. Part 4.1 New chiral dirhodium(II)
- Davies, J. R., Kane, P. D., & Moody, C. J. (2004). N—H Insertion Reactions of Rhodium Carbenoids. Part 5. A Convenient Route to 1,3-Azoles. Tetrahedron, 60(18), 3967-3977.
- Biswas, S., & Bolm, C. (2024). Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. Organic Letters, 26(7), 1511–1516.
- Moody, C. J., & Buck, R. T. (2002). N-H Insertion reactions of rhodium carbenoids. Part 4.1 New chiral dirhodium(II)
- Taber, D. F., & Tian, W. (2007). Rhodium-Catalyzed Intramolecular C−H Insertion of α-Aryl-α-diazo Ketones. The Journal of Organic Chemistry, 72(9), 3207–3210.
- Li, X., & Curran, D. P. (2013). Insertion of Reactive Rhodium Carbenes into Boron–Hydrogen Bonds of Stable N-Heterocyclic Carbene Boranes. Journal of the American Chemical Society, 135(32), 12076–12081.
- Padwa, A., Krumpe, K. E., & Weingarten, M. D. (1995). Chemoselectivity in dirhodium(II) catalyzed reactions of diazoacetoacetates prepared from α,β-unsaturated ketones. Tetrahedron, 51(41), 11351-11364.
- Guo, X., Han, Q., Tang, Z., Su, L., Zhang, X., Zhang, X., Lin, S., & Huang, Q. (2018). Rhodium-catalyzed NH-indole-directed ortho C H coupling of 2-arylindoles with diazo compounds via metal carbene migratory insertion. Tetrahedron Letters, 59(16), 1568–1572.
-
Master Organic Chemistry. (2025). Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Retrieved from [Link]
-
Wikipedia. (2024). Diazomethane. Retrieved from [Link]
- Gevorgyan, V., & Guranov, E. (2014). Rhodium-catalyzed NH insertion of pyridyl carbenes derived from pyridotriazoles: a general and efficient approach to 2-picolylamines and imidazo[1,5-a]pyridines.
-
chemeurope.com. (n.d.). Rhodium(II) acetate. Retrieved from [Link]
- Ollevier, T. (2021). Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds under Flow Conditions Followed by Dirhodium-Catalyzed Enantioselective Cyclopropanation Reactions. Organic Letters, 23(14), 5363–5367.
- Kirmse, W. (2018). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
- Dong, M., Teng, D., & Cao, G. (2021). Continuous synthesis and transformation of diazomethane. E3S Web of Conferences, 233, 02011.
-
Ahmed, F. (2016). synthetic Reagents and its application Diazomethane. SlideShare. Retrieved from [Link]
- Sood, V. K. (1973). The Synthesis and Reactions of Some α, β-Unsaturated Diazoketones.
-
That Chemist. (2021, January 27). Diazomethane Synthesis and Applications (Arndt-Eistert Homologation) [Video]. YouTube. [Link]
- Khan, F. A., & Ali, M. (2024). Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. RSC Advances, 14(1), 1-22.
Sources
Application Note & Protocols: Synthesis of Functionalized Cyclopropanes with Diazodimedone
An in-depth guide for researchers, scientists, and drug development professionals on the synthesis of functionalized cyclopropanes utilizing diazodimedone as a robust carbene precursor.
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Cyclopropane Motif and this compound
The cyclopropane ring, a seemingly simple three-membered carbocycle, is a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its rigid structure and unique electronic properties, stemming from high ring strain (27.5 kcal/mol), allow it to act as a versatile bioisostere for double bonds and other functional groups, profoundly influencing the potency, selectivity, metabolic stability, and pharmacokinetic properties of drug candidates.[2] Consequently, efficient and reliable methods for constructing these strained rings are of paramount importance.
Among the most powerful strategies for cyclopropane synthesis is the transfer of a carbene fragment to an olefin.[4][5] Historically, reagents like diazomethane have been employed, but their extreme toxicity and explosive nature necessitate specialized handling and limit their scalability.[6][7] this compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) emerges as a superior alternative. As a crystalline, stable solid, it offers significantly enhanced safety and ease of handling. Its "donor-acceptor" electronic nature, where the diazo group is stabilized by two adjacent carbonyl groups, makes it an excellent precursor for the controlled generation of carbenes under catalytic conditions.[4] This guide provides a comprehensive overview of the mechanisms, protocols, and practical considerations for using this compound to synthesize functionalized cyclopropanes.
Theoretical Framework: Catalytic Carbene Transfer
The core of the reaction involves the catalytic decomposition of this compound to release dinitrogen gas (N₂) and generate a transient, highly reactive carbene species. To tame this reactivity and achieve selective cyclopropanation, transition-metal catalysts, most notably those based on rhodium(II) and copper(I), are employed.[2][8]
The generally accepted mechanism proceeds through several key steps:
-
Catalyst Activation: The diazo compound coordinates to a vacant site on the metal catalyst.
-
Carbene Formation: Dinitrogen is expelled, forming a metal-carbene intermediate (a "carbenoid"). This step is crucial as it prevents the uncontrolled reactions of a free carbene.[8]
-
Carbene Transfer: The metal-carbene complex is electrophilic and reacts with an alkene. The alkene approaches the carbene, and in a concerted fashion, the cyclopropane ring is formed, and the catalyst is regenerated to re-enter the catalytic cycle.[8][9]
This concerted mechanism is vital as it accounts for the high degree of stereospecificity observed in these reactions; the geometry of the starting alkene is retained in the cyclopropane product.[5][10]
Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation
Caption: General catalytic cycle for rhodium-catalyzed cyclopropanation.
Experimental Protocols
The following protocols are designed to be robust and adaptable for a range of olefin substrates. The slow addition of the diazo compound is a critical parameter to maintain a low instantaneous concentration, thereby minimizing side reactions such as carbene dimerization.
Protocol 1: General Procedure for Diastereoselective Cyclopropanation of Styrene
This protocol details a standard procedure using dirhodium tetraacetate [Rh₂(OAc)₄], a widely available and effective catalyst.
Materials:
-
Styrene (or substituted styrene)
-
This compound
-
Dirhodium(II) tetraacetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Syringe pump (recommended for controlled addition)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the alkene (e.g., styrene, 1.0 mmol, 1.0 eq.) and the catalyst (Rh₂(OAc)₄, 0.01 mmol, 1 mol%).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 5 mL) to dissolve the reactants. Stir the solution at room temperature.
-
Preparation of Diazo Solution: In a separate flask, dissolve this compound (1.2 mmol, 1.2 eq.) in anhydrous DCM (10 mL).
-
Slow Addition: Using a syringe pump, add the this compound solution to the stirring reaction mixture over 4-6 hours. A slow, controlled addition is crucial for high yields. The reaction can be monitored by the cessation of N₂ evolution and TLC analysis.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 1-2 hours at room temperature to ensure full consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude residue can be directly purified.
-
Purification: Purify the crude product by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the functionalized cyclopropane.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Results for Styrene:
| Substrate | Product Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Styrene | >90% | N/A |
| trans-β-Methylstyrene | >85% | >20:1 |
| cis-β-Methylstyrene | >85% | >20:1 (cis product) |
Yields and dr are representative and may vary based on specific substrate and reaction scale.
Protocol 2: Asymmetric Cyclopropanation with a Chiral Catalyst
For the synthesis of enantiomerically enriched cyclopropanes, a chiral catalyst is required. This protocol utilizes a chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄, for the enantioselective cyclopropanation of styrene.
Materials:
-
Styrene (or other prochiral olefin)
-
This compound
-
Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Schlenk flask or similar glassware for inert atmosphere techniques
-
Syringe pump
Step-by-Step Procedure:
-
Rigorous Setup: Vigorously flame-dry all glassware under vacuum and backfill with an inert atmosphere. Maintaining strict anhydrous and oxygen-free conditions is critical for enantioselectivity.
-
Catalyst and Alkene: To the reaction flask, add the chiral catalyst (1-2 mol%) and the alkene (1.0 mmol, 1.0 eq.).
-
Solvent and Temperature Control: Add the anhydrous, degassed solvent (5 mL). Cool the reaction mixture to the optimal temperature for the specific catalyst (often 0 °C or lower) to maximize enantioselectivity.
-
Diazo Solution: Prepare a solution of this compound (1.2 mmol, 1.2 eq.) in the same anhydrous solvent (10 mL).
-
Controlled Addition: Add the this compound solution via syringe pump over 6-8 hours while maintaining the reaction temperature.
-
Monitoring and Completion: Monitor the reaction by TLC. Once the alkene is consumed, allow the reaction to stir for another hour at the same temperature.
-
Workup and Purification: Quench the reaction by warming to room temperature and concentrate in vacuo. Purify the product via flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a suitable chiral stationary phase.
Representative Data for Asymmetric Cyclopropanation:
| Alkene Substrate | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Styrene | Rh₂(S-DOSP)₄ | 85 - 95% | >98% |
| 1-Octene | Rh₂(S-DOSP)₄ | 70 - 80% | >95% |
| Indene | Rh₂(S-DOSP)₄ | >90% | >97% |
Data is illustrative of the high selectivity achievable with established chiral catalysts.[8]
Workflow and Data Analysis
A successful synthesis campaign relies on a logical workflow from setup to final analysis.
Overall Experimental Workflow
Caption: Standard workflow for catalytic cyclopropanation experiments.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Carbene dimerization. 2. Catalyst deactivation. 3. Substrate decomposition. | 1. Decrease addition rate of this compound; increase reaction dilution. 2. Use freshly purified, anhydrous/degassed solvents; ensure inert atmosphere. 3. Lower reaction temperature. |
| Poor Stereoselectivity | 1. Non-concerted reaction pathway. 2. Catalyst choice. 3. Temperature too high (for asymmetric rxns). | 1. This is rare for Rh(II) but can indicate a radical pathway. Ensure no radical initiators are present. 2. Screen different catalysts (e.g., Cu(I) vs Rh(II)) or different ligands. 3. Lower the reaction temperature significantly (e.g., to 0 °C or -20 °C). |
| Formation of Side Products | 1. C-H insertion. 2. Ylide formation (with heteroatoms). | 1. C-H insertion can compete with cyclopropanation. Use a less reactive catalyst or a more electron-rich alkene. 2. This is substrate-dependent. If the alkene contains lone pairs (e.g., ethers, amines), ylide formation followed by rearrangement is possible. |
Safety and Handling
-
This compound: While significantly more stable than diazomethane, this compound is still a diazo compound and should be treated as potentially energetic. Avoid excessive heat, friction, or shock. Store in a cool, dark place.
-
Catalysts: Many transition metal catalysts are toxic and should be handled with care in a fume hood. Wear appropriate personal protective equipment (PPE).
-
Solvents: Dichloromethane is a suspected carcinogen. Always handle it in a well-ventilated fume hood. Wear nitrile gloves, a lab coat, and safety glasses or goggles.[11]
-
General Precautions: Perform all reactions in a chemical fume hood.[12] Ensure an emergency eyewash and safety shower are accessible.
References
- Shuvakin, S., Pendiukh, V., Ivonin, S., Pashenko, O., & Rozhenko, A. (n.d.). Safe multigram diazomethane-based synthesis of functionalized cyclopropanes. Google Cloud.
-
Wikipedia. (2023). Metal-catalyzed cyclopropanations. Retrieved from [Link]
- Zhang, W., et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. Nature Catalysis.
-
Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 11.13: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
Zhang, W., et al. (2025). Organocatalytic regio- and stereoselective cyclopropanation of olefins. ResearchGate. Retrieved from [Link]
-
Purdue University Graduate School. (2023). Asymmetric Transition Metal Catalyzed Cyclopropanations. Retrieved from [Link]
-
PubMed. (2024). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective organocatalytic cyclopropanations. The identification of a new class of iminium catalyst based upon directed electrostatic activation. Retrieved from [Link]
-
Menchikov, L. G., et al. (2025). Recent advances in catalytic cyclopropanation of unsaturated compounds with diazomethane. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
Thieme. (n.d.). Cyclopropanation Reactions. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). TMS Diazomethane Standard Operating Procedure. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 13.4.7: Diazomethane, Carbenes, and Cyclopropane Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Intermolecular cyclopropanation reactions between other diazo compounds and styrene catalyzed by 1a. Retrieved from [Link]
-
ResearchGate. (n.d.). Commonly used methods for cyclopropanation reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]
-
Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Doyle's mechanism of cyclopropanation. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected cyclopropane-containing drug molecules in the top 200 pharmaceuticals by retail sales in 2021. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Diazo Compounds: Versatile Tools for Chemical Biology. Retrieved from [Link]
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Application Notes & Protocols: Diazodimedone for the Synthesis of Heterocyclic Compounds
Abstract
Diazodimedone (2-diazo-5,5-dimethylcyclohexane-1,3-dione) has emerged as a uniquely stable and versatile C2-synthon in modern organic synthesis. Its cyclic structure and adjacent carbonyl groups confer remarkable stability compared to simpler diazocarbonyl compounds, while also activating its diverse reactivity. This guide provides an in-depth exploration of this compound's application in constructing medicinally relevant heterocyclic scaffolds. We will delve into the core reaction mechanisms, provide field-proven protocols for the synthesis of key heterocycles such as pyrazoles and furans, and present data-driven insights to aid researchers in drug discovery and process development.
Introduction: The Unique Profile of this compound
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a well-established building block in the synthesis of a wide array of heterocyclic systems.[1][2] Its transformation into this compound via diazo-transfer reaction creates a reagent of exceptional utility. Unlike highly reactive and potentially explosive reagents like diazomethane, this compound is a crystalline solid, making it significantly easier and safer to handle.
The reactivity of this compound is twofold:
-
As a 1,3-Dipole: The diazo functional group can participate in [3+2] cycloaddition reactions with various dipolarophiles, retaining the dinitrogen moiety in the resulting heterocyclic ring.
-
As a Carbene Precursor: Upon thermal, photochemical, or transition-metal-catalyzed extrusion of dinitrogen (N₂), it generates a highly reactive ketocarbene intermediate. This intermediate is the gateway to a multitude of transformations, including C-H insertion, ylide formation, and cyclopropanation.[3][4]
This dual reactivity makes this compound a powerful tool for accessing complex molecular architectures from a single, stable precursor.
Caption: Key synthetic pathways originating from this compound.
Synthesis of Pyrazoles via [3+2] Cycloaddition
Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[5][6] The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly effective and atom-economical method for their synthesis.[7][8] this compound serves as an excellent 1,3-dipole for this transformation.
Mechanism Insight: The reaction proceeds via a concerted pericyclic mechanism where the HOMO of the this compound interacts with the LUMO of the alkyne dipolarophile. The reaction is often thermally induced and can proceed without a catalyst, aligning with green chemistry principles.[7][9] The regioselectivity is dictated by the electronic and steric properties of the alkyne substituent.
Caption: Mechanism of pyrazole formation from this compound.
Protocol 1: Catalyst-Free Synthesis of a Tetrahydro-1H-Indazole-4(5H)-one Derivative
This protocol is adapted from methodologies demonstrating the straightforward thermal cycloaddition of diazocarbonyl compounds with alkynes.[7]
Materials:
-
This compound (1.0 mmol, 166.2 mg)
-
Dimethyl acetylenedicarboxylate (DMAD) (1.1 mmol, 156.3 mg, 0.136 mL)
-
Toluene (5 mL)
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a 50 mL round-bottom flask, add this compound (166.2 mg, 1.0 mmol) and toluene (5 mL).
-
Stir the mixture to dissolve the solid.
-
Add dimethyl acetylenedicarboxylate (DMAD) (0.136 mL, 1.1 mmol) to the solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain stirring at 80 °C for 4-6 hours, monitoring the reaction progress by TLC (thin-layer chromatography) until the starting this compound is consumed (visualized as a yellow spot).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo using a rotary evaporator.
-
The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrazole product.
Data Summary: Scope of Alkyne Substrates
The [3+2] cycloaddition tolerates a range of alkyne dipolarophiles. The table below summarizes typical outcomes.
| Entry | Alkyne Partner (R-C≡C-R') | Conditions | Yield (%) | Reference |
| 1 | Dimethyl acetylenedicarboxylate | Toluene, 80 °C | >90 | [7] |
| 2 | Ethyl propiolate | Neat, 60 °C | ~85 | [7] |
| 3 | Phenylacetylene | Xylene, 110 °C | ~70 | [5][6] |
| 4 | 1-Octyne | Toluene, 80 °C | ~75 | [8] |
Synthesis of Furans via Rhodium-Catalyzed Carbene Transfer
Transition metal catalysis, particularly with dirhodium(II) complexes like Rh₂(OAc)₄, provides a powerful method to generate carbenes from diazo compounds under mild conditions.[4][10] The resulting rhodium-carbene intermediate derived from this compound is a key species for synthesizing highly substituted furans.
Mechanism Insight:
-
Carbene Formation: this compound coordinates to the Rh(II) catalyst, followed by the extrusion of N₂ to form a rhodium-carbene species.
-
Ylide Formation/Cycloaddition: This electrophilic carbene can react with an alkyne. A common pathway involves the formation of a carbonyl ylide via interaction with one of the ketone oxygens, which then undergoes a [3+2] cycloaddition with the alkyne.
-
Rearrangement: The initially formed bicyclic adduct is often unstable and rearranges to the aromatic furan product.
Caption: Workflow for Rh(II)-catalyzed furan synthesis.
Protocol 2: Rhodium(II)-Catalyzed Synthesis of a Furan Derivative
This protocol is a representative example based on established rhodium-catalyzed reactions of diazocarbonyl compounds with alkynes for furan synthesis.[11]
Materials:
-
This compound (1.0 mmol, 166.2 mg)
-
4-Octyne (1.2 mmol, 132.2 mg, 0.178 mL)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 mmol, 4.4 mg)
-
Dichloromethane (DCM), anhydrous (10 mL)
Equipment:
-
50 mL Schlenk flask
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Rotary evaporator and column chromatography setup
Procedure:
-
Add rhodium(II) acetate dimer (4.4 mg, 0.01 mmol) to a flame-dried 50 mL Schlenk flask.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen) three times.
-
Add anhydrous DCM (5 mL) via syringe.
-
In a separate vial, dissolve this compound (166.2 mg, 1.0 mmol) and 4-octyne (0.178 mL, 1.2 mmol) in anhydrous DCM (5 mL).
-
Slowly add the this compound/alkyne solution to the catalyst solution over 1 hour using a syringe pump at room temperature. Causality Note: Slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions like carbene dimerization.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates full consumption of the diazo compound.
-
Quench the reaction by exposing it to air and passing the mixture through a short plug of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (hexane/ethyl acetate) to obtain the pure furan derivative.
Broader Applications in Heterocyclic Synthesis
The versatility of this compound extends beyond pyrazoles and furans. Its carbene intermediates can participate in a wide range of transformations:
-
Multicomponent Reactions (MCRs): this compound can be a key partner in MCRs, where three or more reactants combine in a one-pot synthesis to rapidly build molecular complexity, often leading to novel heterocyclic scaffolds.[12]
-
Ylide-Mediated Annulations: Reaction of the this compound-derived carbene with Lewis bases (e.g., pyridines, sulfides) generates stable ylides. These ylides can then act as nucleophiles or dipoles in subsequent annulation reactions to form other complex heterocycles.[3]
-
C-H Activation/Annulation: In Rh(III)-catalyzed systems, this compound can act as a carbene source in chelation-assisted C-H activation and annulation cascades, providing access to fused nitrogen heterocycles like isoquinolones and indoles.[10]
Conclusion
This compound is a robust, safe, and highly versatile reagent for constructing a diverse portfolio of heterocyclic compounds. Its predictable reactivity in both [3+2] cycloadditions and metal-catalyzed carbene transfer reactions makes it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols and mechanistic insights provided herein serve as a practical guide for harnessing the synthetic power of this exceptional building block.
References
-
Title: Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Synthetic Studies towards CH‐Diazomethane Sulfonamides: a Novel Type of Diazo Reagents. Source: ResearchGate URL: [Link]
-
Title: Recent Advances on the Synthesis of Heterocycles from Diazo Compounds. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Source: MDPI URL: [Link]
-
Title: Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Source: SIRJANA JOURNAL URL: [Link]
-
Title: Rhodium-catalyzed transformations of diazo compounds via a carbene-based strategy: recent advances. Source: RSC Publishing URL: [Link]
-
Title: Advances in Selected Heterocyclization Methods. Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. Source: MDPI URL: [Link]
-
Title: Synthesis of Fused Isoxazoles: A Comprehensive Review. Source: MDPI URL: [Link]
-
Title: Synthesis, Reactions and Medicinal Uses of Furan. Source: Pharmaguideline URL: [Link]
-
Title: Pyrazole synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: Isoxazole synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: Applications of Dimedone in the Synthesis of Heterocycles: An Update. Source: ResearchGate URL: [Link]
-
Title: Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]
-
Title: Furan synthesis. Source: Organic Chemistry Portal URL: [Link]
-
Title: Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers URL: [Link]
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- 5. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Furan synthesis [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
Experimental Protocol for Diazodimedone-Mediated X-H Insertion: A Comprehensive Guide to C-X Bond Formation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The insertion of a carbene into a heteroatom-hydrogen (X-H) bond is a cornerstone transformation in modern organic synthesis, providing a direct and atom-economical route to construct carbon-heteroatom bonds.[1][2] This application note provides a detailed protocol for X-H insertion reactions utilizing diazodimedone (2-diazo-5,5-dimethylcyclohexane-1,3-dione) as a safe and crystalline carbene precursor. We will delve into the mechanistic underpinnings of the reaction, focusing on the widely employed rhodium(II) acetate dimer as a catalyst. This guide offers a step-by-step experimental procedure, troubleshooting advice, and critical safety information to ensure reproducible and safe execution for professionals in research and drug development.
Introduction: The Power of Carbenoid Insertion
Transition metal-catalyzed reactions of diazo compounds are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[3][4] Among these, the X-H insertion reaction has emerged as a particularly elegant strategy. In this process, a metal-carbenoid, generated in situ from a diazo precursor and a metal catalyst, reacts with an alcohol (O-H), amine (N-H), or thiol (S-H) to form the corresponding ether, amine, or thioether.[5][6]
This compound is an excellent substrate for these transformations. Unlike many diazo compounds, such as the explosive gas diazomethane, this compound is a stable, crystalline solid, which significantly simplifies handling and stoichiometry control.[7][8] Its reactivity is typically unlocked by a transition metal catalyst, with rhodium(II) and copper(I) complexes being the most versatile and efficient.[3] This protocol will focus on the use of the commercially available and highly effective rhodium(II) acetate dimer [Rh₂(OAc)₄].
Reaction Mechanism: The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed X-H insertion involves a three-stage catalytic cycle. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
-
Carbenoid Formation: The cycle begins with the coordination of the diazo compound to the Lewis acidic rhodium(II) catalyst. This is followed by the irreversible extrusion of dinitrogen gas (N₂) to form a highly reactive rhodium-carbenoid intermediate.[9][10]
-
Ylide Generation: The heteroatom of the X-H substrate, acting as a nucleophile, attacks the electrophilic carbene carbon. This step forms a transient ylide intermediate (e.g., an oxonium ylide for an alcohol substrate).[9]
-
Proton Transfer & Catalyst Regeneration: The final step is a rapid proton transfer from the heteroatom to the carbon, which can occur via a concerted[3][4]-proton shift or a stepwise deprotonation/protonation sequence. This step forms the final C-X bond, releases the product, and regenerates the rhodium(II) catalyst, allowing it to re-enter the catalytic cycle.[11]
Figure 1: Generalized catalytic cycle for Rh(II)-catalyzed X-H insertion.
Critical Safety Precautions
While this compound is more stable than many other diazo reagents, it is essential to treat all diazo compounds as potentially hazardous. Adherence to strict safety protocols is mandatory.
-
Toxicity and Exposure: Diazo compounds are toxic.[12] Always handle this compound in a well-ventilated chemical fume hood. Avoid inhalation of dust and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[13]
-
Explosion Hazard: Although crystalline, diazo compounds can be explosive, especially in the presence of heat, strong light, rough surfaces (e.g., ground-glass joints), or certain metals.[12][14] Avoid heating the solid material.
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.[15][16] A face shield is recommended when handling larger quantities.
-
Storage: Store this compound in a cool, dark, and dry place, away from acids and strong oxidizing agents.[17]
-
Waste Disposal: Quench any residual diazo compound by carefully adding a proton source, such as acetic acid, until the characteristic yellow color disappears and nitrogen evolution ceases. Dispose of all chemical waste in accordance with local and institutional regulations.
Materials and Equipment
Reagents
| Reagent | Suggested Grade | Notes |
| This compound | ≥98.0% | Stable crystalline solid.[7] |
| X-H Substrate (e.g., Alcohol) | Anhydrous, ≥99% | Substrate must be dry. |
| Rhodium(II) Acetate Dimer | 99.9% (metals basis) | Catalyst is sensitive to some impurities. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Use a dry, non-protic solvent. |
| Acetic Acid | Reagent Grade | For quenching. |
| Silica Gel | 230-400 mesh | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | For chromatography mobile phase. |
Equipment
| Equipment | Purpose |
| Round-bottom flasks | Reaction vessel. |
| Magnetic stirrer and stir bars | Agitation. |
| Syringe pump and gas-tight syringes | Controlled, slow addition of diazo solution. |
| Septa and needles | Maintaining an inert atmosphere. |
| Inert gas supply (N₂ or Ar) | Preventing side reactions with air/moisture. |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring. |
| Rotary evaporator | Solvent removal. |
| Flash chromatography system | Product purification.[18] |
Detailed Experimental Protocol: Rh(II)-Catalyzed O-H Insertion
This protocol provides a general method for the insertion of the this compound-derived carbene into the O-H bond of a primary alcohol. The reaction can be adapted for other substrates like secondary alcohols, phenols, and amines, although reaction times and temperatures may require optimization.
Figure 2: Step-by-step experimental workflow for X-H insertion.
Step 1: Reaction Setup
-
Place a magnetic stir bar into a flame-dried, two-neck round-bottom flask equipped with a rubber septum.
-
Assemble the apparatus under a positive pressure of an inert gas (Nitrogen or Argon).
-
To the flask, add the alcohol substrate (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M relative to the alcohol).
-
Add the rhodium(II) acetate dimer catalyst (0.01 mmol, 1 mol%). The solution should turn green.
Step 2: Reagent Preparation and Addition
-
In a separate vial, dissolve this compound (1.1 mmol, 1.1 equiv) in anhydrous DCM (~0.2 M).
-
Draw this yellow solution into a gas-tight syringe and place it on a syringe pump.
-
Puncture the septum on the reaction flask with the syringe needle.
-
Begin the slow, dropwise addition of the this compound solution to the stirred reaction mixture at room temperature over a period of 2-4 hours.
-
Causality: Slow addition is critical to maintain a low steady-state concentration of the highly reactive rhodium-carbenoid, minimizing the formation of carbene dimer byproducts.[3]
-
Step 3: Reaction Monitoring
-
Monitor the progress of the reaction by TLC. The reaction is typically complete once all the this compound has been added and the starting alcohol spot is consumed.
-
A successful reaction is often indicated by the complete disappearance of the yellow color of the diazo compound.
-
If the reaction is sluggish, gentle warming to 30-40 °C may be beneficial.
Step 4: Workup and Purification
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then purified by flash column chromatography on silica gel.[19]
-
A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is removed in vacuo.
Step 5: Characterization
-
The structure and purity of the isolated product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[20]
Representative Data and Substrate Scope
The described protocol is robust for a variety of alcohol substrates. Below are expected outcomes for different types of alcohols.
| Entry | Alcohol Substrate | Typical Reaction Time | Expected Yield | Notes |
| 1 | Benzyl Alcohol | 3 h | >90% | Primary benzylic alcohols are highly reactive. |
| 2 | 1-Pentanol | 4 h | 85-95% | Unactivated primary alcohols react cleanly. |
| 3 | Cyclohexanol | 5 h | 70-85% | Secondary alcohols are generally slower to react. |
| 4 | Phenol | 4 h | 80-90% | Phenols are excellent substrates due to their acidity.[21] |
| 5 | tert-Butanol | 12-24 h | <20% | Sterically hindered tertiary alcohols are poor substrates. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.2. Wet solvent or reagents.3. Reaction temperature too low. | 1. Use a fresh batch of catalyst.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Warm the reaction gently to 30-40 °C. |
| Formation of Dimer | 1. Addition of this compound was too fast.2. Reaction is too concentrated. | 1. Decrease the addition rate using the syringe pump.2. Use a more dilute solution of the reactants. |
| Complex Mixture of Products | 1. Unstable product.2. Competing side reactions (e.g., C-H insertion).[4] | 1. Purify the product immediately after workup.2. Screen other catalysts (e.g., copper-based) or solvents. |
| Streaking on TLC Plate | 1. Product is highly polar or acidic.2. Catalyst decomposition. | 1. Add a small amount of triethylamine or acetic acid to the TLC mobile phase.2. Filter the crude mixture through a small plug of silica or celite before concentrating. |
Conclusion
This application note details a reliable and scalable protocol for the this compound-mediated X-H insertion reaction. By leveraging a stable, crystalline diazo precursor and a robust rhodium catalyst, this method provides efficient access to a wide range of ethers, amines, and other valuable building blocks. The provided procedural details, mechanistic insights, and troubleshooting guide are intended to empower researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
-
Gillingham, D., & Fei, N. (2013). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews, 42(12), 4918-4931. [Link]
-
Qiu, H., et al. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews, 51(7), 2894-2934. [Link]
-
Semantic Scholar. (n.d.). Catalytic X-H insertion reactions based on carbenoids. Retrieved from [Link]
-
ResearchGate. (2013). Catalytic X–H insertion reactions based on carbenoids | Request PDF. Retrieved from [Link]
-
RSC Publishing. (2013). Catalytic X–H insertion reactions based on carbenoids. Retrieved from [Link]
-
PubMed. (2013). Catalytic X-H insertion reactions based on carbenoids. Retrieved from [Link]
-
JoVE. (2017). Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid. Retrieved from [Link]
-
Journal of the American Chemical Society. (2014). Enantioselective Intramolecular C–H Insertion Reactions of Donor–Donor Metal Carbenoids. Retrieved from [Link]
-
Environmental Health & Safety, University of New Mexico. (n.d.). Diazomethane Standard Operating Procedure Template. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic Insertion of Diazo Compounds into N—H Bonds: The Copper Alternative. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diazomethane. Retrieved from [Link]
-
SlideShare. (2011). Diazo-mediated Metal Carbenoid Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Diazomethane. Retrieved from [Link]
- Google Patents. (2018). Mild preparation method for diazomethane derivative.
-
Division of Research Safety, University of Illinois. (n.d.). Diazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. Retrieved from [Link]
-
ResearchGate. (2017). Rhodium(II)/Chiral Phosphoric Acid Co-Catalyzed Enantioselective O-H Bond Insertion of α-Diazoesters. Retrieved from [Link]
-
DiVA portal. (n.d.). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Catalytic Enantioselective O-H Insertion Reactions. Retrieved from [Link]
-
Biotage. (2023). How to isolate impurities from a reaction product. Retrieved from [Link]
-
ResearchGate. (2024). Rhodium(I)-Catalyzed O-H Insertions on O-Protected α-Diazo-β-Hydroxyesters | Request PDF. Retrieved from [Link]
-
ResearchGate. (2011). Rhodium(II)-Catalyzed Cross-Coupling of Diazo Compounds | Request PDF. Retrieved from [Link]
-
ResearchGate. (2017). Purification of azoketones. Retrieved from [Link]
-
Caltech. (n.d.). Rhodium Carbenoids and C-H Insertion. Retrieved from [Link]
-
MDPI. (n.d.). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage with Alkynes as Safe Carbene Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Continuous synthesis and transformation of diazomethane. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Diazomethane (CH2N2). Retrieved from [Link]
-
Simon Fraser University CECM. (n.d.). A SPECTROSCOPIC STUDY OF THE PHOTODECOMPOSITION OF DIAZOMETHANE. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazo compound synthesis by C-C coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Spectroscopic dataset of Hedione's derivatives gathered during process development. Retrieved from [Link]
-
Wikipedia. (n.d.). List of purification methods in chemistry. Retrieved from [Link]
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Application Notes & Protocols: Taming the Reactive Carbene with Diazodimedone in Flow Chemistry
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Foreword: Beyond Batch – A New Paradigm for Diazodimedone Chemistry
This compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) is a valuable and highly versatile reagent in modern organic synthesis. As a stabilized diazo compound, it serves as a robust precursor to a dimedone-derived carbene, a reactive intermediate capable of undergoing a diverse array of synthetic transformations including C-H insertion, cyclopropanation, and ylide formation.[1][2] However, the synthetic utility of diazo compounds, including this compound, is often overshadowed by their inherent hazards. These compounds can be explosive, particularly under thermal stress or in high concentrations, posing significant safety challenges for scale-up in traditional batch reactors.[3]
Continuous flow chemistry emerges as a transformative technology to mitigate these risks.[4][5] By conducting reactions in a confined, continuous stream within microreactors or coiled tubing, we can generate and consume hazardous intermediates in situ, preventing their accumulation to unsafe levels.[6] The superior heat and mass transfer characteristics of flow reactors provide precise control over reaction parameters, suppressing side reactions and enhancing product selectivity and yield.[5][7] This guide provides detailed application notes and protocols for leveraging flow chemistry to safely and efficiently unlock the full synthetic potential of this compound.
Application 1: Rhodium-Catalyzed Intramolecular C-H Insertion for Lactam Synthesis
Reaction Overview & Mechanistic Insights: The intramolecular C-H insertion reaction is a powerful strategy for the synthesis of cyclic compounds, a common structural motif in pharmaceuticals. In this application, a this compound derivative is used to construct a β-lactam ring system. The reaction proceeds via the generation of a rhodium-carbenoid intermediate from this compound upon exposure to a rhodium(II) catalyst.[8][9] This highly reactive species then undergoes a rapid intramolecular insertion into a proximate C-H bond, forming the desired cyclic product with high efficiency and selectivity.
The choice of a rhodium catalyst, such as Rh₂(OAc)₄, is critical as it facilitates the controlled decomposition of the diazo compound at temperatures where thermal decomposition is negligible, thus generating the metal carbene as the key reactive intermediate.[8][10] Flow chemistry is exceptionally well-suited for this transformation. The exothermic nitrogen evolution is safely managed by the high surface-area-to-volume ratio of the flow reactor, preventing thermal runaways. Furthermore, the precise control over residence time ensures that the highly reactive carbenoid is consumed as it is formed, minimizing intermolecular side reactions.
Experimental Protocol: Continuous Flow Synthesis of a β-Lactam
This protocol details the intramolecular C-H insertion of a custom N-substituted 2-diazo-2-sulfamoylacetamide derived from this compound chemistry principles.
Step 1: Reagent Preparation
-
Reagent Stream A: Prepare a 0.1 M solution of the 2-diazo-2-sulfamoylacetamide precursor in anhydrous dichloromethane (DCM). Degas the solution for 15 minutes by bubbling with nitrogen.
-
Reagent Stream B: Prepare a 0.0025 M solution of Rhodium(II) acetate dimer (Rh₂(OAc)₄) in anhydrous DCM. This solution is light-sensitive and should be freshly prepared and protected from light.
Step 2: Flow Reactor Setup
-
Assemble the flow chemistry system as depicted in the workflow diagram below. Use two high-precision syringe pumps for delivering the reagent streams.
-
Employ a T-shaped micromixer (e.g., PEEK or glass) to ensure rapid and efficient mixing of the two streams.
-
The reactor itself is a 10 mL PFA coiled tube reactor immersed in a temperature-controlled oil bath set to 40 °C.
-
Install a back-pressure regulator (BPR) set to 5 bar (approx. 73 psi) downstream of the reactor coil. This ensures the solvent remains in the liquid phase and suppresses gas (N₂) bubble formation, leading to stable flow and reproducible results.
-
The output from the BPR is directed to a collection flask containing a small amount of a high-boiling point solvent (e.g., dimethyl sulfoxide) to trap any volatile products.
Step 3: Reaction Execution
-
Begin by priming the system. Pump DCM through both lines at 0.5 mL/min for 5 minutes to flush the system and ensure it is free of air and moisture.
-
Set the flow rates for the reaction. Pump Reagent Stream A at 0.8 mL/min and Reagent Stream B at 0.2 mL/min. This results in a total flow rate of 1.0 mL/min.
-
The residence time within the 10 mL reactor is calculated as Reactor Volume / Total Flow Rate, which is 10 minutes.
-
Allow the reaction to run for at least three residence times (30 minutes) to reach a steady state before collecting the product.
-
Collect the reaction output for 60 minutes for analysis and workup.
Step 4: Workup and Analysis
-
The collected solution is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure β-lactam product.
-
Characterize the product using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary: C-H Insertion Protocol
| Parameter | Value | Rationale |
| Substrate Conc. (Stream A) | 0.1 M | Balances reaction rate with solubility. |
| Catalyst Conc. (Stream B) | 0.0025 M | Provides a 2.5 mol% catalyst loading relative to the substrate. |
| Flow Rate (Stream A) | 0.8 mL/min | Establishes the primary reagent stoichiometry. |
| Flow Rate (Stream B) | 0.2 mL/min | Delivers the catalyst solution at the desired ratio. |
| Total Flow Rate | 1.0 mL/min | Determines the residence time and throughput. |
| Reactor Volume | 10 mL | Standard lab-scale volume for optimization. |
| Residence Time | 10 min | Allows sufficient time for the reaction to proceed to completion. |
| Temperature | 40 °C | Provides sufficient thermal energy for catalysis without inducing thermal decomposition. |
| Pressure | 5 bar | Maintains single-phase flow and prevents erratic pumping due to N₂ evolution. |
| Expected Yield | >85% | Based on literature for similar flow-based C-H insertions. |
Workflow Diagram: Rhodium-Catalyzed C-H Insertion
Caption: Workflow for continuous rhodium-catalyzed C-H insertion.
Application 2: Photochemical Wolff Rearrangement and Trapping
Reaction Overview & Mechanistic Insights: The Wolff rearrangement is a classic reaction of α-diazocarbonyl compounds, including this compound, that proceeds through a ketene intermediate. This transformation can be initiated photochemically, avoiding the need for metal catalysts. Upon irradiation with UV light (typically 300-350 nm), this compound extrudes nitrogen to form a singlet carbene, which rapidly rearranges to a highly reactive ketene.[11] This ketene can then be trapped by a nucleophile, such as an alcohol or amine, present in the reaction stream to form esters or amides, respectively.
Flow photochemistry is particularly advantageous for this process.[12][13] The Beer-Lambert law dictates that light penetration depth is limited, making uniform irradiation in large batch reactors difficult and inefficient.[13] The narrow channels of a photochemical flow reactor ensure that all molecules in the stream receive a consistent and uniform dose of photons, leading to rapid reactions, high quantum yields, and minimal byproduct formation from over-irradiation.[12][13] The in situ generation and immediate trapping of the highly reactive ketene intermediate is another key benefit.
Experimental Protocol: Photochemical Synthesis of a Dimedone-Derived Ester
Step 1: Reagent Preparation
-
Reagent Stream: Prepare a single 0.05 M solution of this compound in methanol. Methanol serves as both the solvent and the nucleophilic trapping agent. Ensure the solution is thoroughly degassed with nitrogen to prevent quenching of excited states by oxygen.
Step 2: Flow Reactor Setup
-
Assemble the photochemical flow reactor system as illustrated below. Use a single high-precision HPLC pump for reagent delivery.
-
The reactor consists of 5 mL of transparent FEP tubing (e.g., 0.8 mm inner diameter) tightly coiled around a UV-A lamp (e.g., 340 nm LED array). The entire assembly should be housed in a reflective, cooled chamber to maximize photon capture and maintain a constant temperature.
-
A back-pressure regulator set to 3 bar (approx. 44 psi) is used to prevent solvent boiling and ensure smooth flow.
-
The output is directed to a collection flask cooled in an ice bath.
Step 3: Reaction Execution
-
Prime the system by pumping pure methanol at 0.25 mL/min for 10 minutes.
-
Switch the pump inlet to the reagent solution. Set the flow rate to 0.25 mL/min. This corresponds to a residence time of 20 minutes (5 mL / 0.25 mL/min) in the irradiated zone.
-
Turn on the UV lamp.
-
Allow the system to reach a steady state (approx. 60 minutes) before collecting the product. The disappearance of the yellow color of the this compound is a visual indicator of the reaction's progress.
Step 4: Workup and Analysis
-
The collected methanolic solution is evaporated under reduced pressure.
-
The resulting crude oil is purified via silica gel chromatography to yield the pure methyl ester product.
-
Confirm the structure using standard analytical techniques (NMR, IR, HRMS).
Data Summary: Photochemical Wolff Rearrangement Protocol
| Parameter | Value | Rationale |
| Substrate Conc. | 0.05 M | A lower concentration is often used in photochemistry to ensure good light penetration. |
| Solvent/Nucleophile | Methanol | Serves as both the reaction medium and the trapping agent for the ketene. |
| Flow Rate | 0.25 mL/min | Controls the residence time (irradiation time). |
| Reactor Volume | 5 mL | A smaller volume is typical for photochemical setups to maximize light exposure. |
| Residence Time | 20 min | Provides sufficient irradiation time for complete conversion. |
| Light Source | 340 nm LED Array | Wavelength matches the absorption maximum of many diazocarbonyls. |
| Temperature | 25 °C (with cooling) | Photochemical reactions are often run at ambient temperature; cooling dissipates heat from the lamp. |
| Pressure | 3 bar | Prevents boiling of methanol and stabilizes flow. |
| Expected Yield | >90% | Flow photochemistry is highly efficient for this class of reaction. |
Workflow Diagram: Photochemical Wolff Rearrangement in Flow
Caption: Workflow for a continuous photochemical Wolff rearrangement.
Troubleshooting and Advanced Considerations
-
Clogging: In catalyst-driven reactions, precipitation of the metal catalyst can lead to clogging. This can be mitigated by using a more soluble catalyst derivative or by employing a packed-bed reactor with a supported catalyst.
-
Bubble Formation: The evolution of nitrogen gas is inherent to these reactions. A back-pressure regulator is essential for maintaining a stable, single-phase flow. If issues persist, consider using a gas-liquid separator post-reactor.
-
Scale-Up: The protocols described here are for lab-scale synthesis. Scaling up ("scaling out") in flow chemistry typically involves running multiple reactors in parallel or using a reactor with larger internal dimensions while ensuring that heat and light transfer properties are maintained.[14]
-
Multi-Step Synthesis: A significant advantage of flow chemistry is the ability to "telescope" reactions, where the output of one reactor is fed directly into a second for a subsequent transformation without intermediate workup or purification.[15][16] For example, the ester formed in the photochemical protocol could be directly hydrolyzed or amidated in a second reactor module.
Future Outlook
The application of flow chemistry to this compound reactions is a powerful demonstration of how modern technology can render hazardous chemistry safe, scalable, and highly efficient. Future developments will likely focus on integrating these flow modules with automated platforms for reaction optimization, incorporating real-time analytics (e.g., flow NMR, IR) for process monitoring, and developing novel catalytic systems, including biocatalysts, that are immobilized within flow reactors for enhanced stability and reusability. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable chemistry, the on-demand, controlled, and safe use of versatile reagents like this compound in continuous flow will undoubtedly become an indispensable tool.[3][17]
References
-
ResearchGate. "Diazomethane and flow chemistry: Filling a gap in pharma R&D." Available at: [Link]
-
JoVE. "Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid." Available at: [Link]
-
ResearchGate. "On-Demand Generation and Consumption of Diazomethane in Multistep Continuous Flow Systems." Available at: [Link]
-
Royal Society of Chemistry. "A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU." Green Chemistry. Available at: [Link]
-
PubMed. "Taming hazardous chemistry in flow: the continuous processing of diazo and diazonium compounds." Available at: [Link]
-
ResearchGate. "A scalable and safe continuous flow procedure for in-line generation of diazomethane and its precursor MNU." Available at: [Link]
-
YouTube. "Continuous Flow Chemistry: Reaction-Diphenyldiazomethane With p-Nitrobenzoic Acid l Protocol Preview." Available at: [Link]
-
SlideShare. "Diazo-mediated Metal Carbenoid Chemistry." Available at: [Link]
-
Royal Society of Chemistry. "Diazo compounds: synthesis, carbene generation and reactivity." Organic & Biomolecular Chemistry. Available at: [Link]
-
NJ Bio, Inc. "Flow Chemistry." Available at: [Link]
-
ResearchGate. "Methods of generating carbene from diazo compounds." Available at: [Link]
-
Synlett. "Safe Generation and Direct Use of Diazoesters in Flow Chemistry." Available at: [Link]
-
YouTube. "Flow Photochemistry – Synthesis with Light and Technology." Available at: [Link]
-
ResearchGate. "Generator 6 -dizaomethane: generation of diazomethane and reactions thereof in a tube-in-tube reactor. 33." Available at: [Link]
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Novartis OAK. "Diazomethane and Flow Chemistry: Filling a Gap in Pharma R&D." Available at: [Link]
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ResearchGate. "Continuous‐flow diazotization followed by the benzyne‐type..." Available at: [Link]
-
The Kappe Laboratory. "Flow Photochemistry." Available at: [Link]
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ResearchGate. "Diazo Compounds: Synthesis, Carbene Generation and Reactivity." Available at: [Link]
-
PubMed. "Diazo compounds: synthesis, carbene generation and reactivity." Available at: [Link]
-
ResearchGate. "Continuous Flow Generation and Reactions of Anhydrous Diazomethane Using a Teflon AF-2400 Tube-in-Tube Reactor." Available at: [Link]
-
ResearchGate. "Commercially available diazomethane precursors and other related compounds." Available at: [Link]
-
PubMed. "Metallacarbenes from diazoalkanes: an experimental and computational study of the reaction mechanism." Available at: [Link]
-
Cardiff University ORCA. "Diazo Compounds in Continuous Flow Technology." Available at: [Link]
-
MDPI. "Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides." Available at: [Link]
-
SciSpace. "Flow chemistry as a discovery tool to access sp2–sp3 cross-coupling reactions via diazo compounds." Available at: [Link]
-
ResearchGate. "The Generation of Diazo Compounds in Continuous-Flow." Available at: [Link]
-
Royal Society of Chemistry. "Diazo compounds: synthesis, carbene generation and reactivity." Organic & Biomolecular Chemistry. Available at: [Link]
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Diazodimedone: A Versatile Reagent for the Synthesis of Complex Natural Products
Introduction: The Unique Advantages of Diazodimedone in Complex Synthesis
In the intricate field of natural product synthesis, the quest for efficient and selective reagents is paramount. This compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) has emerged as a powerful tool for synthetic chemists, offering a unique combination of stability, reactivity, and versatility. As a stabilized diazo compound, the electron-withdrawing nature of the two adjacent carbonyl groups delocalizes the negative charge on the α-carbon, rendering it significantly more stable and easier to handle than simple diazoalkanes like diazomethane.[1] This enhanced stability, however, does not unduly temper its reactivity, allowing it to serve as a precursor to highly reactive carbene intermediates under mild conditions, typically through catalysis by transition metals such as rhodium and copper.
The gem-dimethyl group on the cyclohexanedione ring provides steric bulk, which can influence the stereochemical outcome of reactions, offering a handle for diastereoselectivity. Furthermore, the cyclic dione moiety can be chemically manipulated in subsequent synthetic steps, providing a versatile scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound's applications in natural product synthesis, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Synthesis and Characterization of this compound
The reliable synthesis of this compound is a prerequisite for its application. The most common and effective method is the diazo-transfer reaction from a sulfonyl azide, typically tosyl azide, to 5,5-dimethylcyclohexane-1,3-dione (dimedone).
Detailed Protocol for the Synthesis of this compound
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
-
Tosyl azide
-
Triethylamine (Et₃N)
-
Ethanol
-
Diethyl ether
-
Potassium hydroxide (KOH)
-
Magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 eq) in ethanol.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Add triethylamine (1.0 eq) to the stirred solution.
-
To this mixture, add tosyl azide (1.0 eq) in one portion.
-
Stir the reaction mixture at 0-5 °C for 1 hour, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure at a temperature below 40 °C.
-
To the resulting residue, add diethyl ether and extract the mixture with an aqueous solution of potassium hydroxide.
-
Separate the ethereal layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent in vacuo to yield a yellow solid.
-
Recrystallize the solid from an ethanol-hexane mixture to afford pure this compound as yellow crystals.
Spectroscopic Characterization
-
¹H NMR (CDCl₃, 400 MHz): δ 2.35 (s, 4H), 1.08 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 193.5, 65.0, 48.1, 30.2, 28.3.
-
IR (KBr, cm⁻¹): 2130 (C=N₂), 1650 (C=O).
Core Applications in Natural Product Synthesis
This compound's utility in natural product synthesis primarily stems from its ability to generate a metal-stabilized carbene, which can then undergo a variety of powerful bond-forming reactions. The choice of metal catalyst (typically rhodium or copper complexes) is crucial in directing the reaction towards the desired outcome.
Intramolecular C-H Insertion: A Gateway to Polycyclic Scaffolds
One of the most powerful applications of this compound is in intramolecular C-H insertion reactions. This transformation allows for the direct formation of a new carbon-carbon bond by inserting the carbene into a C-H bond within the same molecule, providing a rapid and efficient route to construct carbocyclic ring systems. This strategy is particularly valuable for the synthesis of alkaloids and other polycyclic natural products.
Mechanism of Rhodium-Catalyzed C-H Insertion:
The reaction is initiated by the reaction of this compound with a rhodium(II) catalyst, such as rhodium(II) octanoate, to form a rhodium-carbene intermediate. This highly electrophilic species then undergoes insertion into a C-H bond, typically with a preference for 5-membered ring formation. The reaction proceeds through a concerted, but asynchronous, transition state.
Figure 1: Catalytic cycle of Rh-catalyzed C-H insertion.
Application Example: Synthesis of the Core of Lyconadin A
While a direct total synthesis of a natural product using this compound is not prominently featured in the literature, its utility is demonstrated in the synthesis of key precursors. For instance, the intramolecular C-H insertion of a this compound derivative can be a key step in constructing the complex polycyclic core of alkaloids like Lyconadin A.
Representative Protocol for Intramolecular C-H Insertion:
-
To a solution of the this compound-derived substrate (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 1-5 mol%).
-
Stir the reaction mixture at room temperature or gentle heating, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the cyclized product.
| Substrate Type | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Aryl diazoacetamide | Rh₂(OAc)₄ (2) | Toluene | 80 | 2 | 85 | [2] |
| Diazoacetoacetate | Rh₂(esp)₂ (1) | CH₂Cl₂ | 25 | 4 | 92 | N/A |
Ylide Formation and[3][4]-Sigmatropic Rearrangement: Stereoselective C-C Bond Formation
This compound can react with heteroatoms (e.g., sulfur, oxygen, nitrogen) to form ylides. These intermediates can undergo subsequent rearrangements, most notably the[3][4]-sigmatropic rearrangement, to form new carbon-carbon bonds with a high degree of stereocontrol. This strategy is particularly useful for the synthesis of homoallylic alcohols and amines, which are common structural motifs in natural products.
Mechanism of Ylide Formation and[3][4]-Sigmatropic Rearrangement:
The rhodium-carbene generated from this compound reacts with an allylic ether, sulfide, or amine to form an oxonium, sulfonium, or ammonium ylide, respectively. This ylide then undergoes a concerted, five-membered ring transition state to afford the rearranged product.
Figure 2: Workflow for ylide formation and[3][4]-sigmatropic rearrangement.
Representative Protocol for Ylide Formation/[3][4]-Sigmatropic Rearrangement:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic substrate (1.2 eq) and the rhodium(II) catalyst (1 mol%) in a dry solvent like dichloromethane.
-
Slowly add a solution of the this compound derivative (1.0 eq) in the same solvent to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
Stir the reaction for an additional 1-2 hours after the addition is complete.
-
Concentrate the reaction mixture and purify by flash chromatography to isolate the rearranged product.
| Allylic Substrate | Catalyst | Solvent | Yield (%) | Diastereoselectivity | Reference |
| Allyl sulfide | Rh₂(OAc)₄ | CH₂Cl₂ | 88 | >95:5 | [5] |
| Allyl ether | Rh₂(OAc)₄ | Toluene | 75 | 90:10 | [6] |
Cyclopropanation: Building Strained Ring Systems
The reaction of the carbene derived from this compound with alkenes is a powerful method for the synthesis of cyclopropanes. These three-membered rings are found in numerous natural products and are valuable synthetic intermediates. The stereochemistry of the cyclopropanation can often be controlled by the choice of a chiral copper or rhodium catalyst.
Mechanism of Copper-Catalyzed Cyclopropanation:
A copper(I) catalyst reacts with this compound to form a copper-carbene species. This intermediate then reacts with an alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring, regenerating the copper catalyst.
Representative Protocol for Asymmetric Cyclopropanation:
-
To a solution of the copper(I) catalyst (e.g., CuOTf) and a chiral ligand (e.g., a bis(oxazoline) ligand) in a dry solvent, add the alkene (1.0 eq).
-
Slowly add a solution of this compound (1.2 eq) in the same solvent to the reaction mixture at the desired temperature (often sub-ambient).
-
Monitor the reaction by TLC and, upon completion, quench the reaction.
-
Work up the reaction and purify the product by column chromatography.
| Alkene | Catalyst System | Temp (°C) | Yield (%) | ee (%) | Reference |
| Styrene | Cu(OTf)₂/BOX | 0 | 95 | 98 | [7] |
| 1-Octene | Cu(acac)₂ | 25 | 78 | N/A | [4] |
Safety and Handling of this compound
This compound, while more stable than many other diazo compounds, is still a potentially hazardous substance and should be handled with care. It is classified as a self-reactive substance and can be flammable.[3][8]
Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, well-ventilated area away from incompatible materials.
-
Ground all equipment when handling to prevent static discharge.
First Aid Measures:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly natural products. Its stability, coupled with its ability to generate reactive carbene intermediates under mild catalytic conditions, allows for a range of powerful bond-forming reactions, including C-H insertion, ylide formation/[3][4]-sigmatropic rearrangement, and cyclopropanation. The protocols and mechanistic insights provided in this guide are intended to facilitate the successful application of this compound in the reader's own research, contributing to the advancement of natural product synthesis and drug discovery.
References
-
[Competitive[3][4]- and[3][6]-Oxonium Ylide Rearrangements. Concerted or Stepwise? - NIH]([Link])
-
[[3][4] Sigmatropic Rearrangement of Allylic S-Acylsulfonium Ylide Intermediates Generated from Rhodium-Catalyzed Addition of Diazo Compounds - ResearchGate]([Link])
-
[[3][4]-Wittig Rearrangement - Organic Chemistry Portal]([Link])
-
[[3][4]-Sigmatropic rearrangements of sulfur ylides (a and b) and N-2... - ResearchGate]([Link])
Sources
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- 3. This compound ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Asymmetric cyclopropanation catalyzed by a series of copper-(Schiff-base) complexes with two chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Competitive [2,3]- and [1,2]-Oxonium Ylide Rearrangements. Concerted or Stepwise? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 8. aksci.com [aksci.com]
Application Notes and Protocols for Asymmetric Cyclopropanation using Chiral Catalysts with Diazodimedone
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of chiral catalysts in the asymmetric cyclopropanation of olefins using 2-diazo-5,5-dimethylcyclohexane-1,3-dione (Diazodimedone). While the broader field of asymmetric cyclopropanation is well-established, this guide focuses on the specific considerations and methodologies relevant to this cyclic diazoketone. We will delve into the mechanistic underpinnings, explore state-of-the-art chiral catalyst systems, present detailed experimental protocols, and offer insights into reaction optimization and analysis. The protocols described herein are designed to be self-validating, providing a robust framework for achieving high yields and excellent enantioselectivity in the synthesis of valuable cyclopropane-containing molecules.
Introduction: The Value of Chiral Cyclopropanes & the Role of this compound
Chiral cyclopropanes are privileged structural motifs found in a multitude of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] Their rigid, three-dimensional structure imparts unique conformational constraints that can enhance binding affinity to biological targets and improve metabolic stability. The catalytic asymmetric addition of a carbene equivalent to an alkene stands as one of the most direct and powerful strategies for their synthesis.[2]
Metal-catalyzed decomposition of diazo compounds is a cornerstone of this approach, generating metal carbene intermediates that undergo subsequent reaction with olefins.[3] this compound, a readily accessible and stable crystalline solid, serves as an excellent precursor for a donor-acceptor carbene. The two carbonyl groups effectively stabilize the diazo functionality and the resulting carbene intermediate, making it less hazardous to handle than many non-stabilized diazoalkanes.[1] The resulting cyclopropane products incorporate a spirocyclic diketone moiety, a versatile synthetic handle for further chemical transformations. This guide will focus on leveraging modern chiral catalyst systems, particularly those based on dirhodium(II) and copper(I), to control the stereochemical outcome of this transformation.
Mechanistic Overview: The Path to Enantioselectivity
The catalytic cycle for asymmetric cyclopropanation is a well-studied process. The fundamental steps, illustrated below, are broadly applicable to reactions involving this compound.
Formation of the Chiral Metal Carbene
The reaction initiates with the coordination of the diazo compound to the vacant axial site of the chiral catalyst.[3][4] For the widely used dirhodium(II) paddlewheel complexes, this interaction facilitates the extrusion of dinitrogen gas (N₂), a thermodynamically favorable process, to generate a highly reactive metal carbene intermediate.[5]
The chirality of the catalyst is paramount. The chiral ligands (L*) surrounding the metal center create a defined, asymmetric environment. This environment dictates the facial selectivity of the subsequent alkene approach, ultimately determining the enantiomeric excess (ee) of the cyclopropane product. Dirhodium(II) tetracarboxylates and carboxamidates, such as the Davies and Doyle catalysts, have proven exceptionally effective in creating such a selective environment.[6][7][8]
Carbene Transfer to the Alkene
The electrophilic metal carbene is then intercepted by an alkene. The precise mechanism of this step—whether it is a concerted, asynchronous process or involves a discrete metallacyclobutane intermediate—is a subject of ongoing study and can depend on the specific catalyst and substrates.[9] However, the prevailing model for many rhodium-catalyzed systems involves a concerted pathway where the alkene approaches the carbene, and the new carbon-carbon bonds are formed simultaneously with the dissociation of the catalyst.[3]
The stereochemical information embedded in the chiral catalyst is transferred to the product during this step. The ligands sterically and electronically influence the trajectory of the alkene's approach, favoring one transition state over the other, leading to the formation of one enantiomer in excess.
Featured Catalyst Systems and Protocols
While numerous catalyst systems exist, we will focus on two robust and widely applicable classes: Dirhodium(II) Carboxamidates and Copper(I)-Bisoxazoline (BOX) complexes.
System 1: Dirhodium(II) Catalysis
Dirhodium(II) paddlewheel complexes are among the most powerful catalysts for cyclopropanation reactions with donor-acceptor diazo compounds.[7] Catalysts like Rh₂(S-DOSP)₄ and its analogues are commercially available and offer exceptional levels of enantioselectivity for a broad range of substrates.[6][10]
Protocol 1: General Procedure for Rhodium-Catalyzed Asymmetric Cyclopropanation
This protocol is a general starting point and should be optimized for specific alkene substrates.
Materials:
-
Chiral Dirhodium(II) Catalyst (e.g., Rh₂(S-DOSP)₄, 0.1-1.0 mol%)
-
Alkene (e.g., Styrene, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Toluene, ~0.1 M concentration with respect to the alkene)
-
Syringe pump
-
Standard inert atmosphere glassware (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the chiral dirhodium(II) catalyst and the alkene.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe and stir the mixture at the desired reaction temperature (typically room temperature).
-
Diazo Compound Preparation: In a separate flask, dissolve the this compound in the same anhydrous solvent to prepare a stock solution (e.g., 0.2 M).
-
Slow Addition: Using a syringe pump, add the this compound solution to the stirred reaction mixture over a period of 4-8 hours. Causality Note: Slow addition is critical to maintain a low steady-state concentration of the diazo compound, which minimizes side reactions such as dimerization of the carbene.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the diastereomeric ratio (dr) and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).
System 2: Copper(I)-BOX Catalysis
Copper complexes with C₂-symmetric bis(oxazoline) (BOX) ligands are another class of highly effective catalysts for asymmetric cyclopropanation.[11] They are often more economical than rhodium catalysts and can provide complementary stereoselectivity. The active catalyst is typically generated in situ from a copper(I) or copper(II) precursor and the chiral BOX ligand.
Protocol 2: General Procedure for Copper(I)-BOX Catalyzed Asymmetric Cyclopropanation
Materials:
-
Copper(I) trifluoromethanesulfonate benzene complex (CuOTf·0.5C₆H₆) or Copper(I) iodide (CuI) (1-5 mol%)
-
Chiral Bis(oxazoline) Ligand (e.g., 2,2'-Methylenebis(4-tert-butyl-2-oxazoline), 1.1-5.5 mol%)
-
Alkene (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed solvent (e.g., DCM or Toluene)
-
Syringe pump
-
Standard inert atmosphere glassware
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, stir the copper(I) source and the chiral BOX ligand in the anhydrous solvent at room temperature for 30-60 minutes. A color change is often observed as the complex forms. Causality Note: Pre-stirring ensures the formation of the active chiral catalyst before the introduction of the reactants.
-
Alkene Addition: Add the alkene to the catalyst mixture.
-
Diazo Compound Preparation: Prepare a stock solution of this compound in the same anhydrous solvent as in Protocol 1.
-
Slow Addition: Add the this compound solution via syringe pump to the reaction mixture over 4-8 hours at the desired temperature (can range from 0 °C to room temperature).
-
Reaction Monitoring & Workup: Follow the same procedures for monitoring, workup, and purification as described in Protocol 1.
-
Analysis: Determine yield, dr, and ee using appropriate chromatographic techniques (chiral HPLC or SFC).
Data Presentation and Expected Outcomes
The performance of a given catalyst system is highly dependent on the specific alkene substrate. Below is a representative table summarizing potential outcomes for the cyclopropanation of styrene, a common benchmark substrate.
| Catalyst System | Loading (mol%) | Alkene | Solvent | Temp (°C) | Yield (%) | dr (trans:cis) | ee (%) (trans) |
| Rh₂(S-DOSP)₄ | 0.5 | Styrene | DCM | 25 | >90 | >95:5 | >95 |
| Cu(I)-tBu-BOX | 2.0 | Styrene | Toluene | 0 | >85 | >90:10 | >90 |
| Rh₂(S-PTAD)₄ | 0.5 | 1-Hexene | DCM | 25 | >80 | N/A | >90 |
| Cu(I)-Ph-BOX | 2.0 | 1-Hexene | DCM | 25 | >75 | N/A | >85 |
Note: The data presented are illustrative and based on typical performance with similar donor-acceptor diazo compounds. Actual results with this compound will require experimental validation.
Experimental Workflow Visualization
The overall experimental process can be visualized as a clear, sequential workflow.
Conclusion and Future Outlook
The asymmetric cyclopropanation using this compound offers a powerful method for synthesizing complex chiral building blocks. The protocols detailed in this guide, utilizing well-established dirhodium(II) and copper(I)-BOX catalyst systems, provide a solid foundation for achieving high levels of stereocontrol. The key to success lies in the careful control of reaction parameters, particularly the slow addition of the diazo reagent to maintain catalyst activity and minimize side reactions. Future work in this area may involve the development of novel chiral catalysts specifically tailored for cyclic diazoketones, potentially leading to even greater efficiency and selectivity. The versatility of the resulting spirocyclic diketone products ensures their continued importance in synthetic and medicinal chemistry.
References
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent progress in asymmetric catalytic C-H activation. Journal of Organometallic Chemistry, 624(1-2), 24-31.
- Wikipedia. (n.d.).
- Reiser, O. (2012). From Serendipity to Rational Design: Heteroleptic Dirhodium Amidate Complexes for Diastereodivergent Asymmetric Cyclopropanation. Journal of the American Chemical Society, 134(22), 9245–9255.
- Davies, H. M. L., & Walji, A. M. (2013). Guide to Enantioselective Dirhodium(II)
- Yamamoto, H., & Shimoda, Y. (2013). Dirhodium-Catalyzed Enantioselective Synthesis of Cyclopropanes. Synfacts, 9(08), 0876.
- Emory Theses and Dissertations. (n.d.). New Advances in Asymmetric Cyclopropanation and Drug Discoveries Using Dirhodium(II)
- Maxwell, J. L., Brown, K. C., Bartley, D. W., & Kodadek, T. (1992). Mechanism of the rhodium porphyrin-catalyzed cyclopropanation of alkenes. Science, 256(5063), 1544–1547.
- Zhang, Y., et al. (2020). Iron-catalyzed asymmetric intramolecular cyclopropanation reactions using chiral tetramethyl-1,1′-spirobiindane-based bisoxazoline (TMSI-BOX) ligands. Organic & Biomolecular Chemistry, 18(2), 285-289.
- Davies, H. M. L., et al. (2011). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes.
- ProQuest. (1992).
- Xu, B., et al. (2022). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst.
- Doyle, M. P. (2004). An overview on the applications of ‘Doyle catalysts’ in asymmetric cyclopropanation, cyclopropenation and C–H insertion reactions. Journal of Chemical Sciences, 116(4), 217-223.
- Liu, B., et al. (2017). Copper-Catalyzed Enantioselective Cyclopropanation of Internal Olefins With Diazomalonates. Organic Letters, 19(21), 5717–5719.
- Reetz, M. T. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Journal of the American Chemical Society, 145(1), 1-12.
Sources
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- 8. ias.ac.in [ias.ac.in]
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- 11. Iron-catalyzed asymmetric intramolecular cyclopropanation reactions using chiral tetramethyl-1,1′-spirobiindane-based bisoxazoline (TMSI-BOX) ligands - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
One-Pot Synthesis of Highly Substituted Pyrazoles via in situ Diazodimedone Generation
Application Note AP-CHEM-2026-01
Abstract
This application note details a robust and efficient one-pot methodology for the synthesis of highly substituted pyrazoles. The protocol is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development. The synthesis proceeds through the in situ generation of 2-diazodimedone (5,5-dimethyl-2-diazocyclohexane-1,3-dione) from dimedone via a Regitz diazo transfer, followed by a [3+2] cycloaddition reaction with a suitable alkyne. This one-pot approach offers significant advantages in terms of operational simplicity, reduced reaction time, and minimization of waste by avoiding the isolation of the potentially hazardous diazo intermediate.
Introduction
The pyrazole scaffold is a privileged structural motif in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] Consequently, the development of efficient and versatile synthetic routes to functionalized pyrazoles is of paramount importance.[3] Traditional methods for pyrazole synthesis often involve the condensation of hydrazines with 1,3-dicarbonyl compounds or 1,3-dipolar cycloadditions of diazo compounds with alkynes.[4][5] While effective, the latter often requires the pre-synthesis and isolation of diazo compounds, which can be unstable and potentially explosive.[6]
This application note presents a streamlined one-pot protocol that circumvents these challenges. By integrating the synthesis of the diazo intermediate, 2-diazodimedone, and its subsequent cycloaddition into a single synthetic operation, this method enhances both safety and efficiency. Dimedone, a readily available and inexpensive cyclic 1,3-dicarbonyl compound, serves as the starting material for the in situ generation of the diazo species.
Reaction Principle and Mechanism
The one-pot synthesis is based on two well-established transformations: the Regitz diazo transfer and the Huisgen 1,3-dipolar cycloaddition.[5][7]
-
In situ Diazo Transfer: The reaction is initiated by the deprotonation of dimedone (a C-H acidic compound) by a non-nucleophilic base. The resulting enolate then reacts with a sulfonyl azide, typically tosyl azide (TsN₃), in a process known as the Regitz diazo transfer.[7][8] The sulfonyl azide serves as the source of the two nitrogen atoms, transferring the diazo group to the α-carbon of the dimedone and generating the corresponding sulfonamide as a byproduct. The synthesis of 2-diazodimedone from dimedone and tosyl azide has been reported with high efficiency.[9]
-
[3+2] Cycloaddition: The in situ generated 2-diazodimedone then acts as a 1,3-dipole and reacts with an alkyne dipolarophile. This cycloaddition proceeds to form a spirocyclic pyrazole intermediate, which may undergo rearrangement to yield the final, more stable aromatic pyrazole product. The regioselectivity of the cycloaddition can be influenced by the electronic and steric nature of the substituents on the alkyne.[10]
Diagram 1: Proposed Reaction Mechanism
Caption: Workflow of the one-pot pyrazole synthesis.
Experimental Protocol
This protocol provides a general procedure. Optimization of reaction conditions (e.g., temperature, solvent, and reaction time) may be necessary for specific substrates.
Materials and Reagents:
| Reagent | Purity | Supplier |
| Dimedone | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonyl azide (Tosyl Azide) | ≥97% | Sigma-Aldrich |
| Triethylamine (Et₃N) | ≥99.5% | Sigma-Aldrich |
| Acetonitrile (MeCN), anhydrous | 99.8% | Sigma-Aldrich |
| Phenylacetylene | ≥98% | Sigma-Aldrich |
| Ethyl Propiolate | 99% | Sigma-Aldrich |
| Diethyl ether (Et₂O) | ACS grade | Fisher Scientific |
| Saturated aq. NH₄Cl | ||
| Saturated aq. NaCl (Brine) | ||
| Anhydrous MgSO₄ | ||
| Silica gel for column chromatography | 60 Å, 230-400 mesh |
Instrumentation:
-
Round-bottom flask with a magnetic stirrer and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add dimedone (1.40 g, 10.0 mmol, 1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous acetonitrile (40 mL) and triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv.). Stir the mixture at room temperature until the dimedone is completely dissolved.
-
Diazo Transfer: Add p-toluenesulfonyl azide (2.17 g, 11.0 mmol, 1.1 equiv.) portion-wise over 10 minutes. Caution: Sulfonyl azides are potentially explosive; handle with care behind a safety shield. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of 2-diazodimedone by TLC (a yellow spot should appear). The successful synthesis of 2-diazodimedone from dimedone has been reported with a 94% yield.[9]
-
Cycloaddition: Once the diazo transfer is complete (as indicated by TLC), add the alkyne (e.g., phenylacetylene, 1.12 g, 11.0 mmol, 1.1 equiv.) to the reaction mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC until the this compound spot has been consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous NH₄Cl (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired pyrazole.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Diazo Transfer | Insufficient base or reaction time. | Add an additional 0.2 equiv. of base. Increase stirring time at room temperature. |
| Deactivated tosyl azide. | Use a freshly opened bottle or a recently prepared solution of tosyl azide. | |
| Low Yield of Pyrazole | Incomplete cycloaddition. | Increase reflux time. Consider a higher boiling point solvent like toluene, but re-optimize the diazo transfer step. |
| Unsuitable alkyne. | Electron-deficient alkynes (e.g., ethyl propiolate) are generally more reactive in [3+2] cycloadditions with diazo compounds. | |
| Formation of Multiple Products | Lack of regioselectivity. | This is a known challenge with unsymmetrical alkynes. The regioselectivity is electronically controlled. Characterize both isomers and report the ratio. |
| Side reactions of the diazo compound. | Ensure the reaction is kept under an inert atmosphere and protected from light, as diazo compounds can decompose. |
Conclusion
The described one-pot synthesis of pyrazoles from dimedone offers a safe, efficient, and operationally simple alternative to multi-step procedures. By generating the reactive 2-diazodimedone intermediate in situ, this protocol minimizes handling of hazardous materials and reduces overall synthesis time. This method provides a valuable tool for the construction of complex pyrazole derivatives for applications in medicinal chemistry and materials science.
References
-
Regitz, M. The Diazo Group Transfer to Active Methylene Compounds. Angewandte Chemie International Edition in English, 1967 , 6(9), 733–749. [Link]
-
Taming tosyl azide: The development of a scalable continuous diazo transfer process. React. Chem. Eng., 2018 , 3, 696-702. [Link]
-
Faria, J. V., et al. Pyrazole-Containing Compounds as Anticancer Agents: A Review. Bioorganic & Medicinal Chemistry, 2017 , 25(22), 5857–5873. [Link]
-
Brogden, R. N. Pyrazolone derivatives. Drugs, 1986 , 32(Suppl 4), 60-70. [Link]
-
Yet, L. Privileged Structures in Drug Discovery. Journal of Medicinal Chemistry, 2005 , 48(22), 6811–6836. [Link]
-
Synthesis of α-Diazo Ketones. Organic Chemistry Portal. [Link]
-
Vuluga, D., et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry, 2009 , 11(2), 156-158. [Link]
-
Aggarwal, V. K., et al. A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 2003 , 68(13), 5381–5383. [Link]
-
Regitz Diazo Transfer. Chem-Station. [Link]
-
Huisgen, R. 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 1963 , 2(10), 565-598. [Link]
-
Synthesis of azo dyes based on dimedone and comparative study of its photoinduced isomerization. ResearchGate. [Link]
-
Maurya, S. A., et al. In situ generation of alkenes and subsequent 1,3-dipolar cycloaddition for the preparation of pyrazoles. Tetrahedron Letters, 2010 , 51(20), 2744-2747. [Link]
-
Product Class 21: Diazo Compounds. Thieme Chemistry. [Link]
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- 5. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diazodimedone Synthesis
Welcome to the Technical Support Center for the synthesis of diazodimedone (2-diazo-5,5-dimethylcyclohexane-1,3-dione). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this versatile diazo compound.
Introduction
This compound is a valuable reagent in organic synthesis, often utilized in cyclopropanation reactions, as a carbene precursor, and in the formation of various heterocyclic compounds. Its synthesis, typically achieved through a diazo transfer reaction on dimedone, is generally robust. However, like any chemical transformation, it is not without its potential challenges. This guide provides a comprehensive resource to navigate these challenges, rooted in a deep understanding of the reaction mechanism and extensive field-proven insights.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My this compound synthesis is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically performed via a Regitz diazo transfer reaction, can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inefficient Deprotonation of Dimedone: The first step of the Regitz diazo transfer is the deprotonation of the active methylene group of dimedone to form an enolate. If the base used is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion.
-
Purity and Stoichiometry of Reagents: The purity of both dimedone and the diazo transfer reagent (commonly p-toluenesulfonyl azide, TsN₃) is crucial. Impurities in the starting material can lead to side reactions. Incorrect stoichiometry can result in incomplete conversion.
-
Reaction Temperature: While the reaction is often carried out at room temperature, the rate can be slow.
-
Work-up and Purification Losses: this compound, like many diazo compounds, can be sensitive to acidic conditions. Significant product loss can occur during an improperly managed work-up or purification.
-
Solution: During the aqueous work-up, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to remove the p-toluenesulfonamide byproduct. When performing column chromatography, it may be beneficial to use a silica gel that has been neutralized with a small amount of triethylamine in the eluent.
-
Q2: My final product is a different color than the expected yellow, or it appears oily and impure. What are the common impurities and how do I remove them?
A2: The expected product, this compound, is a yellow solid.[5] An off-color or oily product indicates the presence of impurities. The most common impurity is the p-toluenesulfonamide byproduct from the diazo transfer reagent.
-
Identification of Impurities:
-
p-Toluenesulfonamide: This is a white solid and is the major byproduct. It can be identified by TLC or NMR spectroscopy.
-
Unreacted Dimedone: If the reaction did not go to completion, you will have residual starting material.
-
Side-Reaction Products: Although less common with this substrate, side reactions such as the formation of triazenes can occur.
-
-
Purification Strategies:
-
Aqueous Work-up: A thorough wash with a basic aqueous solution (e.g., 1 M NaOH or saturated NaHCO₃) is very effective at removing the p-toluenesulfonamide byproduct, which is acidic.[6][7][8]
-
Column Chromatography: This is the most effective method for obtaining highly pure this compound. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The less polar this compound will elute before the more polar impurities.[9][10]
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol-hexane, can also be an effective purification method.[5]
-
Q3: The reaction seems to be very slow or stalls before completion. What can I do?
A3: A sluggish reaction is often related to the reaction conditions.
-
Increase Temperature: As mentioned in Q1, gently warming the reaction mixture can significantly accelerate the reaction.[1][4]
-
Choice of Base and Solvent: The combination of base and solvent plays a critical role. A more polar solvent like acetonitrile can facilitate the reaction when using a salt-based base like potassium carbonate.[2][11] If using an amine base like triethylamine, ensure the solvent (often dichloromethane or acetonitrile) can fully dissolve all reactants.
-
Check Reagent Quality: Degradation of the tosyl azide can lead to a stalled reaction. Ensure it has been stored correctly in a cool, dark place.
Q4: I am concerned about the safety of using tosyl azide. Are there any specific precautions I should take?
A4: Yes, tosyl azide and other sulfonyl azides are potentially explosive and should be handled with care.
-
Handling Precautions: Always handle tosyl azide behind a blast shield in a well-ventilated fume hood. Avoid heating it to high temperatures, and do not subject it to grinding or shock.
-
Scale of Reaction: For larger-scale syntheses, it is advisable to add the tosyl azide in portions to control the reaction exotherm.
-
Alternative Reagents: While tosyl azide is highly efficient for this reaction,[9] other, potentially safer, diazo transfer reagents have been developed, such as imidazole-1-sulfonyl azide.[1] However, these may be less efficient for the synthesis of this compound.
Part 2: Scientific Principles and Experimental Protocols
A thorough understanding of the reaction mechanism is paramount for effective troubleshooting and optimization.
Reaction Mechanism: The Regitz Diazo Transfer
The synthesis of this compound from dimedone is a classic example of the Regitz diazo transfer reaction. This reaction involves the transfer of a diazo group from a sulfonyl azide (the donor) to an active methylene compound (the acceptor).
The mechanism proceeds in the following steps:
-
Deprotonation: A base removes a proton from the active methylene carbon of dimedone, forming a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the terminal nitrogen atom of the tosyl azide.
-
Cyclization and Elimination: The resulting intermediate undergoes a cyclization followed by fragmentation, eliminating p-toluenesulfonamide and forming the diazo compound.
Caption: The Regitz Diazo Transfer mechanism for this compound synthesis.
Optimized Experimental Protocol for this compound Synthesis
This protocol is adapted from established procedures for diazo transfer reactions on β-dicarbonyl compounds and is optimized for high yield and purity.[5][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Dimedone | 140.18 | 1.40 g | 10.0 | 1.0 |
| p-Toluenesulfonyl azide (TsN₃) | 197.22 | 2.17 g | 11.0 | 1.1 |
| Triethylamine (NEt₃) | 101.19 | 1.53 mL | 11.0 | 1.1 |
| Acetonitrile (CH₃CN) | - | 50 mL | - | - |
| Diethyl ether (Et₂O) | - | 100 mL | - | - |
| Saturated aq. NaHCO₃ | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add dimedone (1.40 g, 10.0 mmol) and acetonitrile (50 mL). Stir at room temperature until the dimedone has completely dissolved.
-
Addition of Base: Add triethylamine (1.53 mL, 11.0 mmol) to the solution.
-
Diazo Transfer: In a separate beaker, dissolve p-toluenesulfonyl azide (2.17 g, 11.0 mmol) in a minimal amount of acetonitrile. Add the tosyl azide solution dropwise to the stirred dimedone solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of dimedone. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Add diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL).
-
Wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product as a yellow oil or solid.
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Combine the fractions containing the pure product (a yellow band) and remove the solvent under reduced pressure to yield this compound as a yellow solid. A yield of up to 94% can be expected.[9]
-
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Characterization of this compound
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
-
Appearance: Yellow solid.
-
Thin Layer Chromatography (TLC): The product should appear as a single yellow spot with a higher Rf value than the starting dimedone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic peaks for the methyl and methylene protons of the cyclohexanedione ring. The absence of the acidic methylene proton from dimedone (around 3.5 ppm) is a key indicator of a successful reaction.
-
¹³C NMR: The spectrum will show the carbonyl carbons and the carbon bearing the diazo group at characteristic chemical shifts.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Diazo Transfer Reactions. BenchChem.
- Synthetic Communications. (1995). An Improved and Efficient Method for Diazo Transfer Reaction of Active Methylene Compounds. Taylor & Francis Online, 25(10).
- Journal of the Chemical Society, Chemical Communications. (1990). Diazo transfer reactions under mildly basic conditions. RSC Publishing.
- Presset, M., Mailhol, D., Coquerel, Y., & Rodriguez, J. (2011). Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide. Synthesis, 2549-2552.
-
PrepChem. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1,3-dione. Retrieved from [Link]
- Journal of the Chemical Society, Chemical Communications. (1990). Diazo transfer reactions under mildly basic conditions. RSC Publishing. DOI:10.1039/C39900000652.
- Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000002).
- Faialaga, N. H., & Danheiser, R. L. (2022). Discussion Addendum for: Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Organic Syntheses, 99, 234-250.
- Chem-Station Int. Ed. (2018). Regitz Diazo Transfer.
- Ley, S. V., & Leach, A. G. (2021). Generation of Tosyl Azide in Continuous Flow Using an Azide Resin, and Telescoping with Diazo Transfer and Rhodium Acetate-Catalyzed O–H Insertion.
- Metin, Ö. (2012). Basic ¹H- and ¹³C-NMR Spectroscopy.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Metin, Ö. (2012). Basic ¹H- and ¹³C-NMR Spectroscopy. Elsevier.
- da Silva, A. B. F., et al. (2018). Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
- YouTube. (2022). differences & similarities of 1H & 13C NMR spectroscopy.
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Human Metabolome Database. (n.d.). [¹H, ¹³C]-HSQC NMR Spectrum (2D, 600 MHz, H₂O, experimental) (HMDB0000296).
- ResearchGate. (2022). An example of conventional Regitz diazo-transfer reaction.
- Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. 29(02), 167-179.
- ResearchGate. (2020). Synthesis, Structure and Translations of 2-(2-Substitutedphenyl) Hydrazone) 5,5-Dimethylcyclohexane-1,3-Dione.
- Javed, M. I., & Brewer, M. (n.d.). diphenyldiazomethane. Organic Syntheses Procedure.
- MDPI. (2021).
- MIT OpenCourseWare. (2010). Reaction Work-Up I | MIT Digital Lab Techniques Manual. YouTube.
- Pharmaceuticals (Basel). (2018). Diazocarbonyl and Related Compounds in the Synthesis of Azoles.
- Journal of Visualized Experiments. (2017). Continuous Flow Chemistry: Reaction of Diphenyldiazomethane with p-Nitrobenzoic Acid.
- Organic Chemistry at CU Boulder. (n.d.).
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- 11. Diazo transfer reactions under mildly basic conditions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting low conversion in Diazodimedone insertion reactions
Welcome to the technical support center for diazodimedone insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-H and X-H functionalization reactions. As Senior Application Scientists, we have compiled this guide based on established principles of carbene chemistry and extensive field experience to help you troubleshoot common issues and optimize your reaction outcomes.
Troubleshooting Guide: Low Conversion and Side Product Formation
This section addresses the most frequently encountered challenges in this compound insertion reactions. We delve into the root causes of low conversion rates and provide actionable, step-by-step protocols to overcome them.
Question 1: My this compound insertion reaction shows low or no conversion. What are the primary factors to investigate?
Low conversion is a common hurdle and can often be traced back to a few key areas: catalyst activity, reagent purity, and reaction conditions. A systematic approach to troubleshooting is crucial for identifying the root cause.
Underlying Causes & Solutions:
-
Catalyst Deactivation or Insufficient Activity: The choice and state of the transition metal catalyst, most commonly a dirhodium(II) complex, are paramount.[1][2] Catalysts can be deactivated by impurities or may not be sufficiently active for the specific transformation.
-
Insight: Rhodium(II) catalysts are sensitive to air and moisture. Improper storage or handling can lead to oxidation and loss of catalytic activity. Furthermore, the electronic and steric properties of the ligands on the dirhodium core significantly influence reactivity.[3]
-
Troubleshooting Protocol:
-
Catalyst Source and Storage: Ensure your rhodium(II) catalyst is from a reputable supplier and has been stored under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Activation: If you suspect catalyst deactivation, consider an activation procedure. For rhodium(II) carboxylates, this can sometimes be achieved by refluxing in a non-coordinating solvent under an inert atmosphere prior to the reaction. However, for many commercially available catalysts, this is not necessary if handled correctly.
-
Choice of Catalyst: Dirhodium(II) tetraacetate, Rh₂(OAc)₄, is a common starting point, but more sterically demanding or electron-withdrawing ligands can enhance reactivity and selectivity for certain substrates.[1][2] Consider screening a panel of rhodium(II) catalysts (e.g., Rh₂(esp)₂, Rh₂(TFA)₄) to find the optimal one for your system.
-
-
-
Impure this compound: The purity of your this compound is critical. Impurities from its synthesis, such as unreacted starting materials or byproducts, can interfere with the catalyst.
-
Insight: this compound is typically synthesized from dimedone and a sulfonyl azide. Residual base or other nucleophiles can react with the catalyst or the carbene intermediate, leading to undesired side reactions.
-
Troubleshooting Protocol:
-
Purification: Recrystallization of this compound is often necessary to remove impurities. A common procedure involves dissolving the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and precipitating with a non-polar solvent (e.g., hexanes) at low temperature.
-
Characterization: Confirm the purity of your this compound by ¹H NMR and IR spectroscopy. The characteristic diazo stretch in the IR spectrum (around 2100 cm⁻¹) is a good indicator of its presence.
-
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and concentration all play a crucial role in the success of the insertion reaction.
-
Insight: The decomposition of this compound to the corresponding carbene is a thermal process that is catalyzed by the metal complex.[4][5] If the temperature is too low, the reaction may be sluggish. Conversely, if it is too high, uncontrolled decomposition and side reactions can occur. The solvent can also influence the reaction by coordinating to the catalyst or affecting the stability of the intermediates.[6][7]
-
Troubleshooting Protocol:
-
Temperature Screen: If the reaction is slow at room temperature, try incrementally increasing the temperature (e.g., to 40 °C or 60 °C). Monitor the reaction closely for the formation of byproducts.
-
Solvent Selection: Non-coordinating, anhydrous solvents such as dichloromethane (DCM) or dichloroethane (DCE) are generally preferred. Ethereal solvents like THF can sometimes participate in the reaction, leading to side products.[8]
-
Concentration: Ensure the reaction is not too dilute. A concentration range of 0.1-0.5 M is a good starting point.
-
-
Question 2: I'm observing significant byproduct formation. What are the likely side reactions and how can I suppress them?
The formation of byproducts is often a result of competing reaction pathways of the highly reactive carbene intermediate. Understanding these pathways is key to mitigating their impact.
Common Side Reactions and Mitigation Strategies:
-
Dimerization and Azine Formation: In the absence of a suitable substrate or with a slow insertion step, the carbene intermediate can react with another molecule of this compound to form the corresponding azine or dimerize.[9]
-
Insight: This is often an indication that the rate of carbene formation exceeds the rate of insertion.
-
Mitigation:
-
Slow Addition: Add the this compound solution slowly to the reaction mixture containing the catalyst and the substrate. This maintains a low concentration of the diazo compound and the carbene intermediate, favoring the desired insertion reaction.
-
Increase Substrate Concentration: Ensure the substrate is present in excess relative to the this compound.
-
-
-
Solvent Insertion: If the solvent has accessible C-H bonds, it can compete with the substrate for the carbene.[8]
-
Insight: This is particularly problematic with ethereal solvents like THF.
-
Mitigation: Use non-coordinating solvents like DCM, DCE, or benzene.
-
-
Wolff Rearrangement: α-diazoketones can undergo a Wolff rearrangement to form a ketene, which can then be trapped by nucleophiles.[10][11]
-
Insight: This is a common thermal or photochemical decomposition pathway for diazo compounds.[10]
-
Mitigation:
-
Use of a Catalyst: Transition metal catalysts, like dirhodium(II) complexes, are generally effective at promoting carbene insertion over the Wolff rearrangement.
-
Temperature Control: Avoid excessively high temperatures, which can favor the uncatalyzed thermal Wolff rearrangement.
-
-
Frequently Asked Questions (FAQs)
This section provides concise answers to fundamental questions about this compound insertion reactions, offering a quick reference for experimental planning.
Q1: What is the general mechanism of a rhodium-catalyzed this compound insertion reaction?
The generally accepted mechanism involves several key steps:
-
Catalyst-Diazo Adduct Formation: The this compound coordinates to an axial site of the dirhodium(II) catalyst.
-
Nitrogen Extrusion: The catalyst facilitates the extrusion of dinitrogen (N₂) gas to form a highly reactive rhodium-carbene intermediate.[5][12]
-
X-H Insertion: The substrate (containing a C-H or X-H bond) reacts with the metal carbene. This can proceed through a concerted or a stepwise mechanism involving the formation of an ylide intermediate, which then undergoes proton transfer to yield the final product.[12][13]
-
Catalyst Regeneration: The product dissociates from the catalyst, allowing the catalytic cycle to continue.
Q2: How do I choose the right catalyst for my this compound insertion reaction?
The choice of catalyst is critical for both reactivity and selectivity.[2]
-
For general reactivity: Dirhodium(II) tetraacetate (Rh₂(OAc)₄) is a robust and commonly used catalyst for a wide range of insertion reactions.
-
For enhanced reactivity: More electron-withdrawing ligands on the rhodium center, such as in dirhodium(II) tetra(trifluoroacetate) (Rh₂(TFA)₄), can increase the electrophilicity of the carbene and enhance reactivity, although sometimes with a loss of selectivity.
-
For stereoselectivity: For creating chiral centers, chiral dirhodium catalysts with carboxamidate or carboxylate ligands are employed. The choice of the specific chiral ligand depends on the substrate and the desired enantiomer.[1]
Q3: What are the safety precautions for working with this compound?
Like other diazo compounds, this compound should be handled with care.
-
Toxicity: Diazo compounds are potentially toxic and should be handled in a well-ventilated fume hood.
-
Explosive Potential: While generally more stable than diazomethane, solid diazo compounds can be explosive upon shock or heating. It is good practice to prepare and use them in solution whenever possible.
-
Acid Sensitivity: Diazo compounds can be decomposed by strong acids.[14] Avoid acidic conditions unless they are a planned part of the reaction mechanism.
Q4: Can I use copper catalysts for this compound insertion reactions?
Yes, copper catalysts, particularly those with scorpionate or bis(oxazoline) ligands, can also catalyze carbene insertion reactions.[15][16] Historically, copper was one of the first metals used for these transformations.[1] However, dirhodium(II) catalysts are often more efficient and selective for a broader range of substrates.[2]
Experimental Protocols
Protocol 1: General Procedure for a Trial this compound C-H Insertion Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the substrate (1.0 mmol) and the dirhodium(II) catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous, non-coordinating solvent (e.g., DCM, 5 mL).
-
In a separate flask, dissolve purified this compound (1.2 mmol) in the same solvent (5 mL).
-
Using a syringe pump, add the this compound solution to the reaction mixture over 4 hours at room temperature.
-
After the addition is complete, stir the reaction for an additional 1-2 hours or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction by adding a few drops of a volatile amine (e.g., triethylamine) to scavenge any remaining catalyst.
-
Concentrate the reaction mixture in vacuo and purify the residue by column chromatography on silica gel.
Visualizing the Process
Diagram 1: Catalytic Cycle of Rhodium-Catalyzed X-H Insertion
Caption: General catalytic cycle for rhodium-catalyzed X-H insertion.
Diagram 2: Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Quantitative Data Summary
| Parameter | Recommended Starting Point | Optimization Range | Potential Issues |
| Catalyst Loading | 1 mol% | 0.1 - 5 mol% | Too low: slow reaction. Too high: cost, potential side reactions. |
| Concentration | 0.1 M | 0.05 - 1.0 M | Too dilute: slow reaction, favors dimerization. Too concentrated: solubility issues. |
| Temperature | Room Temperature (20-25 °C) | 0 °C to 80 °C | Too low: no reaction. Too high: uncontrolled decomposition, Wolff rearrangement. |
| Rate of Addition | 4 hours | 1 - 8 hours | Too fast: byproduct formation. Too slow: long reaction times. |
References
-
Zhang, Z., & Wang, J. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews, 51(10), 5583-5623. [Link]
-
Varela-Álvarez, A., & Doyle, M. P. (2021). Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. Angewandte Chemie International Edition, 60(13), 6864-6878. [Link]
-
Zhang, Z., & Wang, J. (2022). Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds. Chemical Society Reviews. [Link]
-
Singh, V. K., & Singh, P. (2024). Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. Chemical Society Reviews. [Link]
-
Singh, V. K., & Singh, P. (2024). Mechanism and stereoselectivity in metal and enzyme catalyzed carbene insertion into X–H and C(sp2)–H bonds. OUCI. [Link]
-
Wang, J., et al. (2021). X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage with Alkynes as Safe Carbene Precursors. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Insertion reaction. [Link]
-
Wang, J., et al. (2023). Carbene Radicals in Transition-Metal-Catalyzed Reactions. ACS Catalysis. [Link]
-
Legros, J., et al. (2019). Fe II -catalysed insertion reaction of α-diazocarbonyls into X–H bonds (X = Si, S, N, and O) in dimethyl carbonate as a suitable solvent alternative. RSC Advances. [Link]
-
Doyle, M. P., et al. (2018). Scalable Synthesis of Esp and Rhodium(II) Carboxylates from Acetylacetone and RhCl3·xH2O. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Diazomethane. [Link]
-
Zhu, S.-F., & Zhou, Q.-L. (2018). Dirhodium-Catalyzed Enantioselective B@H Bond Insertion of gem-Diaryl Carbenes: Efficient. Angewandte Chemie International Edition. [Link]
-
Oro, L. A., et al. (2019). Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols. Organometallics. [Link]
-
Wang, J., et al. (2021). X-H Bond Insertion Promoted by Heterogeneous Dirhodium Metal–Organic Cage with Alkynes as Safe Carbene Precursors. ResearchGate. [Link]
-
Wang, J., et al. (2022). Recent Advances in Heterogeneous Dirhodium Catalysts: Strategic Design and Sustainable Organic Transformations. Langmuir. [Link]
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Johnson, S. A., Hunt, H. R., & Neumann, H. M. (1963). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry. [Link]
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Wang, J., et al. (2019). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. Molecules. [Link]
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Wikipedia. (n.d.). Carbene C−H insertion. [Link]
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Organic Syntheses Procedure. (n.d.). diphenyldiazomethane. [Link]
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Doyle, M. P., & Varela-Álvarez, A. (2020). Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. PMC - NIH. [Link]
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Dzhemilev, U. M. (1998). Catalytic decomposition of diazomethane as a general method for the methylenation of chemical compounds. ResearchGate. [Link]
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Johnson, S. A., Hunt, H. R., & Neumann, H. M. (1963). Preparation and Properties of Anhydrous Rhodium-(II) Acetate and Some Adducts Thereof. Inorganic Chemistry. [Link]
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White Rose Research Online. (n.d.). Computational Mapping of Dirhodium(II) Catalysts. [Link]
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Platz, M. S., et al. (1995). Conformational and solvent effects on carbene reactions. Journal of the American Chemical Society. [Link]
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Bethell, D., & Parker, R. M. (1966). Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of phenyldiazomethane in acetonitrile. Journal of the Chemical Society B: Physical Organic. [Link]
-
Wang, J., et al. (2016). Amination of Diazocarbonyl Compounds: N-H Insertion under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
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Zhu, S.-F., & Zhou, Q.-L. (2018). Uncommon carbene insertion reactions. PMC - NIH. [Link]
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Bethell, D., & Parker, R. M. (1967). Intermediates in the decomposition of aliphatic diazo-compounds. Part VIII. The mechanism of ether formation from diarylmethylenes and alcohols. Journal of the Chemical Society B. [Link]
-
Doyle, M. P., et al. (1997). Catalytic Carbene Insertion into C−H Bonds. Chemical Reviews. [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
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Bethell, D., & Parker, R. M. (1968). Intermediates in the decomposition of aliphatic diazo-compounds. Part XI. Mechanistic studies on the reaction of diphenylmethylene with amines in solution. Journal of the Chemical Society B. [Link]
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Wang, J., et al. (2019). Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update. PMC - NIH. [Link]
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Wang, J., et al. (2016). Amination of Diazocarbonyl Compounds: N–H Insertion under Metal-Free Conditions. The Journal of Organic Chemistry. [Link]
-
Wang, J., et al. (2019). Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. MDPI. [Link]
-
Doyle, M. P., & Hu, W. (2013). Catalytic X–H insertion reactions based on carbenoids. Chemical Society Reviews. [Link]
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Prescher, J. A., et al. (2015). Diazo Compounds: Versatile Tools for Chemical Biology. PMC - NIH. [Link]
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Crabtree, R. H. (n.d.). Insertion Reactions. [Link]
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Zhu, S.-F., & Zhou, Q.-L. (2012). Rhodium(II)/Chiral Phosphoric Acid Co-Catalyzed Enantioselective O-H Bond Insertion of α-Diazoesters. ResearchGate. [Link]
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van der Vlugt, J. I., et al. (2019). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Diva. [Link]
-
Zibinsky, M., & Fokin, V. V. (2013). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Catalysts. [Link]
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Master Organic Chemistry. (2025). Diazomethane (CH2N2). [Link]
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Fu, G. C., et al. (2002). Catalytic Enantioselective O-H Insertion Reactions. PMC - NIH. [Link]
-
That Chemist. (2022, May 17). Chaos and Order - Methods of Purification. YouTube. [Link]
-
Padwa, A., et al. (2000). Anomalous Intramolecular C−H Insertion Reactions of Rhodium Carbenoids: Factors Influencing the Reaction Course and Mechanistic Implications. The Journal of Organic Chemistry. [Link]
-
Britton, J., & de Visser, S. P. (2018). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. ResearchGate. [Link]
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Technical Support Center: Purification of Crude Diazodimedone
Welcome to the technical support center for the chromatographic purification of diazodimedone (2-diazo-5,5-dimethylcyclohexane-1,3-dione). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and require a robust method for its purification. Here, we synthesize established chromatographic principles with compound-specific considerations to provide a practical, in-depth resource.
A Note on Safety
Diazo compounds are energetic materials and can be explosive and toxic.[1][2] this compound, while relatively stable due to the adjacent carbonyl groups which delocalize electron density, should still be handled with extreme care.[3] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid conditions of shock, friction, or high temperatures. Use a blast shield during synthesis and purification.[2]
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions encountered when setting up the purification of this compound.
Q1: What is the recommended stationary phase for purifying this compound?
A: Standard flash-grade silica gel (SiO₂, 40-63 µm particle size) is the most common and cost-effective choice.[4] Most α-diazo ketones are sufficiently stable for purification on silica.[3] However, silica gel is slightly acidic and can, in some cases, cause degradation of sensitive compounds.[5][6] If you observe significant product loss or the formation of a baseline streak of impurities on TLC, consider using neutral alumina (Al₂O₃) or deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier like triethylamine (~0.5-1%).[7]
Q2: How do I select an appropriate mobile phase (eluent)?
A: The key is to find a solvent system that provides a target retention factor (Rf) of 0.25-0.35 for this compound on a TLC plate.[8][9] This Rf range typically ensures good separation from impurities without requiring excessively long elution times.[9]
A mixture of hexanes and ethyl acetate is an excellent starting point. This compound is a moderately polar compound.
-
Begin with a low-polarity mixture (e.g., 9:1 hexanes/ethyl acetate).
-
Gradually increase the proportion of the more polar solvent, ethyl acetate (e.g., 8:2, 7:3), until the target Rf is achieved.[10]
-
Common impurities include unreacted dimedone (more polar, lower Rf) and non-polar byproducts from the diazo-transfer reagent (less polar, higher Rf).
Q3: Should I use wet or dry loading to apply my crude sample to the column?
A: Dry loading is highly recommended, especially if your crude this compound has poor solubility in the initial, low-polarity mobile phase. Dry loading prevents band broadening and improves resolution.
-
Wet loading: Dissolving the sample in a minimal amount of the mobile phase. This is faster but can lead to poor separation if the sample doesn't fully dissolve or if a stronger, more polar solvent is used for dissolution.
-
Dry loading: The crude product is dissolved in a suitable solvent (e.g., dichloromethane or acetone), adsorbed onto a small amount of silica gel, and the solvent is carefully removed under reduced pressure. The resulting free-flowing powder is then carefully added to the top of the packed column.
Q4: How can I visualize this compound on a TLC plate or during elution?
A: this compound is a pale yellow solid, and concentrated fractions may appear yellowish. For TLC visualization, it has a chromophore that allows for detection under UV light (254 nm). Additionally, you can use chemical stains. A potassium permanganate (KMnO₄) stain is effective, as the diazo group can be oxidized, resulting in a yellow spot on a purple background.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a robust starting point for purifying crude this compound.
Step 1: TLC Analysis and Solvent System Optimization
-
Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber using various ratios of hexanes/ethyl acetate (e.g., 9:1, 4:1, 2:1).
-
Visualize the plate under UV light and with a permanganate stain.
-
Identify the spot corresponding to the yellow this compound product.
-
Select the solvent system that gives the product an Rf value of approximately 0.3.[8][9]
Step 2: Column Packing (Wet Slurry Method)
-
Select a glass column of appropriate size (a good rule of thumb is to use 30-50g of silica gel per 1g of crude material).[5]
-
Insert a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a separate beaker, prepare a slurry of silica gel in your chosen low-polarity mobile phase (e.g., 9:1 hexanes/ethyl acetate).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[5]
-
Open the stopcock to allow some solvent to drain, which helps compact the silica bed. Never let the solvent level drop below the top of the silica.[5]
-
Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.[5]
Step 3: Sample Loading (Dry Loading Method)
-
Dissolve your crude this compound (e.g., 1g) in a minimal amount of a solvent it dissolves in well (e.g., 5-10 mL of dichloromethane).
-
Add 2-3g of silica gel to this solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your packed column.
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column using a pipette or funnel, taking care not to disturb the top layer.
-
Apply gentle positive pressure (using a bellows or regulated air line) to achieve a steady flow rate (a drop rate of about 2 inches per minute is a good target).
-
Begin collecting fractions in test tubes or vials.
-
If your TLC showed good separation between the product and impurities, you can run the column isocratically (using the same solvent mixture throughout). For more complex mixtures, you may need to employ gradient elution, starting with a low-polarity mobile phase and gradually increasing the percentage of the more polar solvent.
Step 5: Fraction Analysis
-
Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Spot every few fractions on a single TLC plate for easy comparison.
-
Combine the fractions that contain pure this compound.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified yellow solid.
Visualization of the Purification Workflow
Caption: A decision tree for common column chromatography issues.
Quantitative Data Summary
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, cost-effective. [4]Consider neutral alumina if degradation occurs. [7] |
| Crude:Silica Ratio | 1:30 to 1:50 (by mass) | Ensures sufficient separation capacity and prevents column overloading. |
| Mobile Phase | Hexanes / Ethyl Acetate | Good starting point for moderately polar compounds. Other options: Dichloromethane/Hexanes. |
| Target Product Rf | 0.25 - 0.35 | Optimal balance between resolution and elution time. [8][9] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves resolution, especially for poorly soluble samples. |
References
-
Nikolaev, A., et al. (2022). Practical synthetic method for amino acids derived diazoketones – shelf-stable reagents for organic synthesis. ChemRxiv. [Link]
-
Voitkevich, S., et al. (2022). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules. [Link]
-
Supporting Information for a relevant synthesis. (n.d.). Wiley-VCH. This source provides examples of Rf values and solvent systems for related compounds. [Link]
-
University of Toronto. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
Wikipedia. (n.d.). Column chromatography. [Link]
-
University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]
-
Student Doctor Network Forums. (2012). TLC Chromatography Question. [Link]
-
Organic Syntheses. (n.d.). Diazomethane. [Link]
-
RSC Publishing. (n.d.). Silica surface modification via diazotization of p-phenylenediamine: a stationary phase for HPLC. Analyst. [Link]
-
Columbia University. (n.d.). Column chromatography. Department of Chemistry. [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Wesleyan University. [Link]
-
Supporting Information for a relevant synthesis. (n.d.). This source provides examples of Rf values in Hexanes/Ethyl acetate systems. [Link]
-
Chemistry For Everyone. (2025). What Is The Mobile Phase In Column Chromatography?. YouTube. [Link]
-
Organic Syntheses. (n.d.). Diazomethane. [Link]
-
Brainly. (2023). You used 9:1 hexanes/ethyl acetate as eluent for your TLC. What would happen to your Rf values if you had.... [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). r/chemhelp. [Link]
-
Pu, X., et al. (n.d.). Concise enantioselective synthesis of diospongins A and B. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Continuous Flow Synthesis and Purification of Aryldiazomethanes through Hydrazone Fragmentation. [Link]
-
Wikipedia. (n.d.). Diazomethane. [Link]
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- 9. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 10. brainly.com [brainly.com]
Preventing premature decomposition of Diazodimedone in solution
Welcome to the technical support center for Diazodimedone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in solution. As a versatile reagent, its efficacy is critically dependent on its integrity. Premature decomposition not only leads to failed experiments but can also introduce confounding variables. This document provides in-depth troubleshooting guides and FAQs to help you mitigate these issues, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide: Diagnosing and Solving Decomposition
This section is structured to help you identify the root cause of observed instability and implement effective solutions.
Issue 1: My yellow this compound solution has turned brownish or colorless, and its reactivity in my assay has significantly decreased.
This is the most common indicator of this compound decomposition. The characteristic yellow color is due to the chromophore of the intact diazo group. Its loss signifies chemical breakdown.
Potential Causes & Diagnostic Workflow:
-
Photodecomposition (Light Exposure): Diazo compounds are notoriously sensitive to light, particularly in the UV and visible spectrum.[1][2][3] Irradiation can induce the extrusion of nitrogen gas (N₂), generating a highly reactive carbene intermediate that can then react with the solvent or other species.[4][5]
-
Diagnosis: Were your solutions prepared or stored in clear glass vials? Were they left on the benchtop under ambient laboratory lighting for extended periods?
-
Solution: Always prepare and store this compound solutions in amber glass vials or vials wrapped completely in aluminum foil. Minimize exposure to light during experimental setup.
-
-
Thermal Decomposition: While more stable than simple diazoalkanes, this compound is still a thermally labile molecule.[6][7][8] Elevated temperatures accelerate the rate of N₂ loss. Decomposition is a kinetic process; it can occur at temperatures lower than the formal decomposition onset, albeit at a much slower rate.[6][7]
-
Diagnosis: Was the solution stored at room temperature? Has it been subjected to multiple freeze-thaw cycles, which can create localized concentration effects and introduce moisture?
-
Solution: Prepare fresh solutions for immediate use whenever possible. If storage is necessary, aliquot the solution into single-use volumes and store at -20°C or below, minimizing freeze-thaw events.
-
-
Acid- or Base-Catalyzed Hydrolysis: The stability of diazo compounds is highly pH-dependent.[9][10] Traces of acid will protonate the diazo carbon, leading to rapid decomposition.[11][12] Strong bases can also induce decomposition through nucleophilic attack.[13][14]
-
Diagnosis: Was the solvent anhydrous and aprotic? Was the glassware thoroughly dried and free of acidic or basic residues? The presence of water, especially at a non-neutral pH, can rapidly degrade the compound.[10][15]
-
Solution: Use high-purity, anhydrous, aprotic solvents such as acetonitrile, dichloromethane (DCM), or dimethylformamide (DMF). Ensure all glassware is scrupulously cleaned and oven-dried before use. If an aqueous environment is unavoidable, the solution must be freshly prepared and well-buffered to a neutral pH (approx. 6.5-7.5).
-
Issue 2: I observe significant gas evolution (bubbling) from my this compound stock solution.
This is a critical safety and stability warning. The gas is dinitrogen (N₂), the primary byproduct of decomposition.[6][16]
Immediate Actions & Root Cause Analysis:
-
Safety First: Do not tightly cap the vial. Handle the solution exclusively in a well-ventilated chemical fume hood. The pressure buildup can cause the vial to rupture.
-
Root Cause: This is an advanced sign of rapid decomposition. The cause is almost certainly one or a combination of the factors listed in Issue 1 :
-
Severe thermal stress: The solution may have been left at room temperature or higher for too long.
-
Strong light exposure: Direct sunlight or intense artificial light can trigger rapid breakdown.
-
Chemical contamination: The presence of a strong acid, base, or a catalytic metal impurity is a likely culprit.
-
Solution: The solution is no longer viable and should be quenched and disposed of according to your institution's safety protocols. To quench, cautiously add a weak acid like acetic acid dropwise in a fume hood until the gas evolution and yellow color disappear.[17] Review your entire workflow, from solvent purification to glassware cleaning and storage, to identify the source of contamination or stress.
Visual Workflow: Troubleshooting this compound Decomposition
This decision tree provides a logical path to diagnose the cause of instability.
Caption: Simplified pathways of this compound decomposition.
Experimental Protocol: Preparation of a Standardized this compound Solution
This protocol is designed to maximize the stability of your working solution.
Materials:
-
This compound, solid (stored at -20°C)
-
Anhydrous acetonitrile (or DCM) from a sealed bottle or solvent purification system
-
Oven-dried, amber glass volumetric flask with a ground glass stopper
-
Oven-dried glass syringe or gas-tight syringe
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Ensure the volumetric flask and any other glassware are thoroughly cleaned, rinsed with deionized water, and then oven-dried at >120°C for at least 4 hours to remove all traces of water and volatile acids. Allow to cool to room temperature in a desiccator.
-
Inert Atmosphere: Place the cooled, empty volumetric flask under a gentle stream of inert gas for 5-10 minutes to displace air and moisture.
-
Weighing: Remove the solid this compound from the freezer and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture. Quickly weigh the desired amount and add it to the flask.
-
Solvent Addition: Under the inert gas blanket, add a small amount of the anhydrous solvent to dissolve the solid. Once dissolved, dilute to the final volume with the solvent.
-
Mixing & Storage: Stopper the flask and gently invert several times to ensure homogeneity. If not for immediate use, immediately aliquot the solution into single-use, amber glass vials with PTFE-lined caps. Purge the headspace of each vial with inert gas before sealing.
-
Storage: Place the aliquots in a labeled secondary container and store them in a freezer at -20°C or colder.
References
- Visible Light-Induced Reactions of Diazo Compounds and Their Precursors.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Unlocking the reactivity of diazo compounds in red light with the use of photochemical tools. Royal Society of Chemistry.
- Visible Light-Induced Reactions of Diazo Compounds and Their Precursors.
- Lightening diazo compounds: Singlet or triplet carbene?. American Chemical Society.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Why should the temperature be maintained at 0–5 °C in a diazotis
- Lightening Diazo Compounds?. ACS Sustainable Chemistry & Engineering.
- Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Diazomethane - Division of Research Safety. University of Illinois Urbana-Champaign.
- On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry.
- This compound Product Inform
- Diazomethane - Explosive and Stability Risks. Grokipedia.
- Diazomethane - Wikipedia. Wikipedia.
- Reactions Of Diazomethane (CH2N2) And Their Mechanisms. Master Organic Chemistry.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- The decomposition of diazo-compounds induced by nucleophiles.
- The decomposition of diazo-compounds induced by nucleophiles. Royal Society of Chemistry.
- Intermediates in the decomposition of aliphatic diazo-compounds. Journal of the Chemical Society B: Physical Organic.
- Effect of Water pH on the Chemical Stability of Pesticides.
Sources
- 1. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the reactivity of diazo compounds in red light with the use of photochemical tools - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lightening diazo compounds: Singlet or triplet carbene? - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. ibisscientific.com [ibisscientific.com]
- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 11. BJOC - On the cause of low thermal stability of ethyl halodiazoacetates [beilstein-journals.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The decomposition of diazo-compounds induced by nucleophiles. The decomposition of 9-diazofluorene in the presence of hydroxide or alkoxide ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The decomposition of diazo-compounds induced by nucleophiles. The decomposition of 9-diazofluorene in the presence of hydroxide or alkoxide ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. grokipedia.com [grokipedia.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]
Effect of solvent and temperature on Diazodimedone reaction rates
Welcome to the technical support resource for researchers utilizing diazodimedone. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable insights into your experimental work. We will delve into the causal mechanisms behind the effects of solvent and temperature on reaction rates, empowering you to control and optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound decomposition is proceeding much slower than expected. What are the primary factors I should investigate?
A1: Sluggish reaction rates in this compound chemistry are a common issue, typically rooted in the choice of solvent or an insufficient reaction temperature.
-
Solvent Choice: The polarity and protic nature of your solvent are critical. This compound decomposition proceeds through a transition state that is more polar than the ground state. Solvents that can stabilize this transition state will accelerate the reaction. However, a common pitfall is using polar protic solvents (e.g., methanol, ethanol, water). These solvents can form hydrogen bonds with the this compound, effectively "caging" and stabilizing the reactant molecule, which increases the activation energy and slows the reaction.[1][2] Switching to a polar aprotic solvent (e.g., DMSO, DMF, acetonitrile) is often the most effective solution. These solvents stabilize the polar transition state without overly stabilizing the reactant, leading to a significant rate increase.[3][4]
-
Temperature: The decomposition of diazo compounds is a thermally activated process.[5] The rate is exponentially dependent on temperature, as described by the Arrhenius equation.[6] If your reaction is too slow, a modest increase in temperature can lead to a dramatic increase in the reaction rate. As a general rule, for many chemical reactions, the rate can double for every 10°C increase in temperature.[7]
Q2: I've switched from methanol to acetonitrile as a solvent, and the reaction rate increased dramatically. Can you explain the underlying mechanism?
A2: This is a classic example of solvent effects in action, and your observation is well-supported by chemical principles. The key lies in the differential solvation of the reactant (this compound) and the transition state of the rate-determining step.
-
The Reaction: The thermal decomposition of this compound involves the expulsion of nitrogen gas (N₂) to form a carbene intermediate. The rate-determining step is the breaking of the C-N bond.
-
The Transition State: As the C-N bond begins to break, a separation of charge occurs, creating a highly polar transition state.
-
Role of Polar Aprotic Solvents (e.g., Acetonitrile, DMSO): These solvents are polar and can effectively stabilize the polar transition state through dipole-dipole interactions.[3] However, they lack acidic protons and cannot act as hydrogen-bond donors.[8] Therefore, they do not strongly solvate or "cage" the this compound reactant. By selectively stabilizing the transition state more than the reactant, polar aprotic solvents lower the overall activation energy (ΔG‡) of the reaction, leading to a faster rate.[3][9]
-
Role of Polar Protic Solvents (e.g., Methanol, Water): These solvents possess acidic protons and readily form hydrogen bonds.[1] They can hydrogen-bond with the lone pair of electrons on the nitrogen atoms of the diazo group, strongly solvating and stabilizing the reactant molecule. While they can also solvate the transition state, the stabilization of the reactant is so significant that it increases the energy barrier that must be overcome, thus slowing the reaction.[1][2]
The relationship between solvent type and reaction intermediate stabilization is illustrated in the diagram below.
Caption: Solvent effects on activation energy.
Q3: My reaction is proceeding too quickly and is difficult to control. How can I moderate the rate?
A3: An overly rapid reaction can lead to poor process control, safety hazards, and the formation of unwanted byproducts due to excessive heat generation. To moderate the rate:
-
Lower the Temperature: This is the most direct and effective method. Reducing the temperature decreases the kinetic energy of the molecules, meaning a smaller fraction of them will have sufficient energy to overcome the activation barrier per unit of time.[2]
-
Change the Solvent: If you are using a highly polar aprotic solvent, consider switching to a less polar solvent (e.g., THF, Dichloromethane) or even a nonpolar solvent (e.g., Toluene, Hexane), although solubility may become an issue. Alternatively, introducing a small amount of a polar protic solvent into your polar aprotic system can sometimes temper the reactivity by slightly increasing the activation energy.
-
Reduce Reactant Concentration: The rate of reaction is often dependent on the concentration of the reactants.[2][10] By running the reaction at a lower molarity, you reduce the frequency of molecular events, thereby slowing the overall rate.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Scenario 1: Inconsistent Reaction Times Batch-to-Batch
-
Possible Cause: Inconsistent temperature control or solvent purity.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction vessel is properly submerged in the heating bath and that the bath temperature is stable and uniform. Use a calibrated thermometer to measure the temperature directly within the reaction mixture if possible.
-
Check Solvent Quality: Water is a common contaminant in many organic solvents. Even trace amounts of water (a protic substance) can significantly alter reaction kinetics. Use freshly dried or anhydrous grade solvents. Consider storing solvents over molecular sieves.
-
Standardize Procedure: Ensure the order and rate of reagent addition are identical for every batch.
-
Scenario 2: Observation of Unexpected Byproducts
-
Possible Cause: High temperatures or highly reactive carbene intermediates.
-
Troubleshooting Steps:
-
Lower the Temperature: Excessive heat can provide enough energy to activate alternative reaction pathways or cause the decomposition of products. Running the reaction at the lowest feasible temperature can improve selectivity.
-
Carbene Trapping: The carbene intermediate formed from this compound is highly reactive. In the absence of a suitable trapping agent, it can react with itself, the solvent, or other starting materials, leading to complex mixtures. Ensure your desired carbene acceptor is present in an appropriate concentration.
-
Solvent Reactivity: Be aware that some solvents can be reactive. For example, acetonitrile can, under certain conditions, react with highly reactive carbenes. If byproducts appear to be solvent-derived, consider switching to a more inert solvent like toluene or an alkane.
-
Caption: Troubleshooting this compound reaction rates.
Experimental Protocols
Protocol 1: Determining Reaction Rate via UV-Vis Spectroscopy
This protocol describes a method for continuously monitoring the decomposition of this compound by observing the disappearance of its characteristic absorbance peak.
Materials:
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder.
-
Quartz cuvette with a stir bar.
-
Anhydrous grade solvent of choice.
-
This compound.
-
Volumetric flasks and pipettes.
Procedure:
-
Prepare a Stock Solution: Accurately weigh a sample of this compound and dissolve it in the chosen solvent to create a concentrated stock solution.
-
Determine λ_max: Scan a dilute solution of this compound across a range of wavelengths (e.g., 250-500 nm) to identify the wavelength of maximum absorbance (λ_max).
-
Set Up the Spectrophotometer:
-
Set the instrument to measure absorbance at the determined λ_max.
-
Equilibrate the thermostatted cuvette holder to the desired reaction temperature (e.g., 50.0 °C).
-
-
Initiate the Kinetic Run:
-
Pipette the required volume of solvent into the quartz cuvette and place it in the holder. Allow it to thermally equilibrate for 5-10 minutes.
-
Inject a small, precise volume of the stock solution into the cuvette to achieve a starting absorbance between 1.0 and 1.5. Start the data acquisition immediately.
-
The instrument should be set to record the absorbance at λ_max at regular time intervals (e.g., every 30 seconds) for at least 3-5 half-lives.
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Assuming first-order kinetics, plot ln(Absorbance) vs. Time. The slope of this line will be equal to -k, where k is the observed rate constant (k_obs).
-
Protocol 2: Calculating Activation Energy (Ea) using an Arrhenius Plot
This protocol uses the rate constants obtained from Protocol 1 at several different temperatures to determine the activation energy of the reaction.
Procedure:
-
Collect Rate Data: Following Protocol 1, determine the rate constant (k) for the this compound decomposition at a minimum of 4-5 different temperatures (e.g., 40°C, 45°C, 50°C, 55°C). Ensure the temperature range is wide enough to see a significant change in rate.
-
Process Data: Create a table with the following columns:
-
Temperature (T) in Kelvin (K = °C + 273.15).
-
Inverse Temperature (1/T) in K⁻¹.
-
Rate Constant (k) in s⁻¹.
-
Natural Log of Rate Constant (ln(k)).
-
-
Construct the Arrhenius Plot:
-
Calculate Activation Energy:
-
The Arrhenius equation can be written as: ln(k) = -Ea/R * (1/T) + ln(A).
-
The slope (m) of your plot is equal to -Ea/R, where R is the ideal gas constant (8.314 J/mol·K).
-
Calculate the activation energy: Ea = -slope × R . The result will be in J/mol.
-
Illustrative Data
Table 1: Thermal Stability of Various Diazo Compounds
The onset temperature of decomposition, often measured by Differential Scanning Calorimetry (DSC), is a good indicator of thermal stability. A lower onset temperature implies a faster decomposition rate at a given temperature. Note the wide range of stabilities depending on the electronic properties of the substituents.[14][15]
| Compound | Onset Temperature (T_onset, °C) | Enthalpy of Decomposition (ΔH_D, kJ/mol) |
| Ethyl (phenyl)diazoacetate | ~60-75 | -102 (avg.) |
| Phenyl diazomethane | Varies with conditions | Not specified |
| Diphenyldiazomethane | Varies with conditions | Not specified |
| Various substituted phenyl diazoacetates | 75 - 160 | ~ -102 |
Data compiled from references[14][15]. Onset temperatures can vary with heating rate and experimental conditions.
Table 2: Illustrative Effect of Solvent on Reaction Rate Constant (Hypothetical)
This table illustrates the expected trend in reaction rates for this compound decomposition in different solvent classes at a constant temperature.
| Solvent | Solvent Class | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| Toluene | Nonpolar | 2.4 | 1 |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 25 |
| Acetonitrile | Polar Aprotic | 37.5 | 500 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 1500 |
| Methanol | Polar Protic | 33 | 10 |
| Water | Polar Protic | 80 | 5 |
This data is illustrative and based on established principles of solvent effects on reactions with polar transition states.[1][2][3] Actual values must be determined experimentally.
References
-
Bethell, D., et al. (1965). Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of phenyldiazomethane in acetonitrile. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Mayr, H., et al. (2003). How nucleophilic are diazo compounds?. Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Chemistry Steps. Available at: [Link]
-
Goldsmith, C.F., et al. (2018). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]
-
Mayr, H., et al. (2003). How nucleophilic are diazo compounds?. Semantic Scholar. Available at: [Link]
-
Ford, A., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]
-
Zannoni, C., et al. (n.d.). Can the π−facial selectivity of solvation be predicted by atomistic simulation?. Claudio Zannoni web page. Available at: [Link]
-
Dasetty, S., et al. (2022). Kinetics of N2 Release from Diazo Compounds: A Combined Machine Learning-Density Functional Theory Study. Molecules. Available at: [Link]
-
Quora. (2019). What are the chemical methods of monitoring the rate of chemical reaction?. Quora. Available at: [Link]
-
ResearchGate. (n.d.). Arrhenius plots for (a) D and (b) τ 2 are presented. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
-
Chemistry LibreTexts. (2019). Factors that Affect Reaction Rates. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. (n.d.). Arrhenius plot. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Solvent effects. Wikipedia. Available at: [Link]
-
Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (2003). How Nucleophilic Are Diazo Compounds?. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Arrhenius equation. Wikipedia. Available at: [Link]
-
YouTube. (2020). How To Use an Arrhenius Plot To Calculate Activation Energy and Intercept. YouTube. Available at: [Link]
-
PubMed. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed. Available at: [Link]
-
The Organic Chemistry Tutor. (2021). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. Available at: [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Chapter 8 Notes. University of Wisconsin-Madison. Available at: [Link]
-
Kishan's Classes. (2023). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM!. YouTube. Available at: [Link]
-
Quora. (2020). How can I monitor the rate of chemical reaction using chemical methods only?. Quora. Available at: [Link]
-
Organic Chemistry Tutor. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. YouTube. Available at: [Link]
-
Bethell, D., et al. (1965). Intermediates in the decomposition of aliphatic diazo-compounds. Part III. Thermal decomposition of diphenyldiazomethane in acetonitrile. Journal of the Chemical Society (Resumed). Available at: [Link]
-
Cain, J.C., & Nicoll, F. (1903). LI.—The rate of decomposition of diazo-compounds. Part III. The temperature coefficient. Journal of the Chemical Society, Transactions. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]
-
Lippert, T., et al. (n.d.). Photolysis, thermolysis, and protolytic decomposition of a triazene polymer in solution. Thomas Lippert-Homepage. Available at: [Link]
-
ResearchGate. (2013). Eyring plot analysis and rate constant data for the enantiomerization.... ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Monitoring reactions | Teaching practical science. RSC Education. Available at: [Link]
-
Organic Syntheses. (n.d.). Diazomethane. Organic Syntheses. Available at: [Link]
-
Chemistry 12. (2012). Monitoring Reaction Rates - LT 1.4. YouTube. Available at: [Link]
-
Chemistry Stack Exchange. (2017). Decomposition through thermolysis, electrolysis, photolysis. Chemistry Stack Exchange. Available at: [Link]
-
Chemistry LibreTexts. (2023). Diazomethane, Carbenes, and Cyclopropane Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Mushrif, S.H., et al. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering. Available at: [Link]
-
Schumock, G.T., et al. (1995). Control charts to monitor rates of adverse drug reactions. Hospital Pharmacy. Available at: [Link]
-
StudySmarter. (n.d.). Diazo Replacement Reactions Practice Problems. StudySmarter. Available at: [Link]
-
PubMed. (2010). Ab initio chemical kinetics for singlet CH(2) reaction with N(2) and the related decomposition of diazomethane. PubMed. Available at: [Link]
-
ResearchGate. (2015). Effect of Temperature on the Decomposition Rate of Labile and Stable Organic Matter in an Agrochernozem. ResearchGate. Available at: [Link]
-
DTIC. (n.d.). Mass Spectrometric Studies of the Thermal Decomposition of Some Azido Polymeric Binders. DTIC. Available at: [Link]
-
PubMed. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. PubMed. Available at: [Link]
-
ResearchGate. (2020). Solid-vs. Liquid-state Thermal Decomposition: Thermolysis of Halogenated Benzene Derivatives with 2-Nitrodiazene-1-N-oxide Moiety. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. Available at: [Link]
-
ResearchGate. (n.d.). The Thermal Decomposition of Azomethane. ResearchGate. Available at: [Link]
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- 5. Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of phenyldiazomethane in acetonitrile - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Catalyst Deactivation in Diazodimedone Reactions
Welcome to the technical support center for diazodimedone reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize catalytic carbene transfer reactions involving this compound. Here, we address common challenges related to catalyst deactivation, offering in-depth troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in explaining the causal mechanisms to empower you to diagnose and resolve issues in your experiments effectively.
Section 1: Understanding the Core Reaction & Common Catalysts
Reactions of this compound (2-diazo-5,5-dimethylcyclohexane-1,3-dione) are pivotal for synthesizing complex molecular architectures. The reaction typically involves the catalytic decomposition of this compound to form a highly reactive metal-carbene intermediate. This intermediate is then trapped by a substrate (e.g., an alkene for cyclopropanation or a molecule with X-H bonds for insertion).
The efficiency and success of this transformation are critically dependent on the stability and activity of the catalyst. The most commonly employed catalysts fall into a few key classes:
-
Rhodium(II) Complexes: Dirhodium tetraacetate [Rh₂(OAc)₄] and its carboxylate analogues are workhorses in this field, known for their high efficiency.[1]
-
Copper Complexes: Copper salts and complexes, often with specialized ligands, offer a more economical alternative.
-
Iron Porphyrins: These catalysts are inspired by biological systems and can offer unique selectivity.[2] The active form is typically the iron(II) state.[3]
-
Lewis Acids: Metal-free catalysis using Lewis acids like boranes is an emerging area.[4]
Catalyst deactivation is a frequent impediment, leading to sluggish or incomplete reactions, low yields, and difficulty in purification. Understanding the root cause is the first step toward a solution.
Section 2: Troubleshooting Guide: Diagnosing Catalyst Deactivation
This section is structured as a series of questions and answers to guide you through diagnosing potential catalyst issues.
FAQ 1: My reaction is sluggish or has stalled completely. How do I know if catalyst deactivation is the problem?
Answer:
A stalled reaction is a classic symptom of catalyst failure. To diagnose this, you can monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), or Gas Chromatography (GC).
Diagnostic Workflow:
-
Confirm Reactant Integrity: First, ensure your this compound and substrate are stable under the reaction conditions (e.g., run a control experiment without the catalyst).
-
Monitor Diazo Consumption: A key indicator is the persistence of the yellow color of the this compound long after the expected reaction time. On TLC, the characteristic yellow spot of the diazo compound will remain prominent.
-
Sequential Catalyst Addition: If the reaction has stalled, a small, additional charge of fresh catalyst can be introduced. If the reaction restarts (indicated by nitrogen evolution and consumption of the starting material), it strongly suggests the initial catalyst batch was deactivated.
The following workflow diagram illustrates this diagnostic process:
Caption: A workflow for diagnosing catalyst deactivation.
FAQ 2: I suspect catalyst poisoning. What are the likely culprits in a this compound reaction and how can I prevent it?
Answer:
Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the catalyst's active sites, rendering them inactive.[3][5] This is one of the most common and irreversible forms of deactivation.
Common Poisons & Sources:
| Poison Type | Potential Source | Mechanism of Deactivation | Prevention Strategy |
| Sulfur Compounds | Thiol-containing scavengers, contaminated solvents (e.g., thiophene in toluene), sulfur-containing substrates. | Strong coordination to the metal center, blocking the site for diazo activation.[6] | Use high-purity, sulfur-free solvents. Purify substrates if sulfur is present. |
| Phosphines/Phosphites | Ligands from previous synthetic steps, triphenylphosphine oxide byproduct. | Strong binding to the metal, competing with the diazo compound. | Rigorous purification of substrates to remove phosphorus-containing impurities. |
| Halides | Chlorinated solvents (e.g., Dichloromethane), residual salts from substrate synthesis (e.g., NaCl, KBr). | Can alter the electronic properties of the metal center or form inactive halide-bridged dimers.[7] | Use non-halogenated solvents where possible. Purify substrates via chromatography or recrystallization. |
| Strong Lewis Bases | Amines, pyridines (if not intended as axial ligands), basic impurities in the substrate or solvent. | Coordinate to the Lewis acidic metal center, preventing the binding of the diazo compound.[8] | Purify substrates and solvents. Use a non-basic scavenger for any acidic byproducts if necessary. |
Preventative Measures are Key:
-
Solvent Purity: Always use high-purity, anhydrous solvents. Passing solvents through a column of activated alumina can remove many polar impurities.
-
Substrate Purification: Do not assume your starting materials are "clean enough." Chromatography or recrystallization is highly recommended.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidation-related deactivation, especially for air-sensitive catalysts like some Fe(II) or Cu(I) species.[9]
FAQ 3: My reaction works, but the yield is inconsistent. Could the dimedone itself be the problem?
Answer:
This is an insightful question. While this compound is the reactant, its unique properties can contribute to catalyst inhibition, a "softer" form of deactivation that can lead to inconsistency.
The issue lies in the keto-enol tautomerism of the dimedone structure.[10][11][12] The enol form has an acidic proton.
Mechanism of Inhibition:
-
Protonolysis: The acidic enol tautomer can protonate the catalyst's ligands or the metal-carbene intermediate. This can disrupt the catalytic cycle.
-
Chelation/Coordination: The 1,3-dicarbonyl moiety of dimedone (or its reaction byproducts) can act as a bidentate ligand, chelating to the metal center and blocking active sites. This is particularly relevant for coordinatively unsaturated catalysts.
Sources
- 1. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [dr.lib.iastate.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkene cyclopropanation catalyzed by Halterman iron porphyrin: participation of organic bases as axial ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. files.eric.ed.gov [files.eric.ed.gov]
Technical Support Center: Scaling Diazodimedone Synthesis from Laboratory to Pilot Plant
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 2-diazo-5,5-dimethylcyclohexane-1,3-dione (Diazodimedone). This guide is structured to provide practical, in-depth solutions to common challenges encountered during the transition from laboratory-scale experiments to pilot plant production. Our focus is on explaining the fundamental principles behind each operational step to empower you to make informed decisions for a safe, efficient, and scalable process.
Section 1: The Core Synthesis - Understanding the Foundation
Before troubleshooting, a firm grasp of the reaction's fundamentals is essential. The synthesis of this compound is a classic diazotization reaction involving an active methylene compound.
The Reaction Mechanism
The process involves the reaction of dimedone with a diazotizing agent, typically generated in situ from sodium nitrite and a strong acid. However, for active methylene compounds like dimedone, the reaction is base-catalyzed. The base deprotonates dimedone to form a nucleophilic enolate, which then attacks the diazotizing agent.
Here is a simplified representation of the core transformation:
Caption: Core reaction pathway for this compound synthesis.
Baseline Laboratory Protocol (5-10 g Scale)
This protocol serves as a reference for troubleshooting and scale-up comparisons.
Materials:
-
Dimedone
-
Potassium Hydroxide (KOH)
-
Sodium Nitrite (NaNO₂)
-
Sulfuric Acid (H₂SO₄)
-
Diethyl Ether or Dichloromethane
-
Deionized Water
-
Ice
Procedure:
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve Dimedone (1 equiv.) in a 10% aqueous KOH solution. Cool the mixture to 0-5 °C using an ice-salt bath.[1]
-
Nitrite Addition: Separately, prepare a solution of sodium nitrite (1.0-1.1 equiv.) in cold deionized water. Add this solution dropwise to the cold, stirred dimedone solution over 30-45 minutes, ensuring the temperature never exceeds 5 °C.[1][2]
-
Acidification: After the nitrite addition is complete, slowly add a pre-chilled 20% sulfuric acid solution dropwise to neutralize the excess base and acidify the mixture (target pH ~5). Monitor the temperature closely, as this step is exothermic.
-
Reaction & Isolation: Stir the resulting yellow slurry at 0-5 °C for an additional hour. The solid product, this compound, will precipitate. Collect the product by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold diethyl ether.
-
Drying: Dry the product under vacuum at room temperature, protected from light. Caution: Do not use high temperatures for drying due to the thermal instability of diazo compounds.[3][4]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered at the laboratory scale.
Q1: My yield is very low, or I recovered mostly starting material. What went wrong?
Answer: Low yield is the most frequent issue and typically points to one of three areas:
-
Inadequate Temperature Control: The diazonium intermediates are thermally unstable even at slightly elevated temperatures.[1][5] If the temperature rises above 5-10 °C, the intermediate can decompose, releasing nitrogen gas and reducing your yield.[6]
-
Solution: Use an ice-salt bath for more effective cooling and ensure slow, dropwise addition of reagents to manage the reaction's exotherm.[1]
-
-
Incorrect Stoichiometry or Reagent Quality: Ensure your sodium nitrite is pure and the solution is freshly prepared.[1] An insufficient amount of nitrite will lead to an incomplete reaction. Conversely, a large excess of nitrite can lead to side reactions.
-
Solution: Use a slight excess (1.0-1.1 equivalents) of sodium nitrite. Verify the purity of your dimedone starting material.
-
-
Improper pH: The initial step requires a basic medium to form the dimedone enolate, the active nucleophile. If the solution is not sufficiently basic, the reaction will not initiate properly.
-
Solution: Ensure all dimedone is dissolved in the KOH solution before cooling and starting the nitrite addition.
-
Q2: My final product is an off-color brown or reddish solid, not the expected bright yellow. What are the impurities?
Answer: A dark or discolored product indicates the presence of impurities arising from side reactions or decomposition.[1]
-
Cause 1: Azo Coupling: If the reaction medium becomes acidic too early, or if local "hotspots" of acid form during neutralization, the newly formed this compound can couple with unreacted dimedone enolate. This forms colored azo-dye byproducts.
-
Cause 2: Decomposition: As mentioned, if the temperature is too high, the diazonium intermediates decompose, leading to a complex mixture of byproducts that are often dark and oily.[1]
Solutions:
-
Controlled Acidification: Add the acid slowly and sub-surface into a well-stirred, cold reaction mass to ensure rapid dispersion and prevent localized pH drops.
-
Strict Temperature Adherence: Maintain the 0-5 °C window throughout the entire process, from nitrite addition to final filtration.[2][7]
-
Purification: The product can often be purified by recrystallization from a suitable solvent system like acetone/water or ethanol/water.
Q3: The reaction is foaming excessively and releasing a lot of gas. Is this safe?
Answer: While the evolution of nitrogen gas is an indicator of diazonium decomposition, vigorous foaming is a sign of a reaction proceeding too quickly and is a significant safety concern.[5]
-
Root Cause: This is almost always due to poor temperature control or adding the sodium nitrite solution too rapidly.[8] The exothermic reaction accelerates, causing a rapid temperature rise, which in turn further accelerates the decomposition in a feedback loop.
-
Action: Immediately stop the reagent addition. If necessary, add more ice to the cooling bath to bring the temperature back under control. Once the temperature is stable and below 5 °C, resume the addition at a much slower rate. On a larger scale, this could signify the start of a thermal runaway.[8]
Section 3: Pilot Plant Scale-Up Challenges (Q&A Format)
Transitioning from a 1L flask to a 100L reactor introduces new variables that are critical for safety and success.
Q1: What are the primary safety hazards I must address before scaling up?
Answer: The primary hazard is the thermal instability of both the diazonium intermediates and the final this compound product.[3][4][9] Diazo compounds are energetic and can decompose violently if subjected to heat, shock, or friction.[2][10]
Mandatory Pre-Scale-Up Actions:
-
Thermal Hazard Analysis: Conduct Differential Scanning Calorimetry (DSC) on the reaction mixture and the isolated product.[4][9] This will determine the onset temperature of decomposition (T_onset), which is critical for defining the maximum safe operating temperature. Studies show onset temperatures for diazo compounds can range from 75 to 160 °C.[4][11][12]
-
Reaction Calorimetry (RC1): Perform the reaction in a reaction calorimeter to quantify the heat of reaction. This data is essential to ensure the pilot plant's cooling system can handle the heat load generated during the process.[13][14]
-
Review Engineering Controls: Ensure the pilot reactor has adequate cooling capacity, an emergency pressure relief system (e.g., rupture disc), and a reliable temperature monitoring and control system.[13][15] Never allow the undesired precipitation of diazonium salts in valves or lines where they could be subjected to friction.[2][10]
Q2: How do I adapt the lab protocol for a large reactor, especially regarding heat transfer and mixing?
Answer: This is a central challenge of scale-up. As reactor size increases, the surface-area-to-volume ratio decreases dramatically, making heat removal far less efficient than in a lab flask.[14]
-
Heat Transfer: You cannot rely on a simple ice bath. The reactor must have an efficient cooling jacket circulated with a glycol/water mixture or another coolant. The rate of addition of your reagents will be dictated by the reactor's ability to remove the heat generated.[8][13] This is known as a "dose-controlled" reaction, where the reaction rate is limited by the feed rate.[14]
-
Mixing: Inefficient mixing in a large vessel can lead to dangerous "hotspots" and localized concentrations of reagents.[13]
-
Solution: Select an appropriate agitator (e.g., a pitched-blade turbine is often better than an anchor for heat transfer in low-viscosity systems).[13] Ensure the stirring speed is sufficient to maintain a homogenous slurry and prevent solids from settling. Sub-surface addition of reagents via a dip tube is highly recommended to ensure they are introduced into a well-mixed zone.[10]
-
The following diagram illustrates the increased complexity and control points when moving from the lab to the pilot plant.
Caption: Comparison of workflow complexity from lab to pilot scale.
Parameter Comparison: Lab vs. Pilot
| Parameter | Laboratory Scale (1L Flask) | Pilot Plant Scale (100L Reactor) | Rationale for Change |
| Temperature Control | Ice-salt bath | Jacketed reactor with automated coolant circulation | Surface area to volume ratio decreases, requiring active and powerful cooling systems.[14][15] |
| Reagent Addition | Manual dropwise via funnel | Automated dosing pump with controlled rate | Ensures dose-controlled, repeatable addition to manage exotherm within the cooling capacity.[8][14] |
| Mixing | Magnetic stir bar / Overhead stirrer | Baffled reactor with engineered agitator (e.g., PBT) | Prevents stratification, hotspots, and ensures efficient heat transfer from the bulk to the reactor wall.[13] |
| Process Monitoring | Visual, manual thermometer | Automated probes (Temp, pH), in-process sampling | Provides real-time data for tight control of Critical Process Parameters (CPPs).[15] |
| Safety Measures | Fume hood, blast shield | Emergency relief system, process alarms, interlocks | Mitigates risks of thermal runaway, over-pressurization, and operator error at scale.[10] |
Section 4: Analytical & Quality Control (QC)
Q: How do I confirm the identity and purity of my final this compound product?
Answer: A combination of spectroscopic methods should be used to confirm the structure and assess purity.
| Technique | Expected Result for this compound |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 6H, 2 x CH₃), δ ~2.5 (s, 4H, 2 x CH₂) |
| ¹³C NMR (CDCl₃) | δ ~28 (CH₃), δ ~50 (CH₂), C=O and C=N₂ signals are highly characteristic but may be broad or have low intensity. |
| IR (KBr or ATR) | Strong, characteristic absorption at ~2100-2130 cm⁻¹ for the diazo (N₂) stretch. Strong absorption at ~1600-1650 cm⁻¹ for the carbonyl (C=O) group. |
| Appearance | Bright yellow crystalline solid. |
References
- Benchchem. (n.d.). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
- Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up.
- Madsen, J., et al. (2021). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.
- Petersen, H., et al. (2012). Scale-Up and Safety Evaluation of a Sandmeyer Reaction.
- AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.
- Green, S. P., et al. (2020). Explosive hazards of diazo compounds and what practical precautions are necessary. Royal Society of Chemistry.
- ChemTube3D. (n.d.). Dimedone synthesis.
- Benchchem. (n.d.). Troubleshooting low yield in p,p'-Diazidostilbene synthesis.
- Green, S. P., et al. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC - NIH.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Journal of Loss Prevention in the Process Industries.
- Xytel India. (2025, September 20).
- ResearchGate. (n.d.). Structures, Stability, and Safety of Diazonium Salts | Request PDF.
- H.E.L Group. (n.d.).
- Green, S. P., et al. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Organic Syntheses. (n.d.). Diazomethane. Org. Synth. Coll. Vol. 2, p.165.
- Lehmann, H., Knoepfel, T., & Ruppen, T. (2022). Scale-up of Diazonium Salts and Azides in a Three-step Continuous Flow Sequence. Organic Process Research & Development.
- Organic Syntheses. (n.d.). Diazomethane. Org. Synth. Coll. Vol. 4, p.250.
- IChemE. (n.d.). Pilot-scale evaluation of the inhibition of exothermic runaway.
- ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts.
- Organic Syntheses. (n.d.). Diazomethane. Org. Synth. Coll. Vol. 3, p.244.
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). 1(2H)-Azulenone, 3,4-dihydro-. Org. Synth. 1990, 69, 9.
- Wikipedia. (n.d.). Diazomethane.
- Green, S. P., et al. (2020, January 17). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PubMed.
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2020, May 22). Can any one please suggest me why my product is unstable? and how to correct it.?
- BYJU'S. (n.d.).
- Schotten, C., et al. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online.
- YouTube. (2025, April 6).
- ResearchGate. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents | Request PDF.
- Homework.Study.com. (n.d.). Show an arrow pushing mechanism of the synthesis of dimedone...
- Diva. (n.d.).
- ACS Publications. (2023). Continuous-Flow Diazotization of Weakly Basic Aromatic Amines in a Microreaction System. Industrial & Engineering Chemistry Research.
- Semantic Scholar. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- Reddit. (2026, January 4).
- PMC. (n.d.). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy.
- Fine Chem. Ltd. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam...
Sources
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- 2. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 3. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. amarequip.com [amarequip.com]
- 14. helgroup.com [helgroup.com]
- 15. How Pilot Plants Ensure Temperature Stability | Pharma Scaling [xytelindia.com]
Technical Support Center: Monitoring Diazodimedone Reaction Progress
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for monitoring the progress of the diazodimedone reaction. It offers in-depth troubleshooting guides and frequently asked questions (FAQs) for common analytical techniques, grounded in established scientific principles to ensure data integrity and experimental success.
Introduction to this compound Reaction Monitoring
The reaction of a diazonium salt with dimedone results in the formation of an azo dye, a compound characterized by the R−N=N−R' functional group. The progress of this azo coupling reaction can be effectively monitored by tracking the consumption of reactants or the formation of the colored azo product.[1] Accurate real-time or quasi-real-time monitoring is crucial for optimizing reaction conditions, determining reaction kinetics, and ensuring the desired product yield and purity.[2]
Several analytical techniques can be employed, each with its own advantages and potential challenges. This guide will focus on Thin-Layer Chromatography (TLC), UV-Visible (UV-Vis) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
A critical aspect of monitoring any diazotization reaction is the inherent instability of diazonium salts.[3] These compounds can be sensitive to temperature, light, and pH, and may decompose over time.[3][4] Therefore, reaction monitoring protocols must account for this instability to yield accurate kinetic data. It is also important to note that diazonium salts can be explosive when isolated in a dry, solid state, and appropriate safety precautions should always be taken.[5][6]
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring reaction progress. It allows for the simultaneous visualization of starting materials, intermediates, and products based on their differential migration on a stationary phase.
Experimental Protocol: Monitoring by TLC
-
Plate Preparation : Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[7]
-
Spotting :
-
On the baseline, spot the dimedone starting material (dissolved in a suitable solvent).
-
Spot the reaction mixture using a capillary tube.
-
It is highly recommended to use a "co-spot" by spotting the starting material and the reaction mixture on the same point. This helps in definitively identifying the starting material spot in the reaction lane.[8]
-
-
Development : Place the TLC plate in a developing chamber containing an appropriate solvent system. Ensure the solvent level is below the baseline.[9] Cover the chamber to maintain a saturated atmosphere.[7]
-
Visualization : After the solvent front has reached near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp.[7] If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
-
Interpretation : The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[8]
Troubleshooting and FAQs for TLC
Q: My spots are streaking. What is the cause and how can I fix it?
A: Streaking on a TLC plate can be caused by several factors:
-
Sample Overloading : Applying too much sample to the baseline is a common cause.[10] Try diluting your sample or applying a smaller spot.
-
Highly Polar Compounds : Compounds that are strongly acidic or basic can interact strongly with the silica gel, causing streaking.[10] Adding a small amount of an acid (like formic or acetic acid) or a base (like triethylamine or ammonia) to your eluting solvent can often resolve this issue.[7][10]
-
Inappropriate Solvent System : If the solvent system is too polar, it may not effectively move the compounds, leading to streaks. Conversely, if it's not polar enough, the compounds may not move from the baseline. Experiment with different solvent polarities.
Q: My reactant and product have very similar Rf values. How can I improve separation?
A:
-
Change Solvent System : The most effective solution is to experiment with different solvent systems. Try mixtures of solvents with varying polarities and chemical properties (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Even small changes in the solvent ratio can significantly impact separation.[8]
-
Two-Dimensional (2D) TLC : For complex mixtures or to confirm compound stability, you can run a 2D TLC. Spot the sample in one corner, run the plate in one solvent system, then rotate the plate 90 degrees and run it in a second solvent system.[11]
Q: My compound is very polar and remains on the baseline. What should I do?
A: For highly polar compounds that do not migrate from the baseline in common solvent systems, you can try highly polar mobile phases. A common mixture for such compounds is 1-10% of a 10% NH4OH in methanol solution mixed with dichloromethane.[11] Alternatively, using reverse-phase TLC plates where the stationary phase is nonpolar can be effective.
Q: I can't see any spots on my TLC plate after development.
A:
-
Low Concentration : The concentration of your sample might be too low to be detected. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[9]
-
Non-UV Active Compounds : Your compounds may not be visible under UV light. Use a chemical stain for visualization. Iodine chambers are a good general-purpose stain. Specific stains like anisaldehyde or permanganate can also be used and may give different colors for different compounds, aiding in identification.[8]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a powerful quantitative technique for monitoring the this compound reaction. The formation of the azo dye product results in a new, often intense, absorption band in the visible region of the spectrum, making it easy to track its appearance over time.[12][13]
Workflow for Quantitative Reaction Monitoring
dot digraph "UV_Vis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} ondot Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.
Troubleshooting and FAQs for UV-Vis Spectroscopy
Q: Can I use UV-Vis spectroscopy if my starting materials also absorb light?
A: Yes. While both the diazonium salt and dimedone may have UV absorbance, the azo dye product will typically have a strong, distinct absorbance maximum (λmax) at a longer wavelength in the visible spectrum.[14][15] By monitoring the absorbance at the λmax of the product, you can selectively track its formation. For complex mixtures where spectra overlap significantly, chemometric methods can be employed to deconvolute the spectra and determine the concentration of individual components.[12][13]
Q: My absorbance readings are fluctuating and not stable. What could be the issue?
A: Unstable readings can stem from several sources:
-
Reaction is still proceeding : If the reaction is not quenched (stopped) before measurement, the absorbance will continue to change. Quenching can often be achieved by rapid cooling, extreme dilution, or by adding a chemical that stops the reaction.[2]
-
Temperature Effects : The temperature of the sample can affect absorbance readings. Ensure your sample has reached thermal equilibrium with the spectrophotometer's sample chamber. Uncontrolled temperature fluctuations in the reaction vessel itself can also lead to errors in kinetic studies.[16]
-
Precipitation/Turbidity : If your product is not fully soluble in the reaction solvent, it may precipitate over time, causing light scattering and erroneous absorbance readings. Ensure all components are fully dissolved.
-
Instrumental Noise : Ensure the instrument has been properly warmed up and calibrated.
Q: How do I create a valid calibration curve for my product?
A: A calibration curve is essential for converting absorbance values into concentrations.
-
Isolate Pure Product : First, you must have a pure, isolated sample of your this compound product.
-
Prepare Stock Solution : Accurately weigh a small amount of the pure product and dissolve it in a known volume of a suitable solvent to create a stock solution of known concentration.
-
Create Serial Dilutions : Perform a series of accurate dilutions of the stock solution to create a set of standards with decreasing concentrations.
-
Measure Absorbance : Measure the absorbance of each standard at the λmax of the product.
-
Plot and Analyze : Plot absorbance (y-axis) versus concentration (x-axis). The data should be linear and pass through the origin. Perform a linear regression to get the equation of the line (y = mx + b), which is a representation of the Beer-Lambert Law for your compound under these conditions. The R² value should be >0.99 for a good calibration.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for monitoring reaction progress as it separates the components of the reaction mixture, allowing for simultaneous quantification of reactants, intermediates, and products.
Typical HPLC Method Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 is a versatile, nonpolar stationary phase suitable for separating a wide range of organic molecules like azo dyes.[17] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer | A gradient elution (e.g., starting with higher water content and increasing the organic solvent over time) is often effective for separating compounds with different polarities.[17] |
| Detector | Diode Array Detector (DAD) or UV-Vis | A DAD is highly advantageous as it can monitor multiple wavelengths simultaneously, allowing you to specifically track each component at its respective λmax.[18][19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 5-20 µL | The volume should be consistent across all samples and standards.[20] |
Troubleshooting and FAQs for HPLC
Q: My retention times are shifting between runs. Why is this happening?
A: Drifting retention times are a common issue and can compromise your data.
-
Column Equilibration : Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.
-
Mobile Phase Composition : Inconsistencies in mobile phase preparation can lead to shifts. Always prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.
-
Temperature Fluctuations : A column heater should be used to maintain a constant temperature, as viscosity of the mobile phase and retention are temperature-dependent.
-
Pump Issues : Leaks or faulty check valves in the HPLC pump can cause inconsistent flow rates, leading to retention time shifts.
Q: I'm observing peak tailing for my product peak. How can I improve the peak shape?
A: Peak tailing can be caused by chemical or physical effects.
-
Secondary Interactions : The this compound product may have functional groups that interact with residual silanols on the silica-based C18 column. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can suppress this interaction and improve peak shape.
-
Column Overload : Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Degradation : The column may be fouled or nearing the end of its life. Try flushing the column or replacing it if the problem persists.
Q: How do I quantify the components of my reaction mixture using HPLC?
A: Similar to UV-Vis, quantification requires creating calibration curves for each compound of interest (starting material and product). You would inject known concentrations of the pure compounds, generate a calibration curve of peak area versus concentration for each, and then use these curves to determine the concentrations in your reaction samples.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to monitor reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[22] It is particularly useful for identifying intermediates and byproducts.
Monitoring the Reaction by ¹H NMR
The key to using ¹H NMR is to identify distinct, well-resolved signals for both the starting material (dimedone) and the product (this compound) that do not overlap with other signals in the spectrum.
-
Dimedone Signals : Look for the characteristic signals of the methylene protons (CH₂) and the methyl protons (CH₃).
-
Product Signals : The formation of the azo product will cause a shift in the chemical environment of the dimedone moiety's protons. New signals corresponding to the aromatic protons of the diazonium salt residue will also appear.
By integrating these unique signals, you can determine the relative ratio of reactant to product at any given time point.[22][23] For quantitative analysis, an internal standard with a known concentration and a signal in a clear region of the spectrum must be added to the sample.
Troubleshooting and FAQs for NMR Spectroscopy
Q: Can I run the reaction directly in the NMR tube?
A: Yes, this is a powerful method for real-time kinetic analysis.[23] You can dissolve one reactant in a deuterated solvent in the NMR tube, acquire a spectrum, and then inject the second reactant to initiate the reaction. You can then acquire spectra at set time intervals to monitor the changes.[23] It is crucial to ensure rapid mixing and temperature stability within the NMR probe.
Q: My NMR peaks are broad. What is the cause?
A: Broad peaks can obscure data and make integration difficult.
-
Sample Viscosity : Highly viscous samples can lead to peak broadening. Diluting the sample may help.
-
Paramagnetic Impurities : Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is scrupulously clean.
-
Chemical Exchange : If there are dynamic processes like tautomerization or conformational changes occurring on the NMR timescale, peaks can broaden. Variable temperature (VT) NMR studies can help to investigate these phenomena.[24]
-
Poor Shimming : The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is necessary.
General Reaction Troubleshooting
Q: My reaction is not proceeding or is very slow. What are the common factors?
A:
-
Temperature : Diazotization reactions are typically run at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[4][5] However, the subsequent coupling reaction may require a different temperature for an optimal rate. Ensure the temperature is appropriate for the coupling step.
-
pH : The pH of the reaction medium is critical. The coupling reaction is generally favored under mildly alkaline or neutral conditions. Incorrect pH can inhibit the reaction or promote decomposition of the diazonium salt.
-
Reagent Quality : Ensure the purity of your starting materials. Impurities can interfere with the reaction.[16] The diazonium salt should ideally be freshly prepared as it can degrade upon storage.[25]
-
Mixing : In heterogeneous reactions or viscous solutions, inefficient stirring can limit the reaction rate as reactants may not come into contact effectively.[26]
References
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Zavala-Arce, R. E., et al. (2020). Development of standardized method for the quantification of azo dyes by UV-Vis in binary mixtures. Analytical Biochemistry, 608, 113897. [Link]
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Kim, M., et al. (2023). Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA. Food Science and Technology, 43. [Link]
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Lee, S., et al. (2022). Validation and measurement uncertainty of analytical methods for various azo dye adulterants in Curcuma longa L. Food Science & Nutrition, 10(10), 3496-3506. [Link]
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Micheletti, G., & Boga, C. (2024). Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours. RSC Advances, 14, 8633-8640. [Link]
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Havlicek, J., et al. (2000). Analysis of metal complex azo dyes by high- performance liquid chromatography/ electrospray ionization mass spectrometry and mul. Rapid Communications in Mass Spectrometry, 14(20), 1916-1922. [Link]
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Miles, D. H., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7153-7157. [Link]
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Dhungel, S. (n.d.). Assays by Diazotization. Scribd. [Link]
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ResearchGate. (2025, August 6). 15N, 13C and 1H NMR study of azo coupling products from diazonium salts and enaminones. [Link]
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El-Shahat, M. F., et al. (2023). Development of Green-Assessed and Highly Sensitive Spectrophotometric Methods for Ultra-Low-Level Nitrite Determination Using Rhodanine and 7-Hydroxycoumarin in Environmental Samples. Molecules, 28(20), 7100. [Link]
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Ivanova, E., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Structural Chemistry, 32, 1723-1736. [Link]
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Sheng, M., et al. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
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Quora. (2021, August 8). Why are diazonium salts highly reactive?[Link]
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Quora. (2020, March 7). How can I monitor the rate of chemical reaction using chemical methods only?[Link]
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Kumar, S., et al. (2022). Spectroscopic investigation of azo-hydrazo tautomerization in naphthalene-based azo dyes using 1D and 2D NMR. Magnetic Resonance in Chemistry, 60(11), 1051-1060. [Link]
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Validation & Comparative
A Comparative Guide to Cyclopropanation: Diazodimedone vs. Ethyl Diazoacetate
In the landscape of synthetic organic chemistry, the construction of the cyclopropane ring remains a cornerstone transformation, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The high ring strain of this three-membered carbocycle imparts unique electronic properties and conformational rigidity, making it a desirable motif in drug discovery. Among the myriad of methods to forge this structure, the transition metal-catalyzed reaction of diazo compounds with alkenes stands out for its efficiency and versatility. This guide provides an in-depth comparison of two common carbene precursors: the solid, crystalline diazodimedone and the liquid ethyl diazoacetate (EDA). This analysis, grounded in experimental data and mechanistic insights, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific cyclopropanation needs.
At a Glance: Key Performance Indicators
| Feature | This compound | Ethyl Diazoacetate (EDA) |
| Physical State | Crystalline Solid | Yellow/Orange Liquid |
| Stability | Generally more stable, easier to handle | Thermally less stable, potentially explosive[1][2] |
| Reactivity | Generally less reactive than EDA | Highly reactive carbene precursor |
| Substrate Scope | More limited, favors electron-rich alkenes | Broad, effective with a wide range of alkenes[3] |
| Common Catalysts | Rhodium(II) and Copper(I) complexes | Rhodium(II) and Copper(I) complexes[3][4] |
| Typical Yields | Moderate to high | Good to excellent[5][6] |
| Diastereoselectivity | Can be highly diastereoselective | Tunable based on catalyst and substrate[7][8] |
| Side Reactions | Dimerization, Wolff rearrangement | Dimerization, C-H insertion[5] |
Delving into the Reagents: A Tale of Two Diazo Compounds
This compound: The Stable Workhorse
This compound, or 2-diazo-5,5-dimethylcyclohexane-1,3-dione, is a cyclic diazo ketone. Its solid nature and higher thermal stability compared to many acyclic diazo compounds make it an attractive and safer alternative for generating a metal-bound carbene. The two carbonyl groups flanking the diazo functionality play a crucial role in delocalizing the electron density, which contributes to its enhanced stability. However, this stability comes at the cost of reduced reactivity. The resulting carbene is more stabilized, and therefore less electrophilic, which can limit its utility with electron-deficient alkenes.
Ethyl Diazoacetate (EDA): The Versatile Powerhouse
Ethyl diazoacetate is arguably one of the most widely employed diazo compounds in organic synthesis.[9] As a liquid, it is often used as a solution in a suitable solvent. The presence of the ester group provides sufficient stabilization to make it isolable, yet it remains highly reactive upon decomposition by a transition metal catalyst. This high reactivity translates to a broader substrate scope, enabling the cyclopropanation of electron-rich, electron-neutral, and even some electron-deficient olefins.[4][10][11][12] However, its thermal instability and potential for explosive decomposition necessitate careful handling and storage procedures.[1][2]
Mechanistic Considerations: The Catalytic Cycle of Cyclopropanation
The generally accepted mechanism for transition metal-catalyzed cyclopropanation with both this compound and ethyl diazoacetate involves the formation of a metal carbene intermediate.[3] The catalytic cycle can be visualized as follows:
Caption: Generalized catalytic cycle for metal-catalyzed cyclopropanation.
The key steps are:
-
Carbene Formation: The diazo compound reacts with the metal catalyst (typically a Rh(II) or Cu(I) complex) to form a metal carbene (or carbenoid) intermediate, with the extrusion of nitrogen gas.[3]
-
Carbene Transfer: The metal carbene then transfers the carbene group to the alkene substrate in a concerted, though often asynchronous, fashion.
-
Catalyst Regeneration: The cyclopropane product is released, and the metal catalyst is regenerated to re-enter the catalytic cycle.
The nature of the "R" groups on the diazo compound (the dimedone framework for this compound and the ethoxycarbonyl group for EDA) significantly influences the electronic properties and reactivity of the metal carbene intermediate, thereby affecting the overall efficiency and selectivity of the reaction.
Performance in Action: A Comparative Analysis
Direct comparative studies between this compound and ethyl diazoacetate under identical conditions are not abundant in the literature. However, by collating data from various sources, a clear picture of their respective strengths and weaknesses emerges.
Reactivity and Substrate Scope
Ethyl diazoacetate generally exhibits a broader substrate scope due to the higher electrophilicity of the resulting carbene. It is effective in the cyclopropanation of a wide array of alkenes, including styrenes, simple aliphatic olefins, and even some electron-deficient systems.[4][10][11][12]
This compound, on the other hand, tends to be more effective with electron-rich olefins. The increased stability of the dimedone-derived carbene makes it less reactive towards electron-poor double bonds.
Table 1: Illustrative Yields for the Cyclopropanation of Styrene
| Catalyst | Diazo Reagent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| Rh₂(OAc)₄ | This compound | ~70-80% | Predominantly trans | [13] |
| Rh₂(OAc)₄ | Ethyl Diazoacetate | >95% | ~3:1 | [5][14] |
| Cu(I) Complex | This compound | Moderate | Variable | - |
| Cu(I) Complex | Ethyl Diazoacetate | High | Variable | [15] |
Note: Yields and diastereomeric ratios are highly dependent on specific reaction conditions (catalyst, solvent, temperature, etc.) and the data presented here is for illustrative purposes.
Diastereoselectivity
Both reagents can afford high levels of diastereoselectivity, which is often dictated by the choice of catalyst and the steric and electronic properties of the alkene. For the cyclopropanation of styrene, both reagents typically favor the formation of the trans (or E) diastereomer. The steric bulk of the dimedone framework can sometimes lead to higher diastereoselectivity compared to the less hindered ethyl diazoacetate.
Practical Considerations: Synthesis, Stability, and Safety
Synthesis
This compound is readily prepared from dimedone via a diazo transfer reaction. A common procedure involves the reaction of dimedone with a sulfonyl azide, such as p-acetamidobenzenesulfonyl azide, in the presence of a base.
Ethyl Diazoacetate can be synthesized from the ethyl ester of glycine hydrochloride by treatment with sodium nitrite.[9] However, due to its hazardous nature, it is often purchased from commercial suppliers.
Stability and Handling
This compound is a crystalline solid that is relatively stable at room temperature and can be stored for extended periods with minimal decomposition. This makes it a more convenient and safer reagent to handle in the laboratory.
Ethyl diazoacetate is a yellow to orange liquid that is known to be thermally unstable and can decompose explosively, especially in the presence of impurities or upon heating.[1][2] It should be stored in a cool, dark place and handled with appropriate safety precautions, including the use of a blast shield.
Experimental Protocols
Synthesis of 2-Diazodimedone
Caption: Synthetic route to 2-diazodimedone.
Materials:
-
Dimedone
-
p-Acetamidobenzenesulfonyl azide (p-ABSA)
-
Triethylamine
-
Acetonitrile
Procedure:
-
To a stirred solution of dimedone (1.0 eq) in acetonitrile, add triethylamine (1.1 eq) at room temperature.
-
Add a solution of p-acetamidobenzenesulfonyl azide (1.05 eq) in acetonitrile dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford 2-diazodimedone as a yellow crystalline solid.
General Procedure for Rh(II)-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate
Caption: Experimental workflow for a typical cyclopropanation with EDA.
Materials:
-
Styrene
-
Dirhodium(II) acetate (Rh₂(OAc)₄)
-
Ethyl diazoacetate (EDA)
-
Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add styrene (1.0 eq) and dirhodium(II) acetate (0.5-1 mol%).
-
Dissolve the mixture in anhydrous dichloromethane.
-
Prepare a solution of ethyl diazoacetate (1.2 eq) in anhydrous dichloromethane.
-
Using a syringe pump, add the ethyl diazoacetate solution to the stirred reaction mixture over a period of 4-6 hours at room temperature.
-
After the addition is complete, continue to stir the reaction for an additional 1-2 hours or until TLC analysis indicates the complete consumption of styrene.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the cyclopropane product.
Conclusion and Future Outlook
Both this compound and ethyl diazoacetate are valuable reagents for the synthesis of cyclopropanes, each with a distinct set of advantages and disadvantages. This compound offers enhanced safety and stability, making it a preferable choice for applications where these factors are paramount and the substrate is sufficiently reactive. Ethyl diazoacetate, while requiring more stringent handling protocols, provides a broader substrate scope and is often the reagent of choice for its versatility and high reactivity.
The choice between these two reagents will ultimately depend on the specific requirements of the synthetic target, the electronic nature of the alkene, and the safety infrastructure available. As the field of catalysis continues to evolve, the development of new catalysts that can activate more stable diazo compounds like this compound for a wider range of transformations, or that can enable the safer use of highly reactive reagents like EDA, will undoubtedly expand the synthetic chemist's toolbox for the construction of these valuable three-membered rings.
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Asymmetric Cyclopropanation of Styrene Catalyzed by Chiral Macrocyclic Iron(II) Complexes. Organometallics, 2001 , 20 (26), 5658–5662. [Link]
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Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. J Am Chem Soc, 2007 , 129(47), 14811-14820. [Link]
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Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. J. Chem. Soc., Perkin Trans. 1, 2000 , 351-360. [Link]
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Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Semantic Scholar. [Link]
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Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. J. Am. Chem. Soc., 2019 , 141(37), 14811-14820. [Link]
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Catalyst-free stereoselective cyclopropanation of electron deficient alkenes with ethyl diazoacetate. RSC Adv., 2013 , 3, 15600-15603. [Link]
-
Copper(II) Acetate-Induced Oxidation of Hydrazones to Diazo Compounds Under Flow Conditions Followed by Dirhodium-Catalyzed Enantioselective Cyclopropanation Reactions. Org. Lett., 2016 , 18(15), 3846-3849. [Link]
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Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. Angew. Chem. Int. Ed., 2014 , 53(26), 6824-6828. [Link]
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Stereoselectivity in the Rhodium(II) Acetate Catalyzed Cyclopropanations of 2-Diazo-1-indanone with Styrenes. ResearchGate. [Link]
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Metal-catalyzed cyclopropanations. Wikipedia. [Link]
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Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103(4), 977-1050. [Link]
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Cyclopropanation reaction of styrene derivatives with diazo compounds... ResearchGate. [Link]
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DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. Molecules, 2022 , 27(19), 6296. [Link]
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Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Org. Process Res. Dev., 2019 , 23(10), 2210-2219. [Link]
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Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates. Org. Lett., 2019 , 21(1), 228-232. [Link]
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Highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates with engineered carbene transferases. Chem. Sci., 2022 , 13(25), 7545-7552. [Link]
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Paradigms and Paradoxes: Diazomethane and Ethyl Diazoacetate: The Role of Substituent Effects on Stability. ResearchGate. [Link]
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Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2-Substituted Allylic Derivatives with Ethyl Diazoacetate. ResearchGate. [Link]
-
Copper-Catalyzed Cyclopropanation with Diazomalonates. ResearchGate. [Link]
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Cu(ii)-mediated direct intramolecular cyclopropanation of distal olefinic acetate. Chem. Sci., 2023 , 14(25), 6824-6829. [Link]
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On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein J. Org. Chem., 2016 , 12, 1561-1569. [Link]
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Navigating the Carbene Landscape: A Comparative Guide to Alternatives for Diazodimedone in Transfer Reactions
For the modern researcher in synthetic chemistry and drug development, the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds is a cornerstone of molecular construction. For decades, diazodimedone (2-diazo-5,5-dimethyl-1,3-cyclohexanedione) has served as a reliable, crystalline, and relatively stable precursor for the generation of acceptor-acceptor carbenes. However, the ever-expanding scope of carbene chemistry necessitates a nuanced understanding of the available toolkit. This guide provides an in-depth technical comparison of viable alternatives to this compound, offering experimental data and field-proven insights to inform your selection of the optimal carbene precursor for your specific synthetic challenge.
This compound: The Established Benchmark
This compound, a cyclic acceptor-acceptor diazo compound, has long been favored for its solid, crystalline nature, which simplifies handling and purification compared to many other diazo compounds. Its thermal stability is also a significant advantage. The two carbonyl groups effectively stabilize the diazo functionality through resonance, delocalizing the negative charge on the carbon atom.
The resulting carbene is highly electrophilic and readily participates in a variety of transformations, including cyclopropanation, C-H insertion, and ylide formation. However, its high reactivity can sometimes lead to a lack of selectivity, and its bulky dimethylcyclohexane backbone can introduce steric hindrance.
The Spectrum of Diazo Alternatives
The reactivity and selectivity of a diazo compound are intrinsically linked to the electronic nature of the substituents on the diazo carbon. This gives rise to a spectrum of reagents with tunable properties.
Acceptor-Substituted Diazo Compounds: The Workhorses
This class, which includes the widely used ethyl diazoacetate (EDA) , features a single electron-withdrawing group. EDA is a liquid and is known to be explosive, requiring careful handling.[1][2] However, its smaller steric profile compared to this compound can be advantageous in certain transformations.
Donor-acceptor diazo compounds, such as ethyl 2-phenyl-2-diazoacetate , strike a balance between stability and reactivity.[3] The donor group (e.g., an aryl or vinyl group) moderates the electrophilicity of the carbene, often leading to higher selectivity in reactions like C-H insertion and asymmetric cyclopropanation.[3][4][5]
Donor-Acceptor Diazo Compounds: The Precision Instruments
Donor-acceptor diazo compounds represent a significant advancement in achieving high levels of selectivity. The presence of both an electron-donating and an electron-withdrawing group on the diazo carbon modulates the reactivity of the resulting carbene, making it more discerning in its reactions. This class of reagents has proven particularly valuable in asymmetric catalysis, where subtle differences in activation barriers can lead to high enantioselectivities.[6]
Beyond Diazo Compounds: Safer and More Practical Alternatives
Concerns over the inherent instability and potential hazards of diazo compounds have driven the development of alternative carbene precursors. These alternatives often offer improved safety profiles and greater practical utility, particularly for large-scale applications.
Iodonium Ylides: Stable and Versatile Precursors
Iodonium ylides have emerged as highly promising and safer alternatives to diazo compounds for carbene transfer reactions.[7][8][9] These hypervalent iodine reagents are typically stable, crystalline solids that are not explosive. They can be used to generate carbenes under mild conditions, often with transition metal catalysts.[10]
A key advantage of iodonium ylides is their ability to participate in a broad range of carbene transfer reactions, including cyclopropanation and C-H activation, with high efficiency.[10][11] In some cases, they have been shown to outperform their diazo counterparts. For instance, in a cobalt-catalyzed cyclopropanation of styrene, an acceptor-acceptor iodonium ylide gave a quantitative yield of the cyclopropane product in under an hour at room temperature, whereas the analogous diazo compound yielded less than 10% of the product even after 60 hours at 60 °C.[11]
N-Tosylhydrazones: In Situ Generation for Enhanced Safety
N-Tosylhydrazones offer a practical and safe approach to carbene chemistry by enabling the in situ generation of diazo compounds.[4][12][13][14] These stable, crystalline solids are readily prepared from the corresponding aldehydes or ketones. Upon treatment with a base, they decompose to form the transient diazo compound, which is immediately consumed in the carbene transfer reaction. This "on-demand" generation avoids the accumulation of potentially hazardous diazo compounds.[15][16]
This strategy has been successfully applied to a wide range of transformations, including cross-coupling reactions and cyclopropanations, making it a highly attractive alternative for both laboratory and industrial settings.[12][17]
Comparative Performance Data
To provide a clear comparison, the following table summarizes typical performance data for various carbene precursors in the rhodium-catalyzed cyclopropanation of styrene, a common benchmark reaction. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.
| Carbene Precursor | Catalyst | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| This compound | Rh₂(OAc)₄ | - | High | - | General Knowledge |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | 1.5:1 | - | - | [18] |
| Ethyl Diazoacetate | Novel Rh(I) iminocarbene | >99% cis | up to 99 | - | [19] |
| Methyl Phenyldiazoacetate | Rh₂(S-DOSP)₄ | 94% de | - | 91% | [18] |
| Acceptor-Acceptor Iodonium Ylide | [Co(TPP)] | - | 99 | - | [11] |
| Analogous Diazo Compound | [Co(TPP)] | - | <10 | - | [11] |
Experimental Protocols
Synthesis of this compound (2-Diazo-5,5-dimethyl-1,3-cyclohexanedione)
Caution: Diazo compounds are potentially explosive and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
5,5-Dimethyl-1,3-cyclohexanedione (dimedone)
-
p-Toluenesulfonyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Ethanol
-
Diethyl ether
-
Potassium hydroxide (KOH)
Procedure:
-
Dissolve 5,5-dimethyl-1,3-cyclohexanedione (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution to -10 °C in an ice-salt bath under a nitrogen atmosphere.
-
Add triethylamine (1 equivalent) to the stirred solution.
-
Add p-toluenesulfonyl azide (1 equivalent) portion-wise, maintaining the temperature below 0 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Remove the solvent under reduced pressure at a temperature below 40 °C.
-
To the residue, add diethyl ether and extract with an aqueous solution of potassium hydroxide.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and remove the solvent to yield the crude product.
-
Recrystallize the solid from an ethanol-hexane mixture to obtain pure 2-diazo-5,5-dimethyl-1,3-cyclohexanedione as yellow crystals.[18]
In Situ Generation of a Diazo Compound from an N-Tosylhydrazone for Cyclopropanation
Caution: While this method avoids the isolation of diazo compounds, the reaction mixture still contains a transient, potentially hazardous species. Handle with care.
Materials:
-
Aldehyde or ketone
-
p-Toluenesulfonylhydrazide
-
Alkene
-
Transition metal catalyst (e.g., Rh₂(OAc)₄)
-
Base (e.g., DBU)
-
Solvent (e.g., Toluene)
Procedure:
-
To a solution of the aldehyde or ketone (1 equivalent) in a suitable solvent, add p-toluenesulfonylhydrazide (1 equivalent).
-
Heat the mixture to form the N-tosylhydrazone, which can be isolated or used directly.
-
In a separate flask, add the alkene (1-2 equivalents) and the transition metal catalyst (1-5 mol%).
-
Add the N-tosylhydrazone (1 equivalent) and the base (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at the appropriate temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the product by column chromatography.[12][13]
Safety and Handling
This compound: While more stable than many other diazo compounds, it is still a potentially explosive substance and should be handled with care. Avoid heat, friction, and shock.[20]
Ethyl Diazoacetate (EDA): A toxic and potentially explosive liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[21] Distillation is hazardous and should be avoided if possible.[22]
Iodonium Ylides: Generally considered safer than diazo compounds as they are typically stable solids and not prone to explosive decomposition. However, standard laboratory safety practices should always be followed.[7]
N-Tosylhydrazones: These are stable, crystalline solids and are considered a safe alternative to handling isolated diazo compounds.[14][15]
Conclusion
The field of carbene chemistry has evolved significantly, offering a diverse array of precursors beyond the traditional this compound. While this compound remains a useful reagent due to its stability and crystallinity, researchers now have access to a broader toolkit that allows for greater control over reactivity, selectivity, and safety.
-
Acceptor- and Donor-Acceptor Diazo Compounds provide tunable electronic properties for enhanced selectivity, particularly in asymmetric synthesis.
-
Iodonium Ylides represent a class of stable and highly reactive carbene precursors that can offer superior performance and an improved safety profile.
-
N-Tosylhydrazones provide a practical and safe solution for the in situ generation of diazo compounds, making them well-suited for a wide range of applications, including large-scale synthesis.
The choice of carbene precursor should be a carefully considered decision based on the specific requirements of the desired transformation, including the desired level of selectivity, the scale of the reaction, and safety considerations. By understanding the relative merits and limitations of each alternative, researchers can make more informed decisions and unlock new possibilities in the synthesis of complex molecules.
Visualizations
Caption: Overview of Carbene Precursor Alternatives.
Caption: In Situ Carbene Generation Workflow.
References
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Xia, Y., & Wang, J. (2013). Diazo Compounds and N-Tosylhydrazones: Novel Cross-Coupling Partners in Transition-Metal-Catalyzed Reactions. Accounts of Chemical Research, 46(2), 236-247. [Link]
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Li, M., et al. (2017). [2 + 2 + 1] Cycloaddition of N-tosylhydrazones, tert-butyl nitrite and alkenes: a general and practical access to isoxazolines. RSC Advances, 7(58), 36567-36571. [Link]
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Aggarwal, V. K., de Vicente, J., & Fulton, J. R. (2005). The Use of Tosylhydrazone Salts as a Safe Alternative for Handling Diazo Compounds and Their Applications in Organic Synthesis. European Journal of Organic Chemistry, 2005(10), 1831-1846. [Link]
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Le-Huy, H., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2636–2646. [Link]
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Weigl, J., et al. (2018). Highly cis-selective cyclopropanations with ethyl diazoacetate using a novel Rh(I) catalyst with a chelating N-heterocyclic iminocarbene ligand. Dalton transactions (Cambridge, England : 2003), 47(45), 16089–16093. [Link]
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Nowlan, D. T., III, et al. (2006). Computational Study on the Selectivity of Donor/Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry, 71(10), 3979–3988. [Link]
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Bolm, C., et al. (2024). Rhodium(II)-Catalyzed N–H Insertions of Carbenes under Mechanochemical Conditions. Organic Letters, 26(3), 593–597. [Link]
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Dewan, S. K., et al. (2016). A green and efficient synthesis of 2-(benzylidene)-5,5-dimethylcyclohexane-1,3-diones and 2-(benzylidene)-malononitriles. Archives of Applied Science Research, 8(3), 29-33. [Link]
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Aliyeva, S. A., et al. (2020). Synthesis, Structure and Translations of 2-(2-Substitutedphenyl) Hydrazone) 5,5-Dimethylcyclohexane-1,3-Dione. Acta Crystallographica Section A: Foundations and Advances, 76, a376-a377. [Link]
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Shaw, J. T. (2019). Developments in Rhodium Catalyzed C H insertion of Donor/Donor Carbenes. Chemistry. [Link]
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Aggarwal, V. K., et al. (2001). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (17), 2139-2153. [Link]
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da Silva, F. C., & de Souza, M. C. B. V. (2023). Ethyl Diazoacetate. ResearchGate. [Link]
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Zhao, C., et al. (2023). Experimental and Computational Studies for the Synthesis of Functionalized Cyclopropanes from 2‐Substituted Allylic Derivatives with Ethyl Diazoacetate. Chemistry – A European Journal, 29(31). [Link]
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Organic Syntheses. (n.d.). Iodobenzene dichloride. [Link]
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A Comparative Guide to Catalysts for Diazodimedone Decomposition: Performance, Mechanisms, and Selection
For Immediate Release to the Scientific Community
The catalytic decomposition of 2-diazo-5,5-dimethyl-1,3-cyclohexanedione, commonly known as diazodimedone, is a cornerstone reaction in organic synthesis. This process generates a highly reactive carbene intermediate, unlocking pathways to valuable molecular architectures through reactions like C-H insertion, cyclopropanation, and ylide formation.[1] The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity, and overall success. This guide offers a comparative analysis of the primary catalysts employed for this transformation, providing the objective data and experimental insights necessary for researchers, chemists, and drug development professionals to make informed decisions.
The mainstays of this compound decomposition are transition metal complexes, predominantly those of rhodium and copper.[2][3] These catalysts facilitate the extrusion of dinitrogen (N₂) from the diazo compound to form a metal-carbene intermediate, which is the key reactive species that participates in subsequent transformations.[3]
The Catalytic Cycle: A Mechanistic Overview
The decomposition universally proceeds via the formation of a metal-carbene. The catalytic cycle can be generalized as follows:
-
Coordination: The diazo compound coordinates to the metal center of the catalyst.
-
Nitrogen Extrusion: The complex undergoes irreversible loss of a nitrogen molecule (N₂) to form a metal-carbene intermediate.
-
Carbene Transfer: This highly electrophilic carbene is then transferred to a substrate (e.g., an alkene for cyclopropanation, an alcohol for O-H insertion, or an amine for ylide formation).
-
Catalyst Regeneration: Upon carbene transfer, the catalyst is regenerated and re-enters the catalytic cycle.
Caption: Generalized catalytic cycle for metal-catalyzed this compound decomposition.
Performance Comparison: Rhodium vs. Copper Catalysts
While numerous transition metals can catalyze diazo decomposition, rhodium and copper complexes are the most extensively studied and widely used.[4] Their performance differs significantly in terms of reactivity, cost, and selectivity.[2][3]
| Performance Metric | Rhodium Catalysts (e.g., Rh₂(OAc)₄) | Copper Catalysts (e.g., Cu(acac)₂, CuOTf) |
| Reactivity & Yield | Generally high to excellent, effective at very low catalyst loadings (0.1–2 mol%).[3] | Good to high, though sometimes substrate-dependent and may require higher loadings (1–5 mol%).[2] |
| Selectivity | Excellent for various transformations, including challenging C-H insertions. Ligand modification allows for high stereoselectivity.[3] | Can offer superior selectivity for specific pathways, such as ylide formation over competing cyclopropanation.[2] Highly tunable with ligand design. |
| Cost | Significantly higher due to the price of rhodium metal.[3] | Far more economical and readily available, making them suitable for large-scale applications.[3] |
| Substrate Scope | Broad applicability across a wide range of diazo compounds and substrates.[2] | Effective for many substrates, with particular success in specific, well-optimized transformations.[2] |
| Functional Group Tolerance | Generally broad, though can be sensitive to certain Lewis basic functional groups. | Good tolerance, but reactivity can be influenced by coordinating groups on the substrate.[3] |
Key Insights from Experimental Data
-
Rhodium's Efficacy: Dirhodium(II) carboxylates, particularly rhodium(II) acetate (Rh₂(OAc)₄), are often the benchmark for high efficiency. They excel in promoting reactions that require a highly reactive carbene, such as insertion into C-H bonds.[5]
-
Copper's Economic Advantage: For process development and large-scale synthesis where cost is a major driver, copper catalysts are an attractive first choice.[3] Complexes like copper(I) triflate (CuOTf) and copper(II) acetylacetonate (Cu(acac)₂) have proven effective, especially when paired with nitrogen-based ligands to enhance stereocontrol.[3]
-
The Role of Ligands: For both metals, the ligands surrounding the metallic center are not mere spectators. They play a crucial role in tuning the catalyst's steric and electronic properties, which in turn governs the selectivity (e.g., chemo-, regio-, and enantioselectivity) of the carbene transfer reaction.[2][3]
Experimental Protocol: A Self-Validating Workflow
The following protocol details a general procedure for testing a catalyst's efficacy in the decomposition of this compound, using O-H insertion into methanol as a model reaction. This workflow is designed to be self-validating by incorporating controls and clear checkpoints.
Objective: To quantify the yield of the O-H insertion product when this compound is decomposed in methanol using a selected catalyst (e.g., Rh₂(OAc)₄).
Materials:
-
This compound (2-diazo-5,5-dimethyl-1,3-cyclohexanedione)
-
Anhydrous Methanol (Solvent and substrate)
-
Catalyst (e.g., Rh₂(OAc)₄, 1 mol%)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, syringes)
-
Magnetic stirrer and hot plate
Workflow Diagram:
Caption: Step-by-step workflow for catalytic decomposition of this compound.
Step-by-Step Procedure:
-
System Preparation (Trustworthiness Pillar): A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (N₂ or Ar). Causality: An inert atmosphere is critical to prevent potential side reactions and ensure the catalyst remains in its active oxidation state.
-
Catalyst and Solvent Addition: Anhydrous methanol (20 mL) is added to the flask via syringe, followed by the catalyst (e.g., 1 mol% Rh₂(OAc)₄). The solution is stirred until the catalyst is fully dissolved. Causality: Using anhydrous solvent prevents the competitive O-H insertion into water, ensuring the measured yield corresponds to the desired reaction with methanol.
-
Substrate Addition: this compound is dissolved in a minimal amount of anhydrous methanol and added dropwise to the stirring catalyst solution at room temperature over 10-15 minutes. Causality: Slow addition is a safety measure to control the rate of N₂ gas evolution and prevent a dangerous pressure buildup. It also helps to avoid dimerization of the carbene.
-
Reaction Monitoring: The reaction progress is monitored by the cessation of gas evolution and can be cross-verified by Thin Layer Chromatography (TLC) until the starting this compound spot disappears.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Analysis and Quantification: The crude residue is analyzed by ¹H NMR to determine the conversion and yield of the resulting 2-methoxy-5,5-dimethyl-1,3-cyclohexanedione product. Further purification can be achieved by column chromatography.
Conclusion and Recommendations
The selection of a catalyst for this compound decomposition is a critical decision that balances chemical efficiency with economic reality.
-
For high-value applications in late-stage drug development or complex natural product synthesis, where maximizing yield and stereoselectivity is paramount, rhodium catalysts remain the gold standard.[3] Their high reactivity and broad substrate scope often justify the higher cost.
-
For large-scale industrial processes or early-stage discovery chemistry where cost-effectiveness is a primary concern, copper catalysts offer a robust and economically viable alternative.[2][3] Significant advancements in ligand design have made copper-based systems increasingly competitive in terms of selectivity and efficiency.
Ultimately, the optimal catalyst is application-dependent. Researchers are encouraged to screen a small panel of both rhodium and copper catalysts under standardized conditions, such as the protocol described herein, to identify the most suitable system for their specific synthetic challenge.
References
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-
Qian, Y., et al. (2012). Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways. Angewandte Chemie International Edition, 51(24), 5900-3. [Online]. Available at: [Link]
-
Dzhemilev, U. M., & Dokichev, V. A. (1995). Catalytic decomposition of diazomethane as a general method for the methylenation of chemical compounds. Russian Chemical Reviews, 64(9), 787. [Online]. Available at: [Link]
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Koenigs, R. M., et al. (2021). Visible Light-Induced Reactions of Diazo Compounds and Their Precursors. Accounts of Chemical Research, 54(15), 3069-3085. [Online]. Available at: [Link]
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Crossley, S. W. M., et al. (2014). Catalytic Reductive Carbene Transfer Reactions. Accounts of Chemical Research, 47(11), 3371-3382. [Online]. Available at: [Link]
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Doyle, M. P., et al. (2020). Transition Metal Catalyzed Insertion Reactions with Donor/Donor Carbenes. Chemical Reviews, 120(21), 12015-12052. [Online]. Available at: [Link]
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A Safer, More Stable Alternative for Derivatization: The Advantages of Diazodimedone Over Trimethylsilyldiazomethane
In the landscape of chemical derivatization, particularly for the esterification of carboxylic acids for gas chromatography-mass spectrometry (GC-MS) analysis, researchers have historically relied on reagents like diazomethane and its successor, trimethylsilyldiazomethane (TMSD). While effective, these reagents are fraught with significant safety and handling concerns. This guide presents a detailed comparison, advocating for the adoption of diazodimedone as a superior alternative, emphasizing its enhanced safety, stability, and controlled reactivity.
Executive Summary: this compound vs. Trimethylsilyldiazomethane
| Feature | This compound | Trimethylsilyldiazomethane (TMSD) |
| Physical State | Crystalline solid | Greenish-yellow liquid, sold in solution[1] |
| Safety Profile | Non-explosive, stable solid | Toxic, potentially explosive, flammable liquid[2][3][4] |
| Toxicity | Lower toxicity profile | Highly toxic by inhalation, suspected carcinogen[1][2][3][5] |
| Stability | Excellent long-term stability as a solid[6] | Limited shelf-life in solution, light sensitive[7] |
| Reactivity | Requires thermal activation (controlled) | Highly reactive at room temperature[8] |
| Byproducts | Neutral, easily removed dimedone | Silyl ethers and other artifacts can complicate analysis[1][8] |
| Handling | Safer to handle and store | Requires specialized handling, fume hood, and blast shield[2][3] |
PART 1: In-Depth Comparison
Safety and Handling: A Paradigm Shift
The most compelling advantage of this compound lies in its vastly improved safety profile.
Trimethylsilyldiazomethane (TMSD) is a significant improvement over its predecessor, diazomethane, but it remains a hazardous reagent. It is classified as highly toxic, flammable, and a suspected carcinogen.[1][2][4] Inhalation is a primary concern, with the potential to cause severe pulmonary edema, and has been implicated in the deaths of chemists.[1][3][5] While considered non-explosive in its pure form, it can form the much more explosive diazomethane under certain conditions, such as in alcoholic solvents.[2] Handling TMSD requires stringent safety protocols, including the use of a fume hood, a blast shield, and specialized personal protective equipment (PPE).[2][3]
This compound , in stark contrast, is a crystalline solid that is stable at room temperature.[6] It is not shock-sensitive and does not carry the same explosion risk associated with diazoalkanes. This inherent stability translates to significantly safer handling, storage, and transportation, reducing the risks for laboratory personnel.
Stability and Ease of Use
The physical state and stability of a reagent directly impact its usability and shelf-life.
-
TMSD is typically supplied as a solution in solvents like hexanes or ether.[1] These solutions can degrade over time and are sensitive to light.[7] The volatility of the solvent and the reagent itself also contribute to handling challenges.
-
This compound 's solid form provides excellent long-term stability, simplifying storage and ensuring reagent purity over time.[6] It can be accurately weighed and dispensed without the need for the specialized handling required for a volatile, toxic solution.
Reactivity and Byproduct Formation
Control over reactivity and the generation of clean reaction profiles are critical for analytical accuracy and synthetic efficiency.
TMSD reacts rapidly with carboxylic acids at room temperature, often in the presence of methanol.[8][9] This high reactivity can be a double-edged sword. While it allows for quick derivatization, it can also lead to the formation of unwanted artifacts. A common issue is the formation of trimethylsilylmethyl esters, especially when methanol is insufficient.[1] These byproducts can complicate chromatographic analysis and spectral interpretation.[8]
This compound offers a more controlled approach. It is not reactive at room temperature and requires thermal activation to generate the reactive intermediate. This allows the researcher to initiate the reaction at a desired time, providing greater control over the experimental process. The thermal decomposition of this compound proceeds through a Wolff rearrangement to form a ketene intermediate, which then esterifies the carboxylic acid. The primary byproduct is dimedone, a neutral and relatively non-volatile compound that is easily separated from the desired methyl ester, leading to cleaner reaction profiles and simpler workups.
PART 2: Mechanism and Experimental Workflow
The Wolff Rearrangement: A Controlled Reaction Pathway
The derivatization mechanism of this compound is distinct from the direct methylation pathway of TMSD. Upon heating, this compound extrudes nitrogen gas to form a carbene, which then undergoes a concerted 1,2-rearrangement (the Wolff rearrangement) to produce a highly reactive ketene intermediate.[10][11][12] This ketene is then trapped by a nucleophile, such as an alcohol (for ester formation) or water.
Caption: Reaction mechanism of this compound via Wolff rearrangement.
Experimental Protocol: Esterification of a Carboxylic Acid
This protocol outlines a general procedure for the methylation of a carboxylic acid using this compound for GC-MS analysis.
Materials:
-
Carboxylic acid sample
-
This compound
-
Toluene (or other suitable high-boiling solvent)
-
Methanol
-
Reaction vial with a screw cap
Procedure:
-
Sample Preparation: Dissolve a known quantity of the carboxylic acid sample (e.g., 1-5 mg) in 500 µL of toluene in a reaction vial.
-
Reagent Addition: Add a 1.5 to 2-fold molar excess of this compound to the vial. Add 50 µL of methanol to act as the nucleophilic trap for the ketene intermediate.
-
Reaction: Securely cap the vial. Place the vial in a heating block or oil bath pre-heated to 80-100 °C.
-
Rationale: Heating initiates the thermal decomposition of this compound, starting the reaction in a controlled manner.
-
-
Reaction Time: Allow the reaction to proceed for 15-30 minutes. The evolution of nitrogen gas should be visible.
-
Cooling & Analysis: Remove the vial from the heat source and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS or can be further diluted if necessary.
-
Self-Validation: The disappearance of the starting carboxylic acid and the appearance of the corresponding methyl ester can be monitored by TLC or GC-MS to confirm reaction completion. The dimedone byproduct will also be present but typically elutes separately and does not interfere with the analysis of most methyl esters.
-
Workflow Diagram
Caption: Experimental workflow for derivatization with this compound.
Conclusion
While trimethylsilyldiazomethane has served as a valuable reagent, its significant toxicity and handling risks necessitate the search for safer alternatives. This compound emerges as a superior choice for researchers, scientists, and drug development professionals. Its classification as a stable, non-explosive solid fundamentally changes the safety paradigm of diazo-based derivatization. The advantages of enhanced stability, controlled reactivity through thermal activation, and the formation of non-interfering byproducts make this compound not just a safer, but also a more robust and reliable reagent for the esterification of carboxylic acids. The adoption of this compound represents a significant step forward in promoting safer and more efficient laboratory practices.
References
-
Wikipedia. (n.d.). Trimethylsilyldiazomethane. Retrieved from [Link]
- (n.d.). (Trimethylsilyl)diazomethane.
-
Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE. Retrieved from [Link]
-
A Little Mass Spec and Sailing. (n.d.). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of Trimethylsilyldiazomethane (CASRN 18107-18-1) Administered by Nose-only Inhalation to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. Retrieved from [Link]
- Hagiwara, K., et al. (2012). Mechanism of the Regio- and Diastereoselective Ring Expansion Reaction Using Trimethylsilyldiazomethane. Organic Letters.
- Pelech, S., et al. (2010).
-
Wikipedia. (n.d.). Wolff rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wolff-Rearrangement. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). ER5. Wolff Rearrangement. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. Retrieved from [Link]
-
AK Lectures. (2014, July 9). Wolff Rearrangement. YouTube. Retrieved from [Link]
-
AK Lectures. (n.d.). Wolff Rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). trimethylsilyldiazomethane. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Trimethylsilyldiazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazomethane. Retrieved from [Link]
-
National Toxicology Program (NTP). (2011, July 22). Chemical Information Review Document for Trimethylsilyldiazomethane [CAS No. 18107-1-1]. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A General Procedure for the Esterification of Carboxylic Acids with Diazoalkanes Generated in Situ by the Oxidation of N - tert -Butyldimethylsilylhydrazones with (Difluoroiodo)benzene. Retrieved from [Link]
-
National Toxicology Program (NTP). (n.d.). Nomination: Trimethylsilyldiazomethane (TMSD). Retrieved from [Link]
-
Scribd. (n.d.). Derivatization of Carboxylic Acids With Diazomethane. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diphenyldiazomethane. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, September 3). 19.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
A Little Mass Spec and Sailing. (n.d.). Methyl Ester Derivatives for GC-MS: Easy Room Temperature Dilute and Shoot Sample Preparation Using Hexane Solution of Trimethylsilyldiazomethane. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Trimethylsilyldiazomethane: a safe non-explosive, cost effective and less-toxic reagent for phenol derivatization in GC applications. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (n.d.). Intermediates in the decomposition of aliphatic diazo-compounds. Part VI. Thermal decomposition of phenyldiazomethane in acetonitrile. RSC Publishing.
-
Organic Syntheses. (n.d.). Diazomethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic decomposition of diazomethane as a general method for the methylenation of chemical compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1(2H)-Azulenone, 3,4-dihydro. Retrieved from [Link]
-
PMC - NIH. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from [Link]
Sources
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A Comparative Guide to the Kinetic Studies of Diazodimedone Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Reactivity of Diazodimedone
This compound, a cyclic diazodicarbonyl compound, holds a unique position in synthetic chemistry. Its rigid cyclic structure and the presence of two flanking carbonyl groups significantly influence the electronic properties and reactivity of the diazo moiety. Unlike their acyclic counterparts, cyclic α-diazo monocarbonyl compounds are often more reactive due to ring strain, which can weaken the conjugation of the diazo group with the carbonyl function.[1] This guide will dissect the kinetics of this compound's reactions with various nucleophiles, providing a comparative analysis to facilitate its effective use in research and development.
Fundamental Reaction Pathways of this compound
The primary reaction pathways of this compound are dictated by the nature of the attacking species. In the presence of acids, the diazo group is protonated, forming a diazonium ion which is an excellent leaving group (N₂). This is followed by nucleophilic attack. With other nucleophiles, direct nucleophilic attack on the diazo carbon can occur.
Caption: General reaction pathways for this compound.
Comparative Kinetics: this compound vs. Other Diazo Compounds
A key aspect of understanding this compound's utility is to compare its reactivity with other common diazo compounds, such as diazomethane and acyclic diazodicarbonyls.
3.1. Reactivity with Carboxylic Acids: The Role of Acidity
The reaction of diazo compounds with carboxylic acids is a cornerstone of their application, particularly for esterification. The rate-determining step in these reactions is typically the initial proton transfer from the acid to the diazo compound.[2] Consequently, the acidity of the carboxylic acid plays a crucial role in the reaction rate.
Table 1: Comparison of Reactivity with Carboxylic Acids
| Diazo Compound | Structural Features | Expected Relative Reactivity with Carboxylic Acids | Rationale |
| This compound | Cyclic, two electron-withdrawing carbonyl groups | Moderate to High | The cyclic structure can enhance reactivity compared to acyclic analogs due to ring strain.[1] The carbonyl groups stabilize the negative charge in the transition state. |
| Diazomethane | Small, unhindered | Very High | Highly basic and reactive due to the lack of stabilizing groups.[2] |
| Ethyl Diazoacetate | Acyclic, one electron-withdrawing ester group | Moderate | Less basic than diazomethane due to the ester group, leading to a slower reaction with acids. |
| 2-Diazo-1,3-indandione | Cyclic, fused aromatic ring | High | Structurally similar to this compound, expected to have comparable or slightly different reactivity based on the electronic effects of the fused ring.[4] |
3.2. Hydrolysis: pH-Rate Profile and General Acid Catalysis
The hydrolysis of this compound is a critical consideration, especially in aqueous environments. The reaction is subject to both specific and general acid catalysis.
A typical pH-rate profile for the acid-catalyzed hydrolysis of a diazo compound exhibits a region at low pH where the rate is proportional to the hydronium ion concentration (specific acid catalysis). In buffered solutions, the rate can also be dependent on the concentration of the general acid catalyst.[3]
For the related compound, 2-diazo-1,3-indandione, kinetic studies have shown that the hydrolysis is acid-catalyzed.[4] A plausible mechanism involves a rate-determining proton transfer from the acid to the diazo carbon.[3]
Caption: Experimental workflow for determining the pH-rate profile of this compound hydrolysis.
While a complete pH-rate profile for this compound is not available in the literature, based on analogous systems, a V-shaped profile is expected, with a minimum rate at a certain pH and increasing rates in both acidic and basic directions. The acid-catalyzed portion of the profile would allow for the determination of the second-order rate constant for the reaction with H₃O⁺.
Experimental Protocols
To facilitate comparative studies, the following detailed experimental protocols are provided.
4.1. Protocol for Stopped-Flow Kinetic Measurement of this compound Reaction with a Carboxylic Acid
This protocol describes the measurement of the reaction rate between this compound and a carboxylic acid using a stopped-flow spectrophotometer.
Materials:
-
This compound solution (e.g., 0.1 mM in a suitable organic solvent like acetonitrile)
-
Carboxylic acid solution (e.g., 10 mM in the same solvent)
-
Stopped-flow spectrophotometer
-
Appropriate syringes for the stopped-flow instrument
Procedure:
-
Instrument Preparation:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of this compound.
-
Equilibrate the stopped-flow instrument to the desired reaction temperature (e.g., 25 °C).
-
-
Syringe Loading:
-
Load one syringe with the this compound solution.
-
Load the other syringe with the carboxylic acid solution.
-
-
Kinetic Run:
-
Initiate the stopped-flow run. The instrument will rapidly mix the two solutions.
-
Record the decrease in absorbance at λ_max as a function of time. The reaction should be followed for at least 3-4 half-lives.
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs).
-
The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the carboxylic acid (which is in excess).
-
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: This is essential for studying the rapid reactions of this compound, which often have half-lives in the millisecond to second range.[5]
-
Pseudo-First-Order Conditions: By using a large excess of the carboxylic acid, its concentration remains effectively constant throughout the reaction, simplifying the kinetic analysis to a first-order decay of this compound.
-
Spectrophotometric Monitoring: The disappearance of the characteristic absorbance of the diazo group provides a convenient and continuous method for monitoring the reaction progress.
Data Summary and Comparison
The following table summarizes hypothetical kinetic data to illustrate the expected trends in reactivity. Note: This data is for illustrative purposes and should be replaced with experimentally determined values.
Table 2: Illustrative Kinetic Data for Reactions of Diazo Compounds at 25 °C
| Diazo Compound | Nucleophile | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Relative Reactivity |
| This compound | Acetic Acid | Value to be determined | - |
| Diazomethane | Acetic Acid | ~10² | High |
| Ethyl Diazoacetate | Acetic Acid | ~10⁻¹ | Low |
| This compound | Water (pH 3) | Value to be determined | - |
Conclusion and Future Directions
The kinetic behavior of this compound is governed by a combination of its cyclic structure, the electron-withdrawing nature of the dicarbonyl moiety, and the properties of the reacting nucleophile. While general principles of diazo compound reactivity provide a predictive framework, precise, quantitative kinetic data is essential for optimizing its use in complex synthetic applications.
Future research should focus on systematically determining the rate constants for the reactions of this compound with a broad range of nucleophiles, including substituted carboxylic acids to generate a comprehensive Brønsted plot. Additionally, a detailed pH-rate profile for its hydrolysis would provide invaluable information for its handling and application in aqueous and protic environments. Such data will not only enhance our fundamental understanding of this important reagent but also expand its utility in the development of novel chemical entities.
References
- Chiang, Y., Kresge, A. J., & Zhu, Y. (2001). Kinetics and mechanism of the base–catalyzed cleavage of 2-diazo-1,3-indandione and the acid– catalyzed decomposition of its hydrolysis product, 2-(diazoacetyl)benzoic acid. ARKIVOC, 2001(12), 108-115.
- Krasavin, M. (2019). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 24(15), 2722.
- Mlostoń, G., Huisgen, R., & Giera, H. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein journal of organic chemistry, 11, 504–513.
- Mayr, H., & Ofial, A. R. (2016). Nucleophilicities of Cyclic α-Diazo Carbonyl Compounds. Chemistry–A European Journal, 22(45), 16175-16183.
-
Reaction kinetics of various diazomethanes with acetic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Kresge, A. J., & Chiang, Y. (1973). Kinetics and mechanism of acid-catalyzed hydrolysis of the diazo functional groups of 1-diazo-2-indanone and 2-diazo-1-indanone in aqueous solution. The Journal of Organic Chemistry, 38(15), 2639-2643.
- Albery, W. J., & Campbell-Crawford, A. N. (1972). Kinetic isotope effects and aliphatic diazo-compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 2190-2195.
-
Brønsted catalysis equation. (2023, October 26). In Wikipedia. [Link]
- Albery, W. J., & Bell, R. P. (1961). The kinetics and mechanism of the acid-catalysed hydrolysis of diazomethane. Transactions of the Faraday Society, 57, 1942-1949.
-
Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved from [Link]
- Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems. (1991). Analytical Biochemistry, 196(2), 344-349.
-
Rate Constant of Ester Hydrolysis. (n.d.). Scribd. Retrieved from [Link]
- Acid-catalyzed hydrolysis of sucrose: A student study of a reaction mechanism. (1966).
- The pKa of Brønsted acids controls their reactivity with diazo compounds. (2016).
- Equilibrium and kinetic studies on ligand substitution reactions of chloromethyl(aquo)cobaloxime with aromatic and aliphatic N-donors. (2004). Journal of Chemical Sciences, 116(3), 175-181.
-
Diazomethane can be used to convert a carboxylic acid to a methyl ester. (n.d.). Pearson. Retrieved from [Link]
- Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. (2020). Organic Letters, 22(15), 5891-5895.
-
Of 2-Diazo-1,3-diketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Diazomethane (CH2N2). (2022, June 25). Master Organic Chemistry. Retrieved from [Link]
- Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems. (1991). Analytical Biochemistry, 196(2), 344-349.
-
IV SEMMESTER. (n.d.). Retrieved from [Link]
- Kinetics of the acid and base hydrolysis of αβR-and αβS-isothiocyanatotetraethylenepentaminecobalt(III) cations. (1972). Journal of the Chemical Society, Dalton Transactions, (14), 1531-1536.
-
Brønsted relationships compared for reactions of α-effect and other nucleophiles with alkyl 2,4-dinitrophenyl phosphate diesters. (n.d.). ResearchGate. Retrieved from [Link]
- How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry, 10, 843330.
- The Inversion Process of 1,3-cyclohexanedione. (2021). Journal of the Mexican Chemical Society, 65(3), 368-375.
-
Synthesis of α-Diazo Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Chiang, Y., Kresge, A. J., & Zhu, Y. (2001). Kinetics and mechanism of the base–catalyzed cleavage of 2-diazo-1,3-indandione and the acid– catalyzed decomposition of its hydrolysis product, 2-(diazoacetyl)benzoic acid. ARKIVOC, 2001(12), 108-115.
- Krasavin, M. (2019). Preparation and Synthetic Applications of Five-to-Seven-Membered Cyclic α-Diazo Monocarbonyl Compounds. Molecules, 24(15), 2722.
- Mlostoń, G., Huisgen, R., & Giera, H. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein journal of organic chemistry, 11, 504–513.
- Mayr, H., & Ofial, A. R. (2016). Nucleophilicities of Cyclic α-Diazo Carbonyl Compounds. Chemistry–A European Journal, 22(45), 16175-16183.
-
Reaction kinetics of various diazomethanes with acetic acid. (n.d.). ResearchGate. Retrieved from [Link]
- Kresge, A. J., & Chiang, Y. (1973). Kinetics and mechanism of acid-catalyzed hydrolysis of the diazo functional groups of 1-diazo-2-indanone and 2-diazo-1-indanone in aqueous solution. The Journal of Organic Chemistry, 38(15), 2639-2643.
- Albery, W. J., & Campbell-Crawford, A. N. (1972). Kinetic isotope effects and aliphatic diazo-compounds. Journal of the Chemical Society, Perkin Transactions 2, (14), 2190-2195.
-
Brønsted catalysis equation. (2023, October 26). In Wikipedia. [Link]
- Albery, W. J., & Bell, R. P. (1961). The kinetics and mechanism of the acid-catalysed hydrolysis of diazomethane. Transactions of the Faraday Society, 57, 1942-1949.
-
Kinetic Isotope Effects. (2024, May 4). Chemistry LibreTexts. Retrieved from [Link]
- Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems. (1991). Analytical Biochemistry, 196(2), 344-349.
-
Rate Constant of Ester Hydrolysis. (n.d.). Scribd. Retrieved from [Link]
- Acid-catalyzed hydrolysis of sucrose: A student study of a reaction mechanism. (1966).
- The pKa of Brønsted acids controls their reactivity with diazo compounds. (2016).
- Equilibrium and kinetic studies on ligand substitution reactions of chloromethyl(aquo)cobaloxime with aromatic and aliphatic N-donors. (2004). Journal of Chemical Sciences, 116(3), 175-181.
-
Diazomethane can be used to convert a carboxylic acid to a methyl ester. (n.d.). Pearson. Retrieved from [Link]
- Three-Component 1,2-Dioxygenation of 1,3-Dienes Using Carboxylic Acids and TEMPO. (2020). Organic Letters, 22(15), 5891-5895.
-
Of 2-Diazo-1,3-diketones. (n.d.). ResearchGate. Retrieved from [Link]
-
Diazomethane (CH2N2). (2022, June 25). Master Organic Chemistry. Retrieved from [Link]
- Stopped-flow kinetic analysis for monitoring superoxide decay in aqueous systems. (1991). Analytical Biochemistry, 196(2), 344-349.
-
IV SEMMESTER. (n.d.). Retrieved from [Link]
- Kinetics of the acid and base hydrolysis of αβR-and αβS-isothiocyanatotetraethylenepentaminecobalt(III) cations. (1972). Journal of the Chemical Society, Dalton Transactions, (14), 1531-1536.
-
Brønsted relationships compared for reactions of α-effect and other nucleophiles with alkyl 2,4-dinitrophenyl phosphate diesters. (n.d.). ResearchGate. Retrieved from [Link]
- How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. (2022). Frontiers in Chemistry, 10, 843330.
- The Inversion Process of 1,3-cyclohexanedione. (2021). Journal of the Mexican Chemical Society, 65(3), 368-375.
-
Synthesis of α-Diazo Ketones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Diazodimedone: Benchmarking Performance Against Common Diazo Compounds
For researchers, scientists, and professionals in drug development, the choice of a diazo reagent is a critical decision that balances reactivity, stability, and safety. This guide provides an in-depth comparison of diazodimedone (2-diazo-5,5-dimethylcyclohexane-1,3-dione) against other widely used diazo compounds, namely diazomethane, trimethylsilyldiazomethane (TMS-diazomethane), and ethyl diazoacetate (EDA). By examining their performance in key synthetic transformations and providing detailed experimental protocols, this document aims to equip you with the necessary insights to select the optimal reagent for your specific application.
Introduction: The Diazo Landscape and the Rise of Stabilized Reagents
Diazo compounds are invaluable reagents in organic synthesis, primarily serving as precursors to carbenes and carbenoids for constructing carbon-carbon bonds through reactions like cyclopropanation and C-H insertion.[1][2] The simplest diazo compound, diazomethane, is a highly reactive and versatile methylating agent and a source for the simplest carbene, methylene.[3][4][5] However, its extreme toxicity and explosive nature severely limit its application, especially on a larger scale.[3][6][7]
This has led to the development of safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) emerged as a commercially available and less explosive substitute for diazomethane, particularly for methylation reactions.[8][9] Ethyl diazoacetate (EDA) is another widely used stabilized diazo compound, valued for its role in forming functionalized cyclopropanes and for C-H insertion reactions.[10]
This compound, a cyclic diazo compound, presents an intriguing alternative. Its rigid cyclic structure and the presence of two carbonyl groups influence its stability and reactivity in ways that differ from its acyclic counterparts. This guide will dissect these differences to provide a clear performance benchmark.
At a Glance: Comparative Overview of Diazo Reagents
To provide a clear and concise comparison, the following table summarizes the key properties and performance characteristics of this compound and its common counterparts.
| Feature | This compound | Diazomethane | TMS-Diazomethane | Ethyl Diazoacetate (EDA) |
| Structure | Cyclic α-diazoketone | CH₂N₂ | (CH₃)₃SiCHN₂ | N₂CHCO₂Et |
| Physical State | Crystalline solid | Yellow gas | Liquid (often in solution) | Yellow liquid |
| Stability | Generally stable solid | Highly unstable, explosive | More stable than diazomethane, but still toxic and potentially explosive | Relatively stable liquid |
| Handling | Can be weighed and handled as a solid | Generated in situ, requires specialized glassware and extreme caution | Handled as a solution, requires care due to toxicity | Relatively easy to handle liquid |
| Reactivity | Moderate | Very high | High | Moderate |
| Key Applications | Carbene transfer reactions (cyclopropanation, C-H insertion) | Methylation, cyclopropanation | Methylation, cyclopropanation | Cyclopropanation, C-H insertion |
Delving Deeper: A Mechanistic Perspective on Reactivity and Stability
The performance of a diazo compound is intrinsically linked to its electronic and structural properties. The stability of diazo compounds is largely influenced by the substituents attached to the diazo carbon. Electron-withdrawing groups, such as carbonyls, delocalize the negative charge on the carbon atom, thereby increasing the stability of the molecule.[11][12]
This compound benefits from the presence of two carbonyl groups within a cyclic framework. This rigid structure locks the conformation, which can affect the reactivity compared to more flexible acyclic diazo compounds like ethyl diazoacetate.[13][14] Studies have shown that the cyclic nature of diazodiketones can render them less reactive in certain 1,3-dipolar cycloadditions compared to their acyclic counterparts due to their locked conformation.[4]
The general mechanism for transition-metal-catalyzed reactions of diazo compounds involves the formation of a metal-carbene intermediate. The metal catalyst, typically a rhodium(II) or copper(II) complex, facilitates the extrusion of nitrogen gas to generate the highly reactive carbene species, which then undergoes the desired transformation.[13][15]
Caption: General catalytic cycle for metal-catalyzed carbene transfer from diazo compounds.
Performance Benchmarking: Cyclopropanation and C-H Insertion
While direct side-by-side comparative studies are limited, we can infer performance from existing literature on analogous reactions.
Cyclopropanation
Cyclopropanation is a cornerstone application of diazo compounds. The efficiency and stereoselectivity of this reaction are highly dependent on the diazo reagent, the catalyst, and the substrate.
General Workflow for a Catalyzed Cyclopropanation Reaction:
Caption: A generalized workflow for a laboratory-scale cyclopropanation reaction.
| Diazo Compound | Typical Catalyst | Substrate Example | Yield | Observations |
| This compound | Rh₂(OAc)₄ or Cu(acac)₂ | Styrene | Moderate to Good | The cyclic nature can influence stereoselectivity.[12][16] |
| Diazomethane | Pd(OAc)₂ or CuCl | Alkenes | High | Highly reactive, but hazardous. Stereochemistry is generally retained.[16][17] |
| TMS-Diazomethane | Cu(I) or Rh(II) | Alkenes | Good to High | Safer than diazomethane, but still requires careful handling. |
| Ethyl Diazoacetate | Rh₂(OAc)₄ or Cu(I) | Styrene, electron-deficient alkenes | Good to Excellent | Well-established for a wide range of substrates.[11][18] |
C-H Insertion
The insertion of a carbene into a C-H bond is a powerful method for C-C bond formation, enabling the functionalization of otherwise unreactive C-H bonds.
| Diazo Compound | Typical Catalyst | Substrate Example | Yield | Observations |
| This compound | Rh₂(OAc)₄ | Intramolecular reactions | Good | The rigid framework can favor intramolecular insertions. |
| Diazomethane | Rh₂(OAc)₄ | Ethers, alkanes | Variable | Can be unselective due to high reactivity. |
| TMS-Diazomethane | Rh₂(OAc)₄ | Alkanes, ethers | Good | Offers a safer alternative to diazomethane for C-H functionalization. |
| Ethyl Diazoacetate | Rh₂(OAc)₄ | Alkanes, intramolecular systems | Good to Excellent | Extensively studied for both inter- and intramolecular C-H insertions.[19][20] |
Experimental Protocols
To provide a practical basis for comparison, this section details the synthesis of this compound and a general protocol for a rhodium-catalyzed cyclopropanation reaction.
Synthesis of 2-Diazodimedone
This procedure is adapted from established methods for the diazotization of 1,3-dicarbonyl compounds.
Materials:
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
p-Toluenesulfonyl azide (TsN₃)
-
Triethylamine (Et₃N)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve dimedone (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the solution.
-
In a separate flask, prepare a solution of p-toluenesulfonyl azide (1.05 eq) in acetonitrile.
-
Slowly add the p-toluenesulfonyl azide solution to the dimedone solution at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) to yield 2-diazodimedone as a crystalline solid.
Characterization:
-
¹H NMR (CDCl₃): δ 2.55 (s, 4H), 1.10 (s, 6H).
-
¹³C NMR (CDCl₃): δ 190.5, 65.0, 52.0, 32.5, 28.0.
-
IR (KBr, cm⁻¹): 2130 (C=N₂), 1650 (C=O).
General Protocol for Rhodium-Catalyzed Cyclopropanation
This protocol can be adapted for use with this compound, ethyl diazoacetate, or TMS-diazomethane.
Materials:
-
Alkene (e.g., styrene)
-
Diazo compound (1.0 eq)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.1-1 mol%)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the alkene (1.2 eq) and Rh₂(OAc)₄ in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve the diazo compound in dichloromethane and place it in the dropping funnel.
-
Add the diazo compound solution dropwise to the stirring alkene/catalyst solution over a period of 1-2 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound and prevent side reactions.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional hour, or until TLC analysis indicates the complete consumption of the diazo compound.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate).
Safety and Handling: A Critical Consideration
The safe handling of diazo compounds is of paramount importance.
-
Diazomethane: Is a potent poison and a severe irritant. It is also a powerful explosive that can be detonated by shock, friction, or heat. It should always be generated in situ using specialized glassware and handled with extreme caution behind a blast shield.[7][21]
-
TMS-Diazomethane: While less explosive than diazomethane, it is still highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[8][22]
-
Ethyl Diazoacetate: Is a relatively stable liquid but can decompose violently upon heating. It is also toxic and should be handled with care.
-
This compound: As a crystalline solid, it is generally considered safer to handle than gaseous diazomethane or liquid diazoacetates. However, like all diazo compounds, it is energetically unstable and can decompose exothermically. A comprehensive study on the thermal stability of 44 diazo compounds, including cyclic variants, showed that onset temperatures for decomposition can range from 75 to 160 °C.[23][24] It is recommended to handle this compound with care, avoiding excessive heat and mechanical shock.
General Safety Workflow:
Caption: A fundamental safety workflow for the handling of all diazo compounds.
Conclusion and Future Outlook
This compound offers a compelling profile as a solid, relatively stable, and easy-to-handle diazo compound. Its performance in carbene transfer reactions is promising, and its rigid cyclic structure can offer unique selectivity in certain transformations. While it may not possess the sheer reactivity of diazomethane, its enhanced safety profile makes it a valuable tool for modern organic synthesis.
Compared to ethyl diazoacetate, this compound's solid nature can be an advantage in terms of handling and storage. The choice between these stabilized reagents will ultimately depend on the specific requirements of the reaction, including substrate scope, desired stereoselectivity, and reaction scale.
As the field of organic synthesis continues to evolve, the demand for safer and more efficient reagents will undoubtedly drive further research into the applications of this compound and other novel diazo compounds. Future comparative studies under standardized conditions will be invaluable in further elucidating the subtle yet significant differences in their performance, enabling chemists to make even more informed decisions in their synthetic endeavors.
References
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- Master Organic Chemistry. (2022, June 22). Diazomethane (CH2N2).
- Beilstein J Org Chem. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein Journal of Organic Chemistry, 11, 504–513.
- Beilstein J Org Chem. (2015). On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation. Beilstein Journal of Organic Chemistry, 11, 504-513.
- Wikipedia. (n.d.). Trimethylsilyldiazomethane.
- ResearchGate. (n.d.). Recent Applications of Ethyl Diazoacetate.
- Thieme. (2023).
- PubMed. (2015). On the Strong Difference in Reactivity of Acyclic and Cyclic Diazodiketones With Thioketones: Experimental Results and Quantum-Chemical Interpretation. Beilstein Journal of Organic Chemistry, 11, 504-13.
- ResearchGate. (n.d.). Cyclopropanation reaction of styrene derivatives with diazo compounds....
- Fisher Scientific. (2008). Safety Data Sheet: (Trimethylsilyl)diazomethane, 2M in hexanes.
- Chem-Impex. (n.d.). Trimethylsilyldiazomethane (ca. 10% in Hexane, ca. 0.6mol/L).
- Sigma-Aldrich. (n.d.). Ethyl diazoacetate solution 15% in toluene.
- NIH PubChem. (n.d.). Diazomethane.
- PMC. (2014). Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. Journal of Organic Chemistry, 72(9), 3207-3210.
- MDPI. (2021). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 26(16), 4995.
- University of North Texas. (n.d.). The Rhodium (II)
- Journal of the Chemical Society, Perkin Transactions 1. (1999). Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate. Journal of the Chemical Society, Perkin Transactions 1, (18), 2615-2624.
- PubMed. (2012). Rhodium(II)- and copper(II)-catalyzed reactions of enol diazoacetates with nitrones: metal carbene versus Lewis acid directed pathways.
- Diazo compounds: synthesis, carbene generation and reactivity. (2015). Organic & Biomolecular Chemistry, 14(1), 9-59.
- NIH. (2020). Diazo Compounds: Versatile Tools for Chemical Biology. Accounts of chemical research, 49(12), 2736–2745.
- Recent Developments Of Diazo Compounds In Organic Synthesis. (2020). World Scientific.
- PrepChem.com. (n.d.). Synthesis of dimedone.
- RSC Publishing. (2013).
- Chemistry LibreTexts. (2023, January 22). Diazomethane, Carbenes, and Cyclopropane Synthesis.
- Environmental Health & Safety. (n.d.).
- Organic Syntheses. (n.d.). diphenyldiazomethane.
- Cram. (n.d.). Synthesis Of Dimedone Synthesis Lab Report.
- Spiral. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
- PubMed. (2020). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 24(1), 41-50.
- The Royal Society of Chemistry. (2013).
- Bartleby. (n.d.). Dimedone Synthesis.
- Journal of the Chemical Society, Perkin Transactions 2. (1978). Stereochemistry and thermal stability of diazodiketones. Journal of the Chemical Society, Perkin Transactions 2, (1), 73-77.
- ResearchGate. (n.d.). Catalytic decomposition of diazomethane as a general method for the methylenation of chemical compounds.
- Journal of the Chemical Society, Perkin Transactions 2. (1974). Intermediates in the decomposition of aliphatic diazo-compounds. Part X. Kinetic and mechanistic studies of the decomposition of diphenyldiazomethane catalysed by copper(II) bromide. Journal of the Chemical Society, Perkin Transactions 2, (13), 1544-1549.
- Master Organic Chemistry. (2022, June 22). Reactions Of Diazomethane (CH2N2) And Their Mechanisms.
- PubMed. (2024). Chemical Stability of Ceftazidime Compounded in Saline, Glycerin and Dexamethasone-SP Solutions Stored at -20°C, 4°C and 25°C Over a 60 Day Period.
- ResearchGate. (n.d.). The synthesis and chemistry of 3-diazo-piperidin-2-one.
- PMC. (2022). Spectroscopic and Computational Characterization of 2-Aza-1,3-butadiene, a Molecule of Astrochemical Significance. The Journal of Physical Chemistry A, 126(11), 1836-1847.
- uu.diva. (n.d.). A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane.
- NIH. (n.d.). Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound.
- Wikipedia. (n.d.). Diazomethane.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diazodimedone for Laboratory Professionals
Researchers and chemists working with diazodimedone are at the forefront of innovation, yet the unique reactivity of this compound demands an equally rigorous approach to its handling and disposal. As a senior application scientist, my objective is to provide a clear, scientifically grounded, and practical guide to ensure that every step, from reaction quenching to final waste disposal, is conducted with the highest regard for safety and environmental responsibility. This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step, fostering a culture of safety built on understanding.
Core Principle: Deactivation Before Disposal
This compound, a member of the α-diazocarbonyl family, is a high-energy molecule with the potential for explosive decomposition.[1][2] The diazo functional group is sensitive to heat, light, shock, and strong acids, which can initiate a rapid and uncontrolled release of nitrogen gas.[3] Therefore, the cornerstone of safe disposal is the chemical deactivation, or "quenching," of the diazo moiety prior to its entry into the hazardous waste stream. The primary method for this deactivation is through controlled protonation.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal procedure, a thorough understanding of the immediate safety requirements is paramount.
Personal Protective Equipment (PPE)
A non-negotiable aspect of handling this compound is the use of appropriate PPE. This serves as the last line of defense against accidental exposure.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or during the quenching process where there is a potential for gas evolution and splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned.
-
Work Area: All manipulations involving this compound, including disposal, must be conducted within a certified chemical fume hood to mitigate inhalation risks and contain any potential incidents.
Incompatible Materials and Conditions
To prevent accidental decomposition, it is crucial to avoid contact with the following:
| Incompatible Substance/Condition | Rationale |
| Strong Acids | Can cause rapid and violent decomposition, releasing nitrogen gas. |
| Heat, Sparks, and Open Flames | This compound is combustible and thermally sensitive. |
| Shock and Friction | Mechanical agitation can initiate explosive decomposition. |
| Strong Oxidizing Agents | Can lead to a highly exothermic and potentially explosive reaction. |
| Direct Sunlight | UV light can promote the decomposition of diazo compounds. |
Part 2: Step-by-Step Disposal Protocol for this compound Waste
This protocol is designed for the safe deactivation of small quantities of this compound waste typically generated in a research laboratory setting.
Preparation for Quenching
-
Quantify the Waste: Estimate the amount of this compound to be quenched. This is crucial for determining the appropriate amount of quenching solution.
-
Prepare the Quenching Solution: A dilute solution of a weak organic acid is the preferred quenching agent. A 10% solution of acetic acid in an appropriate solvent (e.g., the same solvent as the this compound waste) is a conservative and effective choice.
-
Cool the Reaction Vessel: Place the vessel containing the this compound waste in an ice bath. This helps to dissipate the heat generated during the exothermic quenching reaction, preventing a runaway reaction.
The Quenching Procedure
The mechanism of quenching involves the protonation of the diazo carbon, followed by nucleophilic attack and the liberation of nitrogen gas.[4][5]
Caption: Mechanism of this compound Quenching.
-
Slow Addition: Using a dropping funnel or a pipette, add the 10% acetic acid solution to the cooled this compound waste dropwise and with gentle stirring.
-
Observe for Gas Evolution: The evolution of nitrogen gas is a key indicator that the quenching reaction is proceeding. The rate of addition should be controlled to maintain a steady but not vigorous effervescence.
-
Continue Addition: Continue adding the quenching solution until gas evolution ceases. This indicates that all the this compound has been consumed.
-
Allow to Warm: Once gas evolution has stopped, allow the reaction mixture to slowly warm to room temperature while still in the fume hood.
-
Final pH Check: Check the pH of the solution to ensure it is acidic, confirming an excess of the quenching agent.
Post-Quenching Disposal
The resulting solution, now free of reactive this compound, must still be disposed of as hazardous chemical waste.
-
Labeling: Transfer the quenched solution to a suitable, labeled hazardous waste container. The label should clearly state "Quenched this compound Waste" and list the components of the solution (e.g., solvent, acetic acid, and the resulting organic product).
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams.
-
Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. Never pour quenched or unquenched this compound waste down the drain.[6]
Part 3: Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: this compound Disposal Workflow.
References
-
Creary, X. (1986). Phenyl-substituted diazomethanes. Organic Syntheses, 64, 207. Available at: [Link]
-
Ford, A., & Miel, H. (2015). Modern Organic Synthesis with α-Diazocarbonyl Compounds. Chemical Reviews, 115(18), 9981–10080. Available at: [Link]
-
HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Available at: [Link]
- Maas, G. (2009). α-Diazocarbonyl compounds in organic synthesis.
- Moody, C. J., & Rees, C. W. (1979). The reactions of 2-diazo-5,5-dimethylcyclohexane-1,3-dione (this compound) with electron-deficient substrates. Journal of the Chemical Society, Perkin Transactions 1, 329-333.
- Pellicciari, R., & Natalini, B. (1980). Reaction of 2-diazo-5,5-dimethyl-1,3-cyclohexanedione with indoles. A convenient synthesis of 2-(1,3-dioxo-5,5-dimethyl-2-cyclohexyl)indoles. Journal of the Chemical Society, Perkin Transactions 1, 1822-1824.
- Staudinger, H., & Kupfer, O. (1912). Über Reaktionen des Methylens. V. Über die Konstitution der aliphatischen Diazokörper und des Hydrazyls. Berichte der deutschen chemischen Gesellschaft, 45(1), 501-509.
- Wentrup, C. (2010). Reactive molecules: the neutral reactive intermediates in organic chemistry. John Wiley & Sons.
- Ye, T., & McKervey, M. A. (1994). Organic synthesis with α-diazocarbonyl compounds. Chemical reviews, 94(4), 1091-1160.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diazodimedone
Welcome to a comprehensive guide on the essential personal protective equipment (PPE) for handling Diazodimedone (2-diazo-5,5-dimethyl-1,3-cyclohexanedione). As researchers and drug development professionals, our work's integrity is matched only by our commitment to safety. This guide is structured to provide not just a list of equipment, but a deep, causal understanding of why each piece is critical. This compound, like many diazo compounds, is a high-energy molecule that demands our utmost respect and caution. Let's proceed with the diligence this chemistry deserves.
Hazard Analysis: Understanding the Inherent Risks of this compound
Before we can select the appropriate PPE, we must first understand the specific hazards presented by this compound. Its chemical structure contains a diazo group (N2), which is known as an "explosophore"—a functional group that renders a molecule sensitive to sudden decomposition.
The primary risks are:
-
Explosive Decomposition: Diazo compounds are often shock, friction, heat, and light sensitive.[1] A sudden, uncontrolled decomposition can result in a dangerous release of nitrogen gas and energy. It is critical to assume this compound is potentially explosive, especially when dry.[2][3]
-
Toxicity: Diazo compounds are presumed to be highly toxic.[2] While specific toxicological data for this compound is limited, the class of compounds is known to pose significant health risks upon inhalation, ingestion, or skin contact.[4]
-
Chemical Reactivity: this compound is a reactive chemical. It can react violently with strong oxidizing agents, acids, and certain metals.[1][5] Such reactions can trigger decomposition.
Our PPE strategy is therefore designed to mitigate these three core threats: explosive force, chemical exposure, and uncontrolled reactivity.
The Hierarchy of Controls: PPE as the Final Barrier
In laboratory safety, PPE is the last and most personal line of defense. It should always be used in conjunction with a broader safety strategy known as the hierarchy of controls.
-
Elimination/Substitution: If possible, use a safer, more stable alternative to this compound.
-
Engineering Controls: These are physical installations in the lab designed to isolate you from the hazard. For this compound, the non-negotiable engineering controls are:
-
Chemical Fume Hood: All work must be performed in a certified chemical fume hood to contain toxic vapors and potential explosive force.[6][7]
-
Blast Shield: A polycarbonate blast shield must be placed between the user and the apparatus at all times.[7][8] This is your first line of defense against projectiles and pressure waves from an unexpected decomposition.[9][10]
-
-
Administrative Controls: These are the procedures and protocols you follow. This includes small-scale work, clear signage, and never working alone.
-
Personal Protective Equipment (PPE): This is the equipment you wear. It is designed to protect you if all other controls fail.
Core PPE Requirements for Handling this compound
The following PPE is mandatory for any procedure involving the handling of this compound, from weighing the solid to running reactions and workups.
Eye and Face Protection
-
What to Wear: Chemical splash goggles that meet ANSI Z87.1 standards worn in combination with a full-face shield.
-
Why it's Essential: This dual-layer protection is critical. The goggles provide a seal around the eyes to protect against chemical splashes and fine particulates. The face shield offers a broader barrier against the concussive force and flying debris (like shattered glassware) from a potential detonation. Standard safety glasses are insufficient.
Skin and Body Protection
-
What to Wear: A flame-resistant (FR) lab coat, long pants, and closed-toe shoes made of a non-porous material.
-
Why it's Essential: A standard cotton or polyester lab coat can ignite and continue to burn in the event of a chemical fire or rapid decomposition. An FR lab coat will self-extinguish, providing precious seconds to react in an emergency. Full leg and foot coverage protects against spills and splashes.
Hand Protection
-
What to Wear: Double-gloving with a chemical-resistant glove material. A common and effective combination is a thinner nitrile glove as the base layer and a heavier-duty butyl rubber or neoprene glove as the outer layer.
-
Why it's Essential: Double-gloving provides redundant protection. If the outer glove is torn or contaminated, the inner glove maintains a barrier. Nitrile offers good dexterity and splash protection, while butyl rubber or neoprene provides superior resistance to a broader range of chemicals and physical abrasion. Always inspect gloves for any signs of degradation or punctures before use.[11]
PPE Selection and Safe Handling Workflow
The selection and use of PPE should follow a strict, logical workflow. The following diagram outlines the decision-making process and operational steps for safely handling this compound.
Caption: Diagram 1: PPE Selection and Handling Workflow for this compound
Operational and Disposal Plans
Your PPE is only effective when integrated into safe operational procedures.
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure your fume hood sash is as low as possible while still allowing comfortable manipulation. Position the portable blast shield to provide maximum coverage.
-
Handling: Use spatulas made of non-sparking materials like plastic, ceramic, or Teflon-coated metal.[1][3] Avoid scraping the solid against glass or other hard surfaces. Ground glass joints should be avoided if possible, or very carefully lubricated.
-
Scale: Always work on the smallest scale feasible. It is recommended that no more than 0.75 mmol of a new diazonium compound be handled until its sensitivity is well-characterized.[3]
Disposal Plan
Contaminated PPE and chemical waste require careful handling.
-
Quenching: Unused this compound and reaction mixtures containing it must be quenched before disposal. A common and effective method is the slow, dropwise addition of a weak acid, such as acetic acid, in an appropriate solvent (e.g., ether) at a low temperature.[4] The quenching process should be continued until the characteristic yellow color of the diazo compound disappears and nitrogen gas evolution ceases.
-
PPE Disposal:
-
Outer Gloves: Considered contaminated. Remove them carefully and dispose of them as hazardous waste according to your institution's guidelines.
-
Inner Gloves, Lab Coat, Goggles/Shield: If known contamination has occurred, these items must also be decontaminated or disposed of as hazardous waste. If no contamination is suspected, they can be removed and stored for reuse.
-
Emergency Response Logic
Even with all precautions, you must be prepared for an emergency. If an unexpected event occurs (e.g., a spill, rapid decomposition, or fire), the following logic should be applied immediately.
Caption: Diagram 2: Emergency Response Logic
In any case of skin or eye exposure, flush the affected area for at least 15 minutes at an emergency eyewash station or safety shower and seek immediate medical attention.[6]
By understanding the risks, implementing a multi-layered control strategy, and meticulously following PPE and handling protocols, you can work confidently and safely with this compound. Your well-being is the most critical component of any successful experiment.
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Blast shields for EM chemistry labs: Design and Use . (2014, May 6). Sciencemadness Discussion Board. Retrieved January 10, 2024, from [Link]
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5 Types of PPE for Hazardous Chemicals . (2022, December 7). Hazmat School. Retrieved January 10, 2024, from [Link]
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Standard Operating Procedure - (TRIMETHYLSILYL)DIAZOMETHANE . (2021, June). Yale Environmental Health & Safety. Retrieved January 10, 2024, from [Link]
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Examples of PPE for Various Dangerous Goods Classes . (2023, July 2). Storemasta. Retrieved January 10, 2024, from [Link]
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Diazomethane Safety Information . (n.d.). University of Illinois Urbana-Champaign, Division of Research Safety. Retrieved January 10, 2024, from [Link]
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Safe Handling of Azides . (2013, February 1). University of Pittsburgh Environmental Health and Safety. Retrieved January 10, 2024, from [Link]
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Lab Safety Equipment . (n.d.). Southern Methodist University Risk Management. Retrieved January 10, 2024, from [Link]
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Laboratory Safety and Chemical Hygiene Plan . (n.d.). University of Illinois Urbana-Champaign. Retrieved January 10, 2024, from [Link]
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Diazomethane Standard Operating Procedure Template . (n.d.). University of New Mexico Environmental Health & Safety. Retrieved January 10, 2024, from [Link]
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Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound . (2023, June 6). ACS Chemical Health & Safety. Retrieved January 10, 2024, from [Link]
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Your Guide to Personal Protective Equipment for Chemicals . (2024, January 8). NextSDS. Retrieved January 10, 2024, from [Link]
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PPE for ATEX & Explosive Environments . (2020, January 24). Respirex International. Retrieved January 10, 2024, from [Link]
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Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane . (n.d.). The West Group, University of Calgary. Retrieved January 10, 2024, from [Link]
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Safe handling of diazo reagents through inline analytics and flow chemistry . (2015, September). Beilstein Journal of Organic Chemistry. Retrieved January 10, 2024, from [Link]
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Examples of PPE for Dangerous Goods Classes . (n.d.). Canada Safety Training. Retrieved January 10, 2024, from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
